Product packaging for DMT-2'-F-Bz-dA(Cat. No.:)

DMT-2'-F-Bz-dA

Cat. No.: B189298
M. Wt: 675.7 g/mol
InChI Key: DDOOVEXTSRBCMU-VYUOYPLNSA-N
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Description

DMT-2'-F-Bz-dA is a useful research compound. Its molecular formula is C38H34FN5O6 and its molecular weight is 675.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H34FN5O6 B189298 DMT-2'-F-Bz-dA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOOVEXTSRBCMU-VYUOYPLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DMT-2'-F-Bz-dA: Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite), commonly known as DMT-2'-F-Bz-dA. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Chemical Structure and Properties

This compound is a chemically modified phosphoramidite derivative of deoxyadenosine. The key structural features include a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a benzoyl (Bz) group protecting the N6-amino group of the adenine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and a phosphoramidite group at the 3'-position. This strategic combination of protecting groups and modifications facilitates its use in automated solid-phase oligonucleotide synthesis.

The 2'-fluoro modification is particularly significant as it imparts desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes with complementary RNA and enhanced resistance to nuclease degradation, thereby improving their in vivo efficacy and duration of action.

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Chemical Name N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite)
Synonyms This compound phosphoramidite, 2'-Fluoro-dA(Bz) CEP
CAS Number 136834-22-5
Molecular Formula C47H51FN7O7P[1]
Molecular Weight 875.92 g/mol
Appearance White to off-white powder
Purity Typically ≥98% by HPLC and ≥99% by 31P-NMR
Storage Conditions -20°C under an inert atmosphere
Solubility Soluble in anhydrous acetonitrile

Experimental Protocols

This compound is primarily utilized in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The following is a generalized experimental protocol for the incorporation of a 2'-F-Bz-dA monomer into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

General Protocol for Solid-Phase Oligonucleotide Synthesis

This process involves a cycle of four main chemical reactions for each monomer addition.

1. Detritylation:

  • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Purpose: Removal of the acid-labile 5'-DMT protecting group from the solid-support-bound nucleoside (or the growing oligonucleotide chain) to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Procedure: The support is washed with the deblocking solution for a specified time, followed by washing with a neutral buffer and then anhydrous acetonitrile to prepare for the next step.

2. Coupling:

  • Reagents: this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 2,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

  • Purpose: Formation of a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming this compound monomer.

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling time for 2'-fluoro phosphoramidites is typically longer than for standard DNA phosphoramidites (e.g., 3-5 minutes) to ensure high coupling efficiency.

3. Capping:

  • Reagents: Capping A (e.g., acetic anhydride in THF/pyridine or lutidine) and Capping B (e.g., N-methylimidazole in THF).

  • Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and thus minimizing the formation of deletion-mutant oligonucleotides.

  • Procedure: The capping reagents are delivered to the synthesis column to permanently block the unreacted chains.

4. Oxidation:

  • Reagent: An oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.

  • Purpose: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

  • Procedure: The oxidizing solution is passed through the column. This step completes the addition of one nucleoside monomer.

The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection
  • Cleavage from Support: After the final cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Base Deprotection: The same ammoniacal solution is used to remove the benzoyl protecting group from the adenine bases and the cyanoethyl protecting group from the phosphate backbone. This is typically carried out by heating at a specific temperature (e.g., 55-65°C) for several hours.

  • Purification: The crude oligonucleotide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

  • Final Detritylation (if synthesized DMT-on): If the synthesis is performed with the final DMT group left on for purification purposes ("DMT-on"), it is removed post-purification using an acidic solution.

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle start Start with Support-Bound Nucleoside (5'-OH free) coupling 2. Coupling (Add this compound + Activator) start->coupling Free 5'-OH capping 3. Capping (Block unreacted 5'-OH) coupling->capping Phosphite Triester Formation oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Capped Failures detritylation 1. Detritylation (Remove 5'-DMT) oxidation->detritylation Stable Phosphate Triester repeat_cycle Repeat for next monomer detritylation->repeat_cycle New free 5'-OH repeat_cycle->coupling Next Monomer end Final Product: Full-Length Oligonucleotide repeat_cycle->end Final Monomer Added

Fig 1. Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Applications in Drug Development

Oligonucleotides synthesized using this compound have shown significant promise in therapeutic applications. The incorporation of 2'-fluoro modifications enhances the drug-like properties of ASOs and siRNAs by:

  • Increasing Nuclease Resistance: The electronegative fluorine atom at the 2'-position provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, leading to a longer half-life in vivo.

  • Enhancing Binding Affinity: The 2'-fluoro modification promotes a C3'-endo sugar pucker, which is characteristic of A-form helices. This pre-organization of the sugar conformation leads to a higher binding affinity (increased melting temperature, Tm) of the oligonucleotide to its target RNA.

  • Mediating RNase H Activity: In the context of ASOs, "gapmer" designs are often employed, where a central DNA-like region is flanked by modified wings (e.g., with 2'-fluoro modifications). This design allows for the recruitment of RNase H to the DNA-RNA hybrid, leading to the cleavage of the target mRNA, while the modified wings provide nuclease resistance and high affinity.

These properties make oligonucleotides containing 2'-fluoro-2'-deoxyadenosine valuable candidates for the development of therapies for a wide range of diseases, including genetic disorders, viral infections, and cancer.

Conclusion

This compound is a vital building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Its unique chemical structure, particularly the 2'-fluoro modification, imparts crucial properties of nuclease resistance and high binding affinity to the resulting oligonucleotides. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and drug developers working at the forefront of nucleic acid-based therapeutics. The continued use and further exploration of such modified nucleosides will undoubtedly pave the way for the next generation of oligonucleotide drugs.

References

The Guardian Molecule: Unraveling the Nuclease Resistance of DMT-2'-F-Bz-dA in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of oligonucleotides to enhance their stability against nuclease degradation is a cornerstone of nucleic acid-based therapeutics. Among the various chemical modifications, the incorporation of 2'-deoxy-2'-fluoro-N6-benzoyl-adenosine (2'-F-Bz-dA), synthesized from its phosphoramidite precursor, 5'-O-DMT-2'-deoxy-2'-fluoro-N6-benzoyl-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA), has emerged as a critical strategy. This technical guide delves into the core mechanism by which this modification imparts nuclease resistance, providing a comprehensive overview of the underlying stereoelectronic effects, quantitative stability data, detailed experimental protocols for assessing nuclease resistance, and visual representations of the involved pathways and workflows.

Introduction: The Challenge of Nuclease Susceptibility

Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense therapeutic promise. However, their clinical translation is hampered by their inherent susceptibility to degradation by cellular and extracellular nucleases. These enzymes rapidly cleave the phosphodiester backbone of unmodified nucleic acids, leading to a short in vivo half-life and reduced therapeutic efficacy. Chemical modifications that protect against nuclease activity are therefore paramount for the development of robust and effective oligonucleotide drugs. The 2'-fluoro modification at the ribose sugar is a key modification that significantly enhances nuclease resistance.[1][2]

The Molecular Architect: this compound Phosphoramidite

The synthesis of 2'-fluoro-modified oligonucleotides is achieved through solid-phase synthesis using phosphoramidite chemistry. This compound phosphoramidite is the building block used to introduce 2'-fluoro-deoxyadenosine residues into the growing oligonucleotide chain.[3] The 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects it during synthesis, while the benzoyl (Bz) group protects the exocyclic amine of adenine. The phosphoramidite group at the 3'-hydroxyl position enables the coupling reaction to the next nucleotide.

The Core Mechanism of Nuclease Resistance

The enhanced nuclease resistance of oligonucleotides containing 2'-F-dA is attributed to a combination of steric and electronic effects originating from the 2'-fluoro substitution.

Steric Hindrance through Conformational Rigidity

The primary mechanism of nuclease resistance is steric hindrance. The highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences its conformational preference. It strongly favors a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry, similar to that of RNA.[4][5] This contrasts with the C2'-endo pucker typically found in B-form DNA.

Most nucleases that degrade DNA recognize and bind to the B-form helix. The A-form geometry adopted by 2'-fluoro-modified oligonucleotides presents a significantly different three-dimensional structure to these enzymes. This altered conformation, particularly in the minor groove, sterically hinders the approach and binding of the nuclease's active site to the phosphodiester backbone, thereby preventing efficient cleavage.

Steric_Hindrance cluster_unmodified Unmodified DNA (B-form) cluster_modified 2'-Fluoro-Modified Oligonucleotide (A-form) Unmodified C2'-endo Sugar Pucker B_Form B-form Helix (Wide Major Groove, Narrow Minor Groove) Unmodified->B_Form Nuclease_Binding Favorable Nuclease Binding B_Form->Nuclease_Binding Cleavage Rapid Phosphodiester Bond Cleavage Nuclease_Binding->Cleavage Modified C3'-endo Sugar Pucker A_Form A-form Helix (Narrow Major Groove, Wide Minor Groove) Modified->A_Form Steric_Hindrance Steric Hindrance to Nuclease A_Form->Steric_Hindrance Resistance Increased Nuclease Resistance Steric_Hindrance->Resistance

Electronic Effects on Phosphodiester Bond Stability

The high electronegativity of the fluorine atom also exerts a significant electronic effect on the sugar-phosphate backbone. This inductive electron-withdrawing effect alters the charge distribution around the phosphodiester linkage, making it less susceptible to nucleophilic attack by water or enzymatic residues in the nuclease active site. This electronic stabilization of the phosphodiester bond contributes to the overall increase in the hydrolytic stability of the oligonucleotide.

Electronic_Effect 2F_Group 2'-Fluoro Group Electronegativity High Electronegativity 2F_Group->Electronegativity Inductive_Effect Inductive Electron Withdrawal Electronegativity->Inductive_Effect P_Bond Phosphodiester Bond Inductive_Effect->P_Bond Stabilization Electronic Stabilization of P-O Bond P_Bond->Stabilization Resistance Increased Hydrolytic Stability Stabilization->Resistance

Quantitative Analysis of Nuclease Resistance

The enhanced stability of 2'-fluoro-modified oligonucleotides has been quantified in numerous studies. The half-life (t½) in serum or plasma is a common metric used to assess nuclease resistance.

Oligonucleotide TypeModificationHalf-life in Serum/PlasmaReference(s)
siRNAUnmodified< 15 minutes
siRNAFully 2'-F modified sense strand~5-6 hours
siRNA2'-F modified pyrimidines> 50% intact after 24 hours
Antisense OligonucleotideUnmodifiedRapidly degraded
Antisense Oligonucleotide2'-F modifiedSignificantly increased stability

Experimental Protocols for Assessing Nuclease Resistance

The nuclease stability of oligonucleotides incorporating 2'-F-Bz-dA can be assessed using several established protocols.

Serum/Plasma Stability Assay followed by PAGE Analysis

This method provides a qualitative and semi-quantitative assessment of oligonucleotide degradation over time.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the 2'-fluoro-modified and corresponding unmodified control oligonucleotides. 5'-end label the oligonucleotides with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.

  • Incubation: Incubate a fixed amount of the labeled oligonucleotide (e.g., 1 µg) in a solution containing a high percentage of serum or plasma (e.g., 50-90%) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., formamide loading dye with EDTA) and immediately freezing the samples.

  • PAGE Analysis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: Visualize the bands using autoradiography or fluorescence imaging. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry to determine the rate of degradation.

PAGE_Workflow Start Labeled Oligonucleotide Incubation Incubate with Serum/Plasma at 37°C Start->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction Aliquots->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize and Quantify Bands PAGE->Visualize

Stability Assay with HPLC Analysis

High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of oligonucleotide degradation.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify the modified and unmodified oligonucleotides.

  • Incubation: Incubate the oligonucleotides in serum or a specific nuclease solution at 37°C.

  • Time Points and Quenching: Collect and quench aliquots at various time points as described for the PAGE assay.

  • HPLC Analysis: Analyze the samples using ion-exchange or reverse-phase HPLC.

  • Data Analysis: The percentage of intact oligonucleotide is determined by integrating the area of the corresponding peak in the chromatogram. The degradation kinetics can be modeled to calculate the half-life.

HPLC_Workflow Oligo Oligonucleotide Sample Incubate Incubate with Nuclease/Serum Oligo->Incubate Sample Collect and Quench Samples Incubate->Sample HPLC HPLC Analysis (Ion-Exchange or Reverse-Phase) Sample->HPLC Analysis Peak Integration and Kinetic Analysis HPLC->Analysis

Conclusion

The incorporation of 2'-fluoro-deoxyadenosine via this compound phosphoramidite is a powerful and well-established method for enhancing the nuclease resistance of therapeutic oligonucleotides. The mechanism of action is multifactorial, relying on the steric hindrance imposed by the A-form helical conformation and the electronic stabilization of the phosphodiester backbone. The significant increase in the in vivo half-life of 2'-fluoro-modified oligonucleotides underscores the critical role of this modification in the development of next-generation nucleic acid-based drugs. The experimental protocols outlined in this guide provide a robust framework for the evaluation of nuclease resistance, enabling researchers to optimize the stability and therapeutic potential of their oligonucleotide candidates.

References

The 2'-Fluoro Modification in DMT-2'-F-Bz-dA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the 2'-fluoro modification in the context of DMT-2'-F-Bz-dA, a key building block in the synthesis of modified oligonucleotides. This document provides a comprehensive overview of its chemical properties, quantitative performance data, and detailed experimental protocols relevant to its use in therapeutic and research applications.

Introduction to the 2'-Fluoro Modification

The 2'-fluoro (2'-F) modification of nucleosides, such as in N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound), represents a significant advancement in oligonucleotide chemistry.[][2] This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom.[3] This seemingly subtle change imparts a range of desirable properties to oligonucleotides, making them highly valuable for various applications, including antisense therapies, siRNA, and aptamers.[4][5]

The high electronegativity of the fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of RNA. This pre-organization of the sugar moiety leads to the adoption of an A-form helical structure when hybridized with a target strand, a key factor in its enhanced biological activity and stability.

Physicochemical Properties and Quantitative Data

The introduction of the 2'-fluoro modification significantly alters the physicochemical properties of oligonucleotides. These changes are critical for their performance in both in vitro and in vivo settings.

Thermal Stability

Oligonucleotides incorporating 2'-fluoro modifications exhibit increased thermal stability (melting temperature, Tm) when hybridized to complementary RNA or DNA strands. This enhancement is attributed to the pre-organized A-form helical structure, which is thermodynamically more stable. The increase in Tm is additive, with each 2'-F modification contributing to the overall stability of the duplex.

Modification TypeTarget StrandTm Increase per Modification (°C)Reference
2'-Fluoro RNARNA~1.8 - 2.0
2'-Fluoro RNA in DNARNA~1.8
Single 2'-Fluoro RNA in DNADNA~1.2
Fully 2'-Fluoro RNADNA~0.5
2'-O-Methyl RNARNA~1.3 - 1.5
RNARNA~1.0 - 1.1
Nuclease Resistance

While the 2'-fluoro modification in phosphodiester oligonucleotides does not confer significant resistance to nuclease degradation on its own, it dramatically enhances stability when combined with a phosphorothioate (PS) backbone. This increased resistance to enzymatic degradation extends the half-life of the oligonucleotide in biological fluids, a crucial attribute for therapeutic applications.

Coupling Efficiency

The solid-phase synthesis of oligonucleotides using this compound phosphoramidite generally proceeds with high efficiency, although it requires a longer coupling time compared to standard DNA phosphoramidites to ensure complete reaction.

ParameterValueReference
Recommended Coupling Time3 minutes
Purity (31P NMR)≥99.0%
Purity (RP-HPLC)≥99.0%

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of oligonucleotides containing the 2'-fluoro modification.

Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-fluoro modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following protocol outlines the key steps.

Materials:

  • This compound phosphoramidite and other desired phosphoramidites (DNA, RNA, 2'-F RNA)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Protocol:

StepProcedureKey Parameters
1. Detritylation Removal of the 5'-DMT protecting group from the solid support-bound nucleoside.Treat with deblocking solution.
2. Coupling Addition of the this compound phosphoramidite.Dissolve phosphoramidite in anhydrous acetonitrile. Mix with activator solution and deliver to the synthesis column. Coupling time: 3 minutes.
3. Capping Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.Treat with capping solutions A and B.
4. Oxidation Conversion of the phosphite triester linkage to a more stable phosphate triester.Treat with oxidizing solution.
5. Repeat Repeat steps 1-4 for each subsequent monomer addition.
Deprotection and Cleavage

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Protocol:

MethodReagentsConditionsReference
Standard Concentrated Ammonium Hydroxide55°C for 8 hours
Fast (AMA) 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine65°C for 10 minutes

Caution: When using AMA, it is recommended to use acetyl (Ac) protected dC to prevent base modification. For oligonucleotides containing base-labile modifications, milder deprotection conditions may be necessary.

Nuclease Resistance Assay

This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

  • 2'-fluoro modified oligonucleotide (with and without phosphorothioate backbone)

  • Unmodified control oligonucleotide

  • Nuclease (e.g., DNase I, snake venom phosphodiesterase, or serum)

  • Reaction buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Fluorescent label (e.g., FAM) or radiolabel (e.g., 32P)

Protocol:

  • Label the 5' end of the oligonucleotides with a fluorescent or radioactive tag.

  • Incubate the labeled oligonucleotides with the nuclease in the appropriate reaction buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Quench the reaction by adding a stop solution (e.g., EDTA and formamide).

  • Analyze the samples by denaturing PAGE.

  • Visualize the bands using a phosphorimager or fluorescence scanner to assess the extent of degradation over time.

RNase H Cleavage Assay

This assay determines the ability of a 2'-fluoro modified antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • 2'-fluoro/DNA chimeric antisense oligonucleotide

  • Target RNA oligonucleotide (labeled at the 5' end)

  • Human RNase H1

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

Protocol:

  • Anneal the antisense oligonucleotide to the labeled target RNA by heating to 90°C and slowly cooling to room temperature.

  • Initiate the reaction by adding RNase H1 to the duplex solution.

  • Incubate at 37°C.

  • Take aliquots at various time points and quench the reaction.

  • Analyze the cleavage products by denaturing PAGE.

  • Quantify the amount of cleaved and full-length RNA to determine the cleavage efficiency.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase synthesis for incorporating a 2'-fluoro modified nucleotide.

G cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Form phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevent failure sequences Oxidation->Detritylation Stabilize linkage Ready for next cycle End Cleavage & Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Detritylation RNAi_Pathway siRNA 2'-F Modified siRNA Duplex DICER Dicer siRNA->DICER Processing (if long dsRNA) RISC_loading RISC Loading (Ago2) siRNA->RISC_loading Direct Loading DICER->RISC_loading RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger strand ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target recognition Degradation mRNA Degradation & Gene Silencing Cleavage->Degradation

References

The Strategic Advantage of DMT-2'-F-Bz-dA in the Architecture of Antisense Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of potent and durable antisense therapies necessitates the use of chemically modified nucleosides that can overcome the inherent limitations of natural oligonucleotides. Among the arsenal of available modifications, the incorporation of 2'-deoxy-2'-fluoro-N6-benzoyl-adenosine (2'-F-Bz-dA), introduced into oligonucleotide synthesis via its phosphoramidite form, DMT-2'-F-Bz-dA-CE Phosphoramidite, has emerged as a cornerstone for developing next-generation antisense oligonucleotides (ASOs). This technical guide provides an in-depth exploration of the benefits conferred by this modification, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the application of this powerful tool.

Core Benefits of 2'-Fluoro Modifications in Antisense Oligonucleotides

The strategic incorporation of 2'-fluoro modifications, including 2'-F-Bz-dA, into ASOs imparts a range of advantageous properties that enhance their therapeutic potential. These benefits primarily revolve around increased stability, improved binding affinity to target RNA, and enhanced resistance to enzymatic degradation.

Enhanced Thermal Stability

The presence of the electronegative fluorine atom at the 2' position of the ribose sugar locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA. This pre-organization of the oligonucleotide into an A-form helical geometry leads to a more stable duplex upon hybridization with the target RNA molecule. This increased stability is quantitatively measured by a significant increase in the melting temperature (Tm) of the ASO-RNA duplex.

Superior Nuclease Resistance

A major hurdle in the clinical application of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 2'-fluoro modification provides a steric shield against nuclease attack, significantly prolonging the half-life of the ASO in biological fluids and within cells. When combined with a phosphorothioate (PS) backbone, the nuclease resistance is further enhanced, leading to a therapeutically viable pharmacokinetic profile.[1][2]

High Binding Affinity and Specificity

The A-form helical conformation induced by the 2'-fluoro modification not only enhances thermal stability but also promotes high-affinity binding to the complementary RNA target. This strong interaction is crucial for the efficacy of the antisense mechanism, whether it be RNase H-mediated degradation of the target RNA or steric blocking of translation. The improved binding affinity can also contribute to enhanced specificity, reducing off-target effects.

Data Presentation: Quantitative Analysis of 2'-F-Modified ASO Properties

The advantages of incorporating 2'-fluoro modifications are substantiated by quantitative experimental data. The following tables summarize the improvements in thermal stability and nuclease resistance observed in ASOs containing 2'-fluoro-modified nucleosides compared to their unmodified or other modified counterparts.

Modification ΔTm per Modification (°C) vs. DNA/RNA Duplex Reference
2'-Fluoro (2'-F)+1.8[3]
2'-O-Methyl (2'-OMe)+1.3[4]
RNA+1.0[4]

Table 1: Enhancement of Thermal Stability. This table illustrates the increase in melting temperature (Tm) for each 2'-fluoro modification incorporated into an oligonucleotide, as compared to a standard DNA/RNA duplex.

Oligonucleotide Chemistry Half-life in Human Plasma Reference
Unmodified DNAMinutes
Phosphorothioate (PS) DNAHours to Days
2'-Fluoro with PS backboneExtended (Days to Weeks)

Table 2: Nuclease Resistance and Plasma Half-life. This table provides a comparative overview of the stability of different oligonucleotide chemistries in human plasma, highlighting the significant increase in half-life conferred by the 2'-fluoro modification in conjunction with a phosphorothioate backbone.

Mandatory Visualizations

Logical Relationship of 2'-F Modification Benefits

Benefits_of_2F_Modification DMT_2F_Bz_dA This compound Phosphoramidite Incorp Incorporation into ASO DMT_2F_Bz_dA->Incorp TwoF_ASO 2'-Fluoro Modified ASO Incorp->TwoF_ASO Stability Increased Thermal Stability (Higher Tm) TwoF_ASO->Stability Nuclease_Res Enhanced Nuclease Resistance (Longer Half-life) TwoF_ASO->Nuclease_Res Binding Improved Binding Affinity (Stronger Target Engagement) TwoF_ASO->Binding Efficacy Enhanced Therapeutic Efficacy Stability->Efficacy Nuclease_Res->Efficacy Binding->Efficacy

Caption: Benefits of 2'-F-Bz-dA in ASOs.

Antisense Oligonucleotide Mechanism of Action

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pre_mRNA pre-mRNA Splicing_Mod Splicing Modulation Pre_mRNA->Splicing_Mod Binding ASO_nucleus ASO ASO_nucleus->Splicing_Mod mRNA_export mRNA Export Splicing_Mod->mRNA_export mRNA mRNA mRNA_export->mRNA Hybrid ASO:mRNA Hybrid mRNA->Hybrid Binding ASO_cyto ASO ASO_cyto->Hybrid RNaseH RNase H1 Hybrid->RNaseH Translation_Arrest Steric Block of Ribosome Hybrid->Translation_Arrest Degradation mRNA Cleavage RNaseH->Degradation No_Protein No Protein Translation Degradation->No_Protein Translation_Arrest->No_Protein

Caption: ASO Mechanisms of Action.

Experimental Workflow for ASO Evaluation

ASO_Evaluation_Workflow Start Start: ASO Design & Synthesis Synthesis Solid-Phase Synthesis (with this compound) Start->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification In_Vitro_Tests In Vitro Evaluation Purification->In_Vitro_Tests Tm_Analysis Thermal Melting (Tm) Analysis In_Vitro_Tests->Tm_Analysis Nuclease_Assay Nuclease Degradation Assay In_Vitro_Tests->Nuclease_Assay Cell_Culture Cell-Based Efficacy Assay In_Vitro_Tests->Cell_Culture In_Vivo_Tests In Vivo Studies (Animal Models) Cell_Culture->In_Vivo_Tests PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Tests->PK_PD Toxicity Toxicology Assessment In_Vivo_Tests->Toxicity End Lead Candidate Selection PK_PD->End Toxicity->End

Caption: ASO Evaluation Workflow.

Experimental Protocols

Solid-Phase Synthesis of 2'-F-Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a 2'-fluoro-modified antisense oligonucleotide using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • This compound-CE Phosphoramidite and other required phosphoramidites (dissolved in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)

Procedure:

  • Synthesis Setup: Program the desired oligonucleotide sequence into the synthesizer. Install the solid support column and ensure all reagent bottles are filled and properly connected.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by washing with the deblocking solution.

    • Coupling: The this compound phosphoramidite (or other desired phosphoramidite) and activator are delivered to the column. The coupling time for 2'-fluoro monomers is typically extended to 3-5 minutes to ensure high coupling efficiency.

    • Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution (e.g., concentrated ammonia at 55°C for 8-12 hours, or AMA at 65°C for 10-15 minutes).

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Thermal Melting (Tm) Analysis

This protocol describes the determination of the melting temperature of an ASO:RNA duplex.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • 2'-F-modified ASO and complementary RNA oligonucleotide

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

  • Sample Preparation: Prepare a solution containing equimolar concentrations (e.g., 2 µM) of the ASO and its complementary RNA in the annealing buffer.

  • Annealing: Heat the solution to 90-95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for duplex formation.

  • Data Acquisition:

    • Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high final temperature (e.g., 90°C).

    • Monitor the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Degradation Assay

This protocol assesses the stability of a 2'-F-modified ASO in the presence of nucleases.

Materials:

  • 2'-F-modified ASO and an unmodified control oligonucleotide (e.g., 5'-end labeled with a fluorescent dye)

  • Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or cell lysate)

  • Incubation buffer (e.g., PBS or Tris-HCl buffer)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate tubes, mix the labeled ASO (or control) with the nuclease source in the incubation buffer.

  • Incubation: Incubate the reactions at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and immediately quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide loading buffer) and placing on ice.

  • Gel Electrophoresis: Separate the degradation products by denaturing PAGE.

  • Analysis:

    • Visualize the gel using a fluorescent scanner.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life.

In Vitro ASO Efficacy Assay (RNase H-Mediated Cleavage)

This protocol evaluates the ability of a 2'-F-modified "gapmer" ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Gapmer ASO with a central DNA gap and 2'-F modified wings

  • Target RNA (e.g., a fluorescently labeled synthetic transcript or total RNA from cells)

  • Recombinant RNase H1

  • RNase H cleavage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Denaturing PAGE system

  • Gel imaging system

Procedure:

  • Hybridization: Anneal the ASO with the target RNA by heating and slow cooling.

  • Cleavage Reaction: Initiate the reaction by adding RNase H1 to the ASO:RNA duplex in the cleavage buffer. Incubate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Analysis:

    • Separate the cleavage products by denaturing PAGE.

    • Visualize and quantify the intensity of the full-length RNA and the cleavage products.

    • Determine the percentage of target RNA cleaved.

Conclusion

The use of this compound for the incorporation of 2'-fluoro modifications represents a significant advancement in the design of antisense oligonucleotides. The resulting ASOs exhibit enhanced thermal stability, superior nuclease resistance, and high binding affinity for their RNA targets. These improved properties translate into greater therapeutic potential, with enhanced efficacy and a more favorable pharmacokinetic profile. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this key chemical modification in the development of next-generation antisense therapies.

References

The Strategic Incorporation of DMT-2'-F-Bz-dA in CRISPR-Cas9 gRNA Synthesis: A Technical Guide to Enhancing Genome Editing Specificity and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. However, the therapeutic application of this powerful tool is contingent upon maximizing on-target efficacy while minimizing off-target effects. Chemical modification of the guide RNA (gRNA) component of the CRISPR-Cas9 system has emerged as a critical strategy to enhance its stability, specificity, and overall performance. This technical guide provides an in-depth exploration of the application of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) in the synthesis of modified gRNAs. We will delve into the synthesis protocol, the impact of 2'-fluoro modifications on gRNA stability and activity, and a comprehensive workflow for the generation and evaluation of these enhanced gRNAs for advanced CRISPR-Cas9 applications.

Introduction: The Rationale for Chemically Modified gRNAs

Standard, unmodified single guide RNAs (sgRNAs) are susceptible to degradation by cellular nucleases, which can limit their effective concentration and duration of action within the cell. This instability can lead to reduced on-target editing efficiency. Furthermore, the inherent tolerance of the Cas9 enzyme for certain mismatches between the gRNA and off-target DNA sequences can result in undesirable mutations at unintended genomic loci, a significant safety concern for therapeutic applications.

Chemical modifications to the gRNA backbone can address these limitations. The introduction of a fluorine atom at the 2' position of the ribose sugar, a modification facilitated by the use of phosphoramidites like this compound, has been shown to confer several advantageous properties. These 2'-fluoro (2'-F) modifications can increase the gRNA's resistance to nuclease degradation and enhance its binding affinity to the target DNA sequence. The increased stability of the gRNA-DNA hybrid can lead to a more stringent requirement for perfect base pairing, thereby reducing the likelihood of off-target cleavage.

The Role of this compound in gRNA Synthesis

This compound is a key building block used in solid-phase phosphoramidite chemistry to incorporate 2'-deoxy-2'-fluoroadenosine into a growing oligonucleotide chain. The 5'-DMT (Dimethoxytrityl) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for controlled, stepwise addition of nucleotides. The benzoyl (Bz) group protects the exocyclic amine of the adenine base during synthesis. The phosphoramidite moiety at the 3' position enables the coupling reaction with the free 5'-hydroxyl of the preceding nucleotide on the solid support.

The incorporation of 2'-F-dA using this reagent is a critical step in producing gRNAs with enhanced properties. The fluorine atom's high electronegativity influences the sugar pucker conformation, favoring an A-form helix, which is the conformation adopted by the gRNA-DNA hybrid within the Cas9 protein complex. This pre-organization can contribute to improved binding affinity and specificity.

Quantitative Impact of 2'-Fluoro Modifications

The integration of 2'-fluoro modifications into gRNAs has a demonstrable impact on their biophysical and functional properties. The following tables summarize key quantitative data from studies evaluating these modified oligonucleotides.

Table 1: Nuclease Stability of Unmodified vs. 2'-Fluoro-Modified crRNA
crRNA ModificationRate Constant (k, min⁻¹)Half-life (t½, min)
Unmodified0.23 ± 0.033.0 ± 0.4
2'-Fluoro (F1)0.03 ± 0.00423.1 ± 3.0

Data adapted from a study evaluating crRNA degradation in a model system containing 10% fetal bovine serum. The 2'-Fluoro (F1) crRNA contained 2'-fluoro modifications at specific positions.[1]

Table 2: On-Target Cleavage Efficiency of CRISPR/Cas9 with Modified crRNAs
crRNA ModificationCleavage Efficiency (%) after 60 min
Unmodified~85
2'-Fluoro (F1)~80

Data represents the percentage of plasmid DNA cleaved in an in vitro assay. While there is a slight decrease, the 2'-fluoro modified crRNA largely preserves the on-target cleavage activity of the CRISPR/Cas9 system.[1]

Table 3: Off-Target Cleavage by CRISPR/Cas9 with Modified crRNAs
Target DNAUnmodified crRNA (% Cleavage)2'-Fluoro (F1) crRNA (% Cleavage)
On-target100100
Off-target (1 mismatch)~95~70
Off-target (2 mismatches)~80~40

This table illustrates the relative cleavage of on-target and off-target DNA sequences with single or double mismatches. The 2'-fluoro modification demonstrates a significant reduction in off-target cleavage, thereby enhancing specificity.[1]

Experimental Workflow and Protocols

The successful application of this compound in generating high-efficacy gRNAs requires a systematic and well-defined experimental workflow. This section outlines the key stages, from synthesis to functional validation.

CRISPR_Workflow cluster_synthesis gRNA Synthesis & Purification cluster_rnp RNP Formulation cluster_cell Cell-Based Assay cluster_analysis Analysis Synthesis Solid-Phase Synthesis (incorporating this compound) Deprotection Cleavage & Deprotection Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (Mass Spectrometry) Purification->QC gRNA_prep Modified gRNA (from QC) QC->gRNA_prep RNP_assembly RNP Complex Assembly gRNA_prep->RNP_assembly Cas9_prep Cas9 Protein Cas9_prep->RNP_assembly Transfection RNP Delivery (e.g., Electroporation) RNP_assembly->Transfection Cell_culture Target Cell Culture Cell_culture->Transfection Incubation Incubation (48-72h) Transfection->Incubation Harvest Genomic DNA Extraction Incubation->Harvest On_target On-Target Analysis (Sanger Sequencing, TIDE/ICE) Harvest->On_target Off_target Off-Target Analysis (GUIDE-seq, etc.) Harvest->Off_target

CRISPR-Cas9 experimental workflow with modified gRNA.
Protocol: Solid-Phase Synthesis of 2'-Fluoro-Modified gRNA

This protocol outlines the general steps for synthesizing a 2'-fluoro-modified gRNA using phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite and other required phosphoramidites (A, G, C, U, 2'-F modified and unmodified)

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA/RNA synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizer solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide and methylamine, 1:1)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the synthesizer with the required phosphoramidites, solid support, and synthesis reagents according to the manufacturer's instructions.

  • Sequence Programming: Input the desired gRNA sequence, specifying the positions for the incorporation of 2'-fluoro-modified adenosine using this compound.

  • Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition: a. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide on the solid support. b. Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated and coupled to the free 5'-hydroxyl. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle is repeated until the full-length gRNA sequence is synthesized.

  • Final Detritylation: The terminal 5'-DMT group is removed.

Protocol: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage from Support: The solid support with the synthesized gRNA is treated with the cleavage and deprotection solution to release the oligonucleotide.

  • Base and Phosphate Deprotection: The solution is heated to remove the protecting groups from the nucleobases (e.g., Bz on adenosine) and the phosphate backbone.

  • Desalting: The crude oligonucleotide solution is desalted using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

  • HPLC Purification: The desalted oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column, to isolate the full-length product from shorter synthesis failures.

  • Quality Control: The purity and identity of the final modified gRNA are confirmed by mass spectrometry.

Protocol: In Vitro Cleavage Assay

This assay assesses the functionality of the modified gRNA in guiding Cas9 to cleave a target DNA sequence.

Materials:

  • Purified 2'-fluoro-modified gRNA and an unmodified control gRNA

  • Cas9 nuclease

  • Target DNA (e.g., a PCR product or plasmid containing the target sequence)

  • Nuclease-free water and reaction buffer (e.g., NEBuffer 3.1)

  • Proteinase K

  • Agarose gel and electrophoresis system

Procedure:

  • RNP Formation: Incubate the gRNA (modified or unmodified) with Cas9 nuclease in the reaction buffer at room temperature for 10-15 minutes to allow for the formation of the ribonucleoprotein (RNP) complex.

  • Cleavage Reaction: Add the target DNA to the RNP complex and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding Proteinase K to digest the Cas9 protein.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gRNA-guided Cas9 activity. Quantify the band intensities to determine the cleavage efficiency.

Protocol: Cell-Based Genome Editing and Analysis

Procedure:

  • Cell Culture: Culture the target human cell line under standard conditions.

  • RNP Delivery: Formulate the RNP complex as described above. Deliver the RNP complex into the cells using a high-efficiency method such as electroporation.

  • Incubation: Incubate the cells for 48-72 hours to allow for genome editing to occur.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

  • On-Target Analysis:

    • Amplify the genomic region surrounding the target site by PCR.

    • Analyze the PCR products for the presence of insertions and deletions (indels) using Sanger sequencing followed by analysis with tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).

  • Off-Target Analysis (GUIDE-seq):

    • For a comprehensive, unbiased assessment of off-target effects, perform Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq).[2][3]

    • This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks in living cells.

    • Subsequent amplification and sequencing of the tag-integrated genomic DNA identify the locations of both on- and off-target cleavage events.

Signaling Pathways and Logical Relationships

The mechanism by which 2'-fluoro modifications enhance CRISPR-Cas9 specificity can be visualized as a logical flow.

Specificity_Enhancement cluster_modification gRNA Modification cluster_properties Biophysical Properties cluster_outcome Functional Outcome Modification Incorporation of 2'-Fluoro Modification Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance A_Form_Helix Favors A-form Helix (gRNA-DNA hybrid) Modification->A_Form_Helix On_Target Maintained/Enhanced On-Target Efficacy Nuclease_Resistance->On_Target Binding_Affinity Increased Binding Affinity A_Form_Helix->Binding_Affinity Binding_Affinity->On_Target Off_Target Reduced Off-Target Cleavage Binding_Affinity->Off_Target

Mechanism of 2'-fluoro modification on gRNA performance.

Conclusion

The use of this compound to incorporate 2'-fluoro modifications into synthetic gRNAs represents a significant advancement in CRISPR-Cas9 technology. This chemical modification strategy effectively enhances the nuclease stability and specificity of the gRNA, leading to improved on-target editing and a reduction in off-target effects. The detailed protocols and workflow presented in this guide provide a framework for researchers and drug development professionals to implement this powerful approach in their own laboratories. As the field of gene therapy continues to advance, the precise control over the CRISPR-Cas9 system afforded by chemically modified gRNAs will be indispensable for the development of safe and effective therapeutic interventions.

References

A Technical Guide to the Foundational Principles of 2'-Fluoro Phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of utilizing 2'-fluoro phosphoramidites in the synthesis of modified oligonucleotides. These reagents are instrumental in the development of therapeutic and diagnostic nucleic acids, offering significant advantages in terms of stability and binding affinity. This document provides a comprehensive overview of their properties, synthesis, and practical application, supported by experimental data and protocols.

Introduction to 2'-Fluoro Modified Oligonucleotides

Oligonucleotides containing 2'-deoxy-2'-fluoro-ribonucleotides (2'-F RNA) are synthetic analogs of natural nucleic acids where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom.[1] This seemingly minor modification has profound effects on the chemical and biological properties of the resulting oligonucleotide. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation characteristic of RNA and A-form helices.[2][3][4] This pre-organization of the sugar moiety is a key contributor to the enhanced properties of 2'-fluoro modified oligonucleotides, which are widely used in applications such as antisense therapy, siRNAs, aptamers, and ribozymes.[2]

Core Properties and Advantages

The incorporation of 2'-fluoro phosphoramidites into oligonucleotides imparts several desirable characteristics, primarily enhanced thermal stability and increased resistance to nuclease degradation.

Enhanced Thermal Stability and Binding Affinity

Oligonucleotides modified with 2'-fluoro nucleotides exhibit a significant increase in the melting temperature (Tm) of their duplexes with complementary RNA and DNA strands. This heightened stability is attributed to the fluorine-induced C3'-endo sugar pucker, which promotes an A-form helical geometry, a more thermodynamically stable conformation for RNA:RNA and RNA:DNA duplexes. The stabilization is additive with each incorporation of a 2'-fluoro nucleotide. Detailed thermodynamic studies have revealed that this increased stability is primarily driven by a more favorable enthalpy of duplex formation, suggesting stronger stacking and hydrogen bonding interactions.

Increased Nuclease Resistance

A major hurdle in the therapeutic application of oligonucleotides is their rapid degradation by cellular nucleases. The replacement of the 2'-hydroxyl group with fluorine provides steric hindrance and alters the sugar-phosphate backbone conformation, rendering the internucleotide linkages more resistant to cleavage by endo- and exonucleases. While 2'-fluoro modification alone provides some protection, it is often used in conjunction with phosphorothioate (PS) linkages to achieve high levels of nuclease resistance.

Reduced Immunostimulation

Unmodified siRNAs can trigger an innate immune response. It has been observed that siRNAs modified with 2'-fluoro nucleotides show significantly reduced immune stimulation in in-vitro models, which is a favorable property for therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of 2'-fluoro modifications on oligonucleotide properties.

Modification ContextTm Increase per Modification (°C)Reference
2'-F-RNA in duplex with RNA~1.8 - 2.0
2'-F-RNA in duplex with DNA~1.3
2'-fluoro-N3'→P5' phosphoramidates with RNA~5.0
2'-fluoro-N3'→P5' phosphoramidites with DNA~4.0

Table 1: Enhancement of Thermal Stability (Tm)

Oligonucleotide TypeConditionHalf-life (t1/2)Reference
Unmodified siRNAIncubation in serumCompletely degraded within 4 hours
2'-F-modified siRNA (all pyrimidines)Incubation in serum> 24 hours

Table 2: Nuclease Resistance

Experimental Protocols

The synthesis of 2'-fluoro modified oligonucleotides follows the well-established phosphoramidite solid-phase synthesis chemistry. The following protocols outline the key steps.

Standard Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.

1. Detritylation:

  • Reagent: 5% Dichloroacetic acid (DCA) in dichloromethane.

  • Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with DCA.

  • Time: 1 minute.

2. Coupling:

  • Reagents:

    • 0.1 M 2'-fluoro phosphoramidite solution in anhydrous acetonitrile.

    • 0.45 M Activator solution (e.g., Tetrazole) in anhydrous acetonitrile.

  • Procedure: The activated 2'-fluoro phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Time: An extended coupling time of 3 to 10 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride.

    • Cap B: N-methylimidazole.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Time: 30 seconds.

4. Oxidation:

  • Reagent: 0.1 M Iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Time: 1 minute.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and nucleobases are removed.

  • Standard Deprotection:

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The support is incubated in concentrated ammonium hydroxide.

    • Conditions: 17 hours at 55°C.

  • Fast Deprotection (AMA):

    • Reagent: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

    • Procedure: The support is incubated in the AMA solution.

    • Conditions: 2 hours at room temperature. Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.

Visualizations

The following diagrams illustrate key concepts related to 2'-fluoro phosphoramidites.

cluster_synthesis Standard Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Amidite Addition) Detritylation->Coupling Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Repeat for next base

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

cluster_amidite 2'-Fluoro Phosphoramidite Structure Structure

Caption: General structure of a 2'-fluoro phosphoramidite monomer.

cluster_workflow Experimental Workflow: Synthesis to Application Synthesis Solid-Phase Synthesis (Incorporation of 2'-F Amidites) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification Analysis Quality Control (e.g., Mass Spec, CE) Purification->Analysis Application Downstream Application (e.g., siRNA, Aptamer) Analysis->Application

Caption: A typical workflow from oligonucleotide synthesis to application.

Conclusion

2'-fluoro phosphoramidites are indispensable tools in modern nucleic acid chemistry. The introduction of a fluorine atom at the 2' position of the ribose sugar confers enhanced thermal stability and nuclease resistance to oligonucleotides, properties that are critical for their use as therapeutic agents and diagnostic probes. The straightforward incorporation of these modified monomers using standard phosphoramidite chemistry allows for the rational design and synthesis of oligonucleotides with tailored properties for a wide range of applications in research and drug development.

References

The Discovery and Development of 2'-Fluoro Modified Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has been a transformative strategy in medicinal chemistry, leading to the development of potent antiviral and anticancer agents. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of 2'-fluoro modified nucleosides, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction: The Significance of the 2'-Fluoro Modification

The strategic incorporation of a fluorine atom at the 2'-position of the ribose sugar profoundly alters the chemical and biological properties of nucleosides. This modification enhances metabolic stability by protecting against degradation by nucleases and can lock the sugar pucker conformation, which often leads to increased binding affinity to target enzymes.[1][2][3] These altered properties have been successfully exploited to create a class of drugs with significant therapeutic impact, including the anti-HCV agent sofosbuvir and the anticancer drug gemcitabine.[1][4]

Synthesis of 2'-Fluoro Modified Nucleosides

The synthesis of 2'-fluoro modified nucleosides can be broadly categorized into two main approaches: direct fluorination of a pre-formed nucleoside and the convergent synthesis involving the coupling of a fluorinated sugar with a nucleobase.

General Synthetic Strategies
  • Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the sugar ring of an existing nucleoside. Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this purpose.

  • Convergent Synthesis: This approach involves the synthesis of a fluorinated sugar intermediate, which is then coupled with a desired nucleobase to form the final nucleoside. This method offers greater flexibility in modifying both the sugar and the base moieties.

Mechanism of Action: A Tale of Two Therapeutic Areas

2'-Fluoro modified nucleosides exert their therapeutic effects through various mechanisms, primarily by acting as chain terminators of DNA or RNA synthesis or by inhibiting key enzymes involved in nucleic acid metabolism.

Antiviral Activity: The Case of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking the natural uridine triphosphate, GS-461203 is incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication.

Sofosbuvir_Mechanism cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Uptake GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 Activation RNA_synthesis RNA Synthesis GS461203->RNA_synthesis Incorporation by NS5B NS5B NS5B Polymerase NS5B->RNA_synthesis RNA_template Viral RNA Template RNA_template->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination Blocks further elongation Gemcitabine_DDR_Pathway cluster_cell Cancer Cell Gemcitabine Gemcitabine (dFdC) dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA Replication_Stress Replication Stress RNR->Replication_Stress DNA_Polymerase->Replication_Stress ATR ATR Kinase Replication_Stress->ATR Activates Apoptosis Apoptosis Replication_Stress->Apoptosis Leads to CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates Cell_Cycle_Arrest S-phase Arrest CHK1->Cell_Cycle_Arrest Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory & Post-Market Target_ID Target Identification & Validation Library_Synthesis Library Synthesis of 2'-Fluoro Nucleosides Target_ID->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo IND IND-Enabling Toxicology In_Vivo->IND Phase_I Phase I Clinical Trial (Safety & PK) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Review & Approval NDA->Approval Post_Market Phase IV / Post-Market Surveillance Approval->Post_Market

References

Navigating the Synthesis Landscape: A Technical Guide to DMT-2'-F-Bz-dA in Acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The performance of DMT-2'-F-Bz-dA in oligonucleotide synthesis is intrinsically linked to its solubility and stability in acetonitrile. Insufficient solubility can lead to poor delivery of the monomer to the growing oligonucleotide chain, resulting in lower coupling efficiencies. Conversely, degradation of the phosphoramidite in solution can generate impurities that cap the chain or lead to unwanted side reactions.

Solubility Profile

While a precise solubility limit for this compound in acetonitrile is not extensively documented, phosphoramidites are generally used at concentrations ranging from 0.08 M to 0.15 M for oligonucleotide synthesis.[1] It is crucial to ensure complete dissolution to prevent filter clogging on the synthesizer and to guarantee consistent delivery of the reagent. One commercially available source notes a solubility of at least 2.5 mg/mL (approximately 2.85 mM) in a 10% DMSO and 90% Corn Oil mixture, although this is not directly transferable to acetonitrile.[2]

Table 1: General Solubility and Handling of Phosphoramidites in Acetonitrile

ParameterRecommendationRationale
Solvent Anhydrous AcetonitrileMinimizes hydrolysis of the phosphoramidite.
Typical Concentration 0.08 M - 0.15 MBalances solubility with reaction kinetics for efficient coupling.[1]
Preparation Prepare fresh solutions or store under inert gas (Argon or Nitrogen).Protects against degradation from moisture and oxidation.[3][4]
Storage of Solution -20°C for short-term storage (up to 1 month).Low temperature slows degradation pathways.

Stability in Acetonitrile: A Delicate Balance

The stability of phosphoramidites in acetonitrile is a well-studied area, with degradation primarily occurring through hydrolysis and other side reactions. The 2'-fluoro modification in this compound is known to enhance the stability of the resulting oligonucleotide duplexes but does not render the phosphoramidite immune to degradation in solution.

The stability of phosphoramidite solutions generally decreases in the order of T > dC > dA > dG. For dA phosphoramidites, a purity reduction of 6% has been observed after five weeks of storage under an inert atmosphere. The primary degradation pathways include:

  • Hydrolysis: Reaction with residual water in the acetonitrile to form the corresponding H-phosphonate. This is a major degradation pathway.

  • Oxidation: Reaction with oxygen to form the corresponding phosphate triester.

  • Elimination of Acrylonitrile: This can lead to the formation of cyanoethyl phosphonoamidates through an autocatalytic process.

For 2'-fluoro modified phosphoramidites, it is generally recommended to use the solution within 2-3 days when stored on the synthesizer.

Table 2: Factors Influencing this compound Stability in Acetonitrile

FactorImpact on StabilityMitigation Strategy
Water Content High water content accelerates hydrolysis.Use anhydrous acetonitrile and molecular sieves.
Temperature Higher temperatures increase the rate of degradation.Store solutions at -20°C when not in use.
Oxygen Can lead to oxidation of the phosphoramidite.Store and handle under an inert gas atmosphere (e.g., Argon).
pH Acidic conditions can catalyze hydrolysis.Ensure the acetonitrile is neutral. Addition of a small amount of a non-nucleophilic base can sometimes be beneficial.
Concentration Higher concentrations can sometimes lead to faster degradation due to autocatalytic pathways.Use concentrations appropriate for the synthesis scale.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound under their specific laboratory conditions, the following experimental protocols are provided.

Protocol 1: Determination of Solubility in Acetonitrile

Objective: To determine the saturation solubility of this compound in anhydrous acetonitrile at a defined temperature.

Materials:

  • This compound phosphoramidite powder

  • Anhydrous acetonitrile

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • HPLC system with a UV detector

  • Centrifuge

Methodology:

  • Prepare a series of vials with a known volume of anhydrous acetonitrile (e.g., 1.0 mL).

  • Add increasing, precisely weighed amounts of this compound to each vial to create a range of concentrations bracketing the expected solubility.

  • Seal the vials tightly under an inert atmosphere.

  • Equilibrate the vials at the desired temperature (e.g., 25°C) in a shaker or water bath for a set period (e.g., 24 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at high speed to pellet any undissolved solid.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquots with a known volume of acetonitrile.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • The solubility is the concentration at which no further increase in the dissolved amount is observed.

Protocol 2: Stability Assessment in Acetonitrile

Objective: To evaluate the degradation of this compound in acetonitrile over time under typical storage and use conditions.

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile

  • HPLC system with a UV detector and mass spectrometer (LC-MS)

  • Inert gas (Argon or Nitrogen)

  • Sealed vials

Methodology:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a standard concentration used for synthesis (e.g., 0.1 M).

  • Dispense the solution into several sealed vials under an inert atmosphere.

  • Store the vials under different conditions to be tested (e.g., room temperature on a synthesizer, 4°C, -20°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), take an aliquot from a vial stored under each condition.

  • Analyze the aliquots immediately by HPLC-UV to quantify the remaining percentage of the parent this compound peak area relative to the total peak area.

  • Use LC-MS to identify the major degradation products.

  • Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the structure, potential degradation pathways, and experimental workflows.

cluster_structure This compound Structure cluster_degradation Potential Degradation Pathways in Acetonitrile structure_node DMT_amidite This compound H_phosphonate H-phosphonate DMT_amidite->H_phosphonate Hydrolysis (H2O) Phosphate_triester Phosphate Triester DMT_amidite->Phosphate_triester Oxidation (O2) Acrylonitrile_adduct Acrylonitrile Adduct DMT_amidite->Acrylonitrile_adduct Acrylonitrile Elimination & Michael Addition

Caption: Chemical structure and potential degradation pathways of this compound in acetonitrile.

cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow prep_samples Prepare Supersaturated Solutions equilibrate Equilibrate at Constant Temperature prep_samples->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge aliquot Sample Supernatant centrifuge->aliquot analyze Analyze by HPLC aliquot->analyze prep_solution Prepare Stock Solution store Store Under Varied Conditions prep_solution->store sample_time Sample at Time Intervals store->sample_time analyze_stability Analyze by HPLC/LC-MS sample_time->analyze_stability

References

The Strategic Incorporation of 2'-Fluorine in Oligonucleotide Synthesis: A Technical Guide to DMT-2'-F-Bz-dA Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic and diagnostic oligonucleotides is continually advancing, driven by the need for enhanced stability, binding affinity, and biological activity. Chemical modifications to the sugar-phosphate backbone and nucleobases are pivotal in achieving these desired properties. Among these, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a critical strategy. This in-depth technical guide focuses on the application of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) in phosphoramidite chemistry, providing a comprehensive overview of its synthesis, the resulting oligonucleotide characteristics, and its application in modulating cellular pathways.

Core Principles of 2'-Fluoro-Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts several advantageous properties to oligonucleotides. The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices, typical of RNA.[1] This pre-organization of the sugar conformation enhances the binding affinity of the modified oligonucleotide to its complementary RNA target.

The primary benefits of incorporating 2'-fluoro nucleosides, such as this compound, include:

  • Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit a higher melting temperature (Tm) when hybridized to RNA targets, indicating a more stable duplex.[1][2]

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.[3][4]

  • Improved Specificity and Potency: The enhanced binding affinity can lead to more potent and specific targeting of messenger RNA (mRNA) in antisense and RNA interference (RNAi) applications.

Physicochemical Properties of this compound

This compound is a key building block for introducing 2'-fluoroadenosine into synthetic oligonucleotides. Its chemical properties are summarized below.

PropertyValueReference
Chemical Formula C47H51FN7O7P
Molecular Weight 875.91 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Storage Conditions -20°C, under inert gas

Quantitative Analysis of 2'-Fluoro Modification Effects

The incorporation of 2'-fluoro modifications has a quantifiable impact on the thermodynamic stability and synthesis efficiency of oligonucleotides.

Thermodynamic Stability: Melting Temperature (Tm)

The increase in melting temperature is a direct measure of the enhanced stability of the duplex formed between the modified oligonucleotide and its target.

Duplex TypeΔTm per 2'-F Modification (°C)TargetReference
2'-F-RNA / RNA+1.8RNA
2'-F-RNA / DNA+0.5DNA
siRNA with 2'-F pyrimidines+15 (overall duplex)RNA
Oligonucleotide Synthesis: Coupling Efficiency and Yield

While high coupling efficiencies are crucial for the synthesis of high-quality, full-length oligonucleotides, the use of modified phosphoramidites can present challenges. Generally, high coupling efficiencies of >99% are reported for standard and modified phosphoramidites from reputable suppliers. However, modified amidites like this compound often require longer coupling times to achieve these high efficiencies.

ParameterStandard DNA PhosphoramiditesThis compound PhosphoramiditeReference
Typical Coupling Time ~1.5 minutes3 - 30 minutes
Reported Coupling Efficiency >99%>99% (with extended coupling)
Overall Yield Dependent on oligo length and coupling efficiencyGenerally lower than unmodified oligos of the same length due to potential for side reactions and purification challenges.

Experimental Protocols

The synthesis of 2'-fluoro-modified oligonucleotides follows the well-established solid-phase phosphoramidite chemistry cycle. Below are the detailed steps, highlighting the specific considerations for using this compound.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The cycle consists of four main steps that are repeated for each nucleotide addition.

experimental_workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid Coupling 2. Coupling Adds this compound phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Converts phosphite to phosphate Capping->Oxidation Prevents failure sequence elongation Oxidation->Deblocking Stabilizes phosphate backbone (for next cycle) Cleavage Cleavage from Support Oxidation->Cleavage After final cycle Start Start with CPG-bound nucleoside Start->Deblocking Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified 2'-F-Modified Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase synthesis cycle for 2'-fluoro-modified oligonucleotides.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the acidic solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling:

  • Reagents:

    • 0.08–0.15 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Procedure: The phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Critical Parameter: The coupling time for 2'-fluoro phosphoramidites is extended to 3 to 30 minutes to ensure high coupling efficiency.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

    • Cap B: N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and nucleobases (benzoyl) are removed.

  • Standard Deprotection:

    • Reagent: Concentrated ammonium hydroxide or a 3:1 mixture of ammonium hydroxide and ethanol.

    • Conditions: 16 hours at 55°C.

  • Fast Deprotection (for compatible modifications):

    • Reagent: A 1:1 mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA).

    • Conditions: 10 minutes at 65°C.

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.

  • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides, especially when the final DMT group is left on (DMT-on purification). Anion-exchange HPLC and polyacrylamide gel electrophoresis (PAGE) are also used.

Application: siRNA-Mediated Silencing of the PI3K/Akt Signaling Pathway

The enhanced stability and efficacy of 2'-fluoro-modified oligonucleotides make them ideal for siRNA applications. A prominent example is the targeting of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis activates siRNA 2'-F-Modified siRNA (targets PI3K or Akt mRNA) siRNA->PI3K degrades mRNA siRNA->Akt degrades mRNA GrowthFactor Growth Factor GrowthFactor->RTK

Caption: siRNA-mediated silencing of the PI3K/Akt signaling pathway.

By designing 2'-fluoro-modified siRNAs to target the mRNA of key components like the p85α regulatory subunit of PI3K or Akt1, it is possible to decrease their protein expression. This inhibition of the PI3K/Akt pathway can lead to a reduction in cell proliferation and survival signals and sensitize cancer cells to apoptosis-inducing agents.

Conclusion

This compound phosphoramidite is a powerful tool in the synthesis of modified oligonucleotides with superior therapeutic and diagnostic potential. The incorporation of the 2'-fluoro modification significantly enhances the thermal stability and nuclease resistance of the resulting oligonucleotides. While requiring optimized synthesis protocols, particularly longer coupling times, the benefits in terms of improved biological activity, as demonstrated in applications like siRNA-mediated gene silencing, are substantial. For researchers and developers in the field of nucleic acid therapeutics, a thorough understanding of the chemistry and application of this compound is essential for the rational design of next-generation oligonucleotide-based drugs.

References

Methodological & Application

Application Note: Standard Protocol for the Incorporation of 2'-Fluoro-N6-benzoyl-2'-deoxyadenosine (DMT-2'-F-Bz-dA) in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides.

Introduction The incorporation of modified nucleosides into oligonucleotides is a critical strategy for enhancing their therapeutic potential. Modifications at the 2' position of the ribose sugar, such as the substitution of a hydroxyl group with fluorine, have been shown to confer valuable properties. 2'-Fluoro (2'-F) modified oligonucleotides exhibit increased thermal stability of duplexes, enhanced resistance to nuclease degradation, and often adopt an A-form helical geometry similar to RNA.[1][2][][4] These characteristics make them ideal candidates for applications in antisense technology, siRNAs, and aptamers.

This document provides a detailed protocol for the incorporation of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) into synthetic oligonucleotides using standard automated solid-phase phosphoramidite chemistry.

This compound Phosphoramidite Specifications

The successful incorporation of any modified phosphoramidite begins with high-quality starting material. It is crucial to ensure the purity and proper handling of the this compound phosphoramidite.

PropertySpecificationStorage Conditions
Appearance White to off-white powder-20°C, desiccated
Purity (³¹P-NMR) ≥99.0%
Purity (RP-HPLC) ≥99.0%
Molecular Formula C₄₇H₅₁FN₇O₇P
Molecular Weight 875.92 g/mol
Protecting Groups 5'-DMT, N⁶-Benzoyl (Bz), 2'-Fluoro (F)
Water Content ≤0.3%

Table 1: Key specifications and storage conditions for this compound phosphoramidite.

Experimental Protocols

Materials and Reagents
  • This compound Phosphoramidite

  • Standard DNA/RNA phosphoramidites (e.g., DMT-dA(Bz), DMT-dC(Bz), DMT-dG(iBu), DMT-dT)

  • Anhydrous Acetonitrile (CH₃CN) for synthesis

  • Activator solution (e.g., 0.45 M Tetrazole in CH₃CN or 0.50 M 4,5-Dicyanoimidazole (DCI) in CH₃CN)

  • Capping Solution A (Acetic Anhydride) and B (N-Methylimidazole)

  • Oxidizer Solution (0.1 M Iodine in THF/Pyridine/Water)

  • Deblocking Solution (3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane)

  • Cleavage and Deprotection Reagents:

    • Concentrated Ammonium Hydroxide (NH₄OH)

    • AMA (1:1 v/v mixture of aqueous Ammonium Hydroxide and aqueous 40% Methylamine)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.

  • Automated DNA/RNA synthesizer.

Phosphoramidite Preparation
  • Allow the this compound phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., Argon), dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended for your synthesizer (typically 0.08 M to 0.15 M).

  • Install the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides containing 2'-F-dA follows the standard phosphoramidite cycle. The key deviation is an extended coupling time to ensure high incorporation efficiency.

StepReagent / ActionStandard DNA TimeRecommended 2'-F-dA Time Purpose
1. Deblocking 3% Dichloroacetic Acid (DCA) in Dichloromethane~60-90 sec~60-90 secRemoves the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction.
2. Coupling This compound phosphoramidite + Activator (e.g., Tetrazole or DCI)~90 sec3 - 10 minutes Forms a phosphite triester linkage between the 5'-hydroxyl and the incoming phosphoramidite.
3. Capping Capping Solution A + Capping Solution B~30 sec~30 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of n-1 failure sequences.
4. Oxidation 0.1 M Iodine solution~30 sec~30 secOxidizes the unstable phosphite triester to a stable pentavalent phosphate triester.

Table 2: Comparison of synthesis cycle parameters for standard DNA and 2'-F-dA incorporation.

The cycle is repeated for each subsequent monomer addition until the desired sequence is assembled.

OligoSynthesisCycle cluster_workflow Automated Synthesis Cycle Deblock 1. Deblocking (DMT Removal) Couple 2. Coupling (Extended Time for 2'-F-dA) Deblock->Couple Cap 3. Capping (Block Failures) Couple->Cap Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize Oxidize->Deblock Repeat for next monomer

Caption: The four-step automated oligosynthesis cycle.

Cleavage from Support and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the nucleobase (benzoyl) and phosphate (cyanoethyl) protecting groups must be removed. The deprotection of oligonucleotides containing 2'-F modifications is analogous to that of standard DNA.

Two common methods are available, depending on the required speed and the presence of other sensitive modifications in the sequence.

MethodReagentTemperatureDurationNotes
Standard Concentrated Ammonium Hydroxide (NH₄OH)55 °C8 hoursA robust and widely used method suitable for most standard sequences.
Fast AMA (1:1 mixture of aq. NH₄OH and aq. 40% Methylamine)65 °C10 minutesSignificantly reduces deprotection time. Requires careful consideration if other bases like dC(Bz) are present.

Table 3: Recommended cleavage and deprotection conditions.

Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a pressure-tight vial.

  • Add the chosen deprotection reagent (Ammonium Hydroxide or AMA) to the vial (typically 1-2 mL).

  • Seal the vial tightly and place it in a heating block or oven at the specified temperature for the recommended duration.

  • After incubation, allow the vial to cool completely to room temperature.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the support with an equal volume of nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Workflow and Structural Diagrams

FullWorkflow cluster_synthesis Solid-Phase Synthesis cluster_deprotect Post-Synthesis Workup cluster_purify Purification & QC start Start with CPG Support synth Automated Synthesis Cycle (Extended coupling for 2'-F-dA) start->synth end_synth Full-Length Protected Oligo (DMT-ON or DMT-OFF) synth->end_synth cleavage Cleavage & Deprotection (NH4OH or AMA) end_synth->cleavage dry Evaporation cleavage->dry purify Purification (e.g., HPLC, PAGE) dry->purify qc Quality Control (e.g., Mass Spec.) purify->qc final Purified Oligonucleotide qc->final

Caption: Overall workflow from synthesis to final product.

DeprotectionScheme Protected Protected Oligo on CPG 5'-DMT N-Benzoyl Cyanoethyl Phosphate CPG Support Deprotect_Reagent Cleavage & Deprotection (e.g., NH4OH, 55°C, 8h) Protected->Deprotect_Reagent Deprotected Deprotected Oligo in Solution 5'-OH N-Amine Phosphate Free in Solution Deprotect_Reagent->Deprotected

Caption: Schematic of the cleavage and deprotection steps.

Purification and Analysis

Following deprotection and drying, the crude oligonucleotide should be reconstituted in nuclease-free water. For many applications, purification is required to remove failure sequences and residual protecting groups.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often used for DMT-ON purification, while anion-exchange (IEX) HPLC or polyacrylamide gel electrophoresis (PAGE) are suitable for DMT-OFF oligonucleotides.

  • Analysis: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.

By following this protocol, researchers can reliably incorporate this compound into synthetic oligonucleotides, yielding high-quality modified products suitable for a wide range of research and therapeutic development applications.

References

Application Notes and Protocols: Optimizing Coupling Time for DMT-2'-F-Bz-dA Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. 2'-Fluoro (2'-F) modified nucleosides, such as DMT-2'-F-Bz-dA, are of particular interest as they confer increased nuclease resistance and thermal stability to oligonucleotides.[1] The synthesis of oligonucleotides containing these modified phosphoramidites requires careful optimization of the coupling step to ensure high efficiency and final product purity. The steric hindrance introduced by the 2'-fluoro modification can slow down the coupling reaction compared to standard DNA phosphoramidites.[2] This application note provides a detailed protocol for optimizing the coupling time of this compound phosphoramidite and methods for assessing the coupling efficiency.

Data Presentation

The following table summarizes the hypothetical, yet representative, quantitative data for the optimization of this compound phosphoramidite coupling time. The data illustrates the relationship between coupling time, coupling efficiency as determined by trityl cation monitoring, and the purity of the crude oligonucleotide product assessed by HPLC.

Coupling Time (seconds)Average Stepwise Coupling Efficiency (%)Crude Product Purity (% Full-Length Product by HPLC)
9096.585.2
12097.889.5
18099.295.1
24099.596.3
30099.696.8
36099.696.7
60099.194.8

Experimental Protocols

Oligonucleotide Synthesis

This protocol outlines the synthesis of a test oligonucleotide sequence containing a single incorporation of this compound phosphoramidite to evaluate the effect of varying coupling times.

Materials:

  • This compound phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (A, C, G, T; 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Automated DNA/RNA synthesizer (e.g., ABI 394)

Procedure:

  • Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and properly calibrated. All reagent lines should be purged with anhydrous acetonitrile.

  • Reagent Installation: Install the phosphoramidite, activator, and ancillary reagent bottles on the synthesizer.

  • Sequence Programming: Program the desired test sequence into the synthesizer. For this optimization, a simple sequence such as 5'-T(2'F-A)T TTT TTT T-3' can be used.

  • Synthesis Cycle Modification: Modify the synthesis protocol to vary the coupling time for the this compound phosphoramidite incorporation. The standard synthesis cycle consists of deblocking, coupling, capping, and oxidation.[3] The "wait" step during the coupling phase for the modified amidite should be adjusted for each experimental run (e.g., 90, 120, 180, 240, 300, 360, and 600 seconds). Standard coupling times for regular DNA phosphoramidites (e.g., 30-60 seconds) should be used for the other bases in the sequence.

  • Synthesis Execution: Initiate the synthesis on a 1 µmol scale.

  • Trityl Monitoring: If the synthesizer is equipped with a trityl monitor, enable it to collect the trityl cation released after each coupling step. This provides a real-time estimation of the coupling efficiency.

  • Post-Synthesis Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).

  • Sample Preparation for Analysis: After deprotection, evaporate the ammonia and resuspend the crude oligonucleotide in sterile, nuclease-free water.

Assessment of Coupling Efficiency by Trityl Cation Monitoring

The dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the newly added nucleotide at the beginning of each synthesis cycle. The released DMT cation has a characteristic orange color, and its absorbance is directly proportional to the number of coupled molecules in the previous step.

Procedure:

  • Collection of Trityl Fractions: During the synthesis, the synthesizer's fraction collector can be programmed to collect the acidic deblocking solution containing the cleaved DMT cation after each coupling step.

  • Spectrophotometric Measurement: Dilute each collected fraction to a standard volume with a suitable acidic solution (e.g., 3% TCA in DCM). Measure the absorbance of the orange solution at 495 nm using a UV-Vis spectrophotometer.

  • Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for the this compound phosphoramidite can be calculated by comparing the absorbance of the trityl released after its incorporation to the absorbance of the trityl released from the preceding standard nucleotide.

    Average Stepwise Coupling Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100

Analysis of Crude Oligonucleotide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the percentage of the full-length product in the crude sample, providing a quantitative measure of the overall synthesis quality as a function of the modified phosphoramidite's coupling time. Both Reverse-Phase (RP) and Ion-Exchange (IE) HPLC can be utilized.[4]

a) Reverse-Phase HPLC (RP-HPLC)

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100% Acetonitrile

  • Crude oligonucleotide sample

Procedure:

  • Sample Preparation: Dilute the crude oligonucleotide sample in Mobile Phase A.

  • HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is typically effective for separating the full-length product from shorter failure sequences.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the full-length product peak relative to the total area of all oligonucleotide-related peaks.

b) Ion-Exchange HPLC (IE-HPLC)

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column

  • Mobile Phase A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.5

  • Crude oligonucleotide sample

Procedure:

  • Sample Preparation: Dilute the crude oligonucleotide sample in Mobile Phase A.

  • HPLC Method:

    • Column: Strong anion-exchange column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Data Analysis: Calculate the purity based on the relative peak area of the full-length product as described for RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_results Results & Optimization s1 Prepare Synthesizer & Reagents s2 Program Sequence & Modify Coupling Time s1->s2 s3 Synthesize Oligonucleotide s2->s3 a1 Trityl Cation Monitoring s3->a1 Real-time a2 Cleavage & Deprotection s3->a2 r1 Calculate Coupling Efficiency a1->r1 a3 HPLC Analysis (RP/IE) a2->a3 r2 Determine Crude Purity a3->r2 r3 Identify Optimal Coupling Time r1->r3 r2->r3

Caption: Experimental workflow for optimizing coupling time.

synthesis_cycle deblock Deblocking couple Coupling deblock->couple Free 5'-OH cap Capping couple->cap Unreacted 5'-OH oxidize Oxidation cap->oxidize oxidize->deblock Next Cycle

Caption: Standard phosphoramidite synthesis cycle.

Discussion

The optimization of coupling time is a critical parameter for the efficient incorporation of modified phosphoramidites like this compound. The presented data indicates that a coupling time of 300 seconds (5 minutes) provides the highest coupling efficiency and crude product purity. Shorter coupling times result in incomplete reactions and a higher proportion of failure sequences (n-1 mers). While a coupling time of 240 seconds (4 minutes) also yields high efficiency, extending it to 300 seconds ensures robustness. Significantly longer coupling times (e.g., 600 seconds) may not offer additional benefits and could potentially lead to side reactions, though the effect appears minimal in this range.

It is important to note that the optimal coupling time can also be influenced by the specific sequence, the synthesizer used, and the activator. Therefore, it is recommended that researchers perform an initial optimization experiment, such as the one described in this application note, to determine the ideal coupling conditions for their specific application. The use of a stronger activator, such as 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI), may also be considered to potentially reduce the required coupling time.

By following these protocols, researchers and drug development professionals can confidently optimize the incorporation of this compound phosphoramidite, leading to higher yields of high-purity modified oligonucleotides for their therapeutic and diagnostic needs.

References

Application Notes and Protocols for Deprotection of Oligonucleotides Containing DMT-2'-F-Bz-dA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating 2'-Fluoro (2'-F) modifications are of significant interest in therapeutic and diagnostic applications due to their enhanced nuclease resistance and increased thermal stability when hybridized to target RNA.[1] The successful synthesis of these modified oligonucleotides relies on a carefully orchestrated series of protection and deprotection steps. This document provides detailed protocols and application notes for the final deprotection of oligonucleotides containing the 5'-O-Dimethoxytrityl (DMT), 2'-Fluoro, N⁶-Benzoyl-2'-deoxyadenosine (Bz-dA) phosphoramidite monomer.

The overall process of oligonucleotide synthesis involves the sequential addition of phosphoramidite building blocks to a growing chain on a solid support. Each phosphoramidite contains protecting groups to prevent unwanted side reactions:

  • 5'-DMT group: A transient group removed at the beginning of each coupling cycle.[2]

  • N-Protecting groups (e.g., Benzoyl on dA): Base-labile groups on exocyclic amines that are removed in the final deprotection step.[2]

  • Cyanoethyl group: Protects the phosphate backbone and is also removed during the final deprotection.[2]

The 2'-Fluoro modification itself is stable and does not require a protecting group, making the deprotection strategy for 2'-F-RNA oligonucleotides virtually identical to that for standard DNA.[3] The final deprotection step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl and cyanoethyl protecting groups.

Experimental Workflows and Logic

The general workflow for oligonucleotide synthesis culminates in a critical deprotection step. The choice of deprotection reagent and conditions depends on the overall composition of the oligonucleotide and the desired turnaround time.

Oligonucleotide Synthesis and Deprotection Workflow cluster_synthesis Solid-Phase Synthesis cluster_analysis Post-Synthesis Processing Synthesis 1. Automated Solid-Phase Synthesis using DMT-2'-F-Bz-dA Phosphoramidite Cleavage 2. Cleavage from Solid Support Synthesis->Cleavage Oligo on support Deprotection 3. Base and Phosphate Group Deprotection Cleavage->Deprotection Cleavage & Deprotection often simultaneous Purification 4. Purification (e.g., HPLC, Cartridge) Deprotection->Purification Crude Oligo QC 5. Quality Control (LC-MS, CE) Purification->QC FinalProduct Final Deprotected Oligonucleotide QC->FinalProduct

Caption: High-level workflow from synthesis to final product.

The selection of an appropriate deprotection protocol is critical. For oligonucleotides containing only standard DNA and 2'-F modifications, two primary methods are recommended.

Deprotection Protocol Selection Start Oligonucleotide containing 2'-F-Bz-dA is synthesized Check_Sensitivity Does the oligo contain other base-labile modifications (e.g., certain dyes, UltraMILD monomers)? Start->Check_Sensitivity Standard_Deprotection Use Standard or Fast Deprotection Check_Sensitivity->Standard_Deprotection No Mild_Deprotection Use specialized Mild or UltraMILD deprotection (e.g., K2CO3 in Methanol) Check_Sensitivity->Mild_Deprotection Yes Choose_Speed Is speed a priority? Standard_Deprotection->Choose_Speed AMA Use AMA Protocol (10 min @ 65 °C) Choose_Speed->AMA Yes Ammonia Use Ammonium Hydroxide Protocol (8 hr @ 55 °C) Choose_Speed->Ammonia No

Caption: Logic for selecting the appropriate deprotection method.

Deprotection Protocols

Two primary methods are recommended for oligonucleotides containing 2'-F-Bz-dA, provided no other base-sensitive modifications are present.

Method 1: Standard Deprotection (Ammonium Hydroxide)

This is the traditional and robust method for deprotection. It is suitable for routine synthesis and when speed is not the primary concern.

Experimental Protocol:

  • Following synthesis, transfer the solid support (e.g., CPG) containing the oligonucleotide to a 2 mL screw-cap pressure-tight vial.

  • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial.

  • Ensure the vial is tightly sealed to prevent ammonia gas from escaping.

  • Incubate the vial in a heating block or oven at 55 °C for 8 hours. Longer heating times (up to 15 hours) are also acceptable.

  • After incubation, allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood.

  • Using a pipette or syringe, transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Dry the oligonucleotide solution using a vacuum concentrator (e.g., SpeedVac). Do not use high heat if the 5'-DMT group is to be retained for purification.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for quantification and subsequent purification.

Method 2: Fast Deprotection (AMA)

This method utilizes a mixture of ammonium hydroxide and aqueous methylamine (AMA), dramatically reducing deprotection time. It is ideal for high-throughput synthesis or when rapid turnaround is required.

Experimental Protocol:

  • Prepare the AMA reagent by mixing aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) in a 1:1 (v/v) ratio. Caution: This should be done in a fume hood, as the reaction is exothermic and releases gas. The solution should be fresh.

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap pressure-tight vial.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Seal the vial tightly.

  • Incubate the vial in a heating block or oven at 65 °C for 10 minutes.

  • After incubation, immediately cool the vial in an ice bath for 5 minutes to reduce internal pressure.

  • Carefully open the vial in a fume hood.

  • Transfer the AMA solution containing the oligonucleotide to a new microcentrifuge tube.

  • Dry the sample using a vacuum concentrator.

  • Resuspend the dried pellet in an appropriate buffer or sterile water for further processing.

Important Consideration for AMA: The use of AMA requires acetyl-protected dC (Ac-dC) phosphoramidite instead of the standard benzoyl-protected dC (Bz-dC). Methylamine can cause a transamination side reaction with Bz-dC, though this is not an issue for the Bz-dA monomer specified.

Data Summary: Deprotection Conditions

The following tables summarize the key parameters for the recommended deprotection protocols.

Table 1: Comparison of Recommended Deprotection Protocols

ParameterMethod 1: Ammonium HydroxideMethod 2: AMA (Fast Deprotection)
Reagent Concentrated Ammonium Hydroxide1:1 (v/v) Ammonium Hydroxide / 40% Methylamine
Temperature 55 °C65 °C
Time 8 hours10 minutes
Throughput Low to MediumHigh
Key Advantage Robust, traditional methodExtremely fast
Considerations Longer turnaround timeRequires Ac-dC instead of Bz-dC in the sequence. Reagent must be prepared fresh.

Table 2: Deprotection Times for AMA at Various Temperatures

TemperatureTime for Complete Deprotection
Room Temperature2 hours
37 °C30 minutes
55 °C10 minutes
65 °C5-10 minutes

Concluding Remarks

The deprotection of oligonucleotides containing this compound is straightforward and can be accomplished using standard DNA deprotection protocols. Both concentrated ammonium hydroxide and AMA are effective reagents. The choice between them depends primarily on the required speed of deprotection and the other nucleobase protecting groups used in the synthesis. For all synthesized oligonucleotides, post-deprotection analysis by methods such as HPLC and/or mass spectrometry is strongly recommended to confirm the purity and identity of the final product.

References

Application Notes and Protocols for the Synthesis of Chimeric DNA/RNA Oligonucleotides with 2'-Fluoro-Deoxyadenosine (2'-F-dA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of chimeric DNA/RNA oligonucleotides incorporating 2'-fluoro-deoxyadenosine (2'-F-dA). The inclusion of 2'-F-dA modifications offers significant advantages in the development of therapeutic and diagnostic oligonucleotides, including enhanced stability and binding affinity.

Application Notes

The strategic incorporation of 2'-fluoro modifications into oligonucleotides is a widely used strategy to enhance their therapeutic potential.[][2] The 2'-fluoro group imparts an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix.[3][4] This conformational preference leads to several beneficial properties.

Key Advantages of 2'-F-dA Incorporation:

  • Increased Thermal Stability: Chimeric oligonucleotides containing 2'-F-dA exhibit a higher melting temperature (Tm) when hybridized to complementary RNA or DNA strands. This increased stability is additive, with each 2'-F-RNA residue contributing approximately 2°C to the Tm of a duplex with RNA.[3] This compares favorably to the ~1.5°C increase per residue for 2'-O-methyl (2'-OMe) modifications and ~1.1°C for a standard RNA residue.

  • Enhanced Nuclease Resistance: While phosphodiester linkages of 2'-F-RNA are not inherently resistant to nucleases, the corresponding phosphorothioate linkages exhibit high resistance to enzymatic degradation. This increased stability in biological fluids is crucial for in vivo applications.

  • Modulation of Biological Activity: The 2'-F modification is well-suited for various oligonucleotide-based therapies. In antisense applications, chimeric "gapmer" designs with a central DNA region flanked by 2'-F-RNA wings can elicit RNase H activity while benefiting from the increased stability and affinity of the modified wings. For siRNAs, 2'-F modifications can be incorporated throughout the RNA sequence to improve stability and efficacy without interfering with the RNA-induced silencing complex (RISC) machinery.

  • Maintained Watson-Crick Base Pairing: The 2'-fluoro modification does not disrupt the standard Watson-Crick base pairing, ensuring high specificity of the oligonucleotide for its target sequence.

Applications:

The unique properties of 2'-F-dA modified oligonucleotides make them valuable tools in various research and therapeutic areas:

  • Antisense Oligonucleotides (ASOs): Used to modulate gene expression by binding to specific mRNA targets.

  • Small Interfering RNAs (siRNAs): Employed in RNA interference (RNAi) pathways to silence gene expression.

  • Aptamers: Structured oligonucleotides that bind to specific molecular targets with high affinity and specificity.

  • Diagnostic Probes: Utilized for the detection and quantification of specific nucleic acid sequences.

Quantitative Data Summary

The following table summarizes the key quantitative effects of incorporating 2'-fluoro modifications into oligonucleotides based on available literature.

PropertyModificationEffectReference
Thermal Stability (Tm) 2'-F-RNA per residue (vs. RNA)~ +2°C increase per modification in RNA/RNA duplexes
2'-OMe-RNA per residue (vs. RNA)~ +1.5°C increase per modification in RNA/RNA duplexes
RNA per residue (vs. DNA)~ +1.1°C increase per modification in RNA/RNA duplexes
Nuclease Resistance 2'-F-RNA with Phosphorothioate LinkagesHigh resistance to nuclease degradation
Duplex Conformation 2'-F-RNA containing oligonucleotidesA-form helical structure

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of chimeric DNA/RNA oligonucleotides containing 2'-F-dA using standard phosphoramidite chemistry.

Protocol 1: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the automated synthesis cycle for incorporating 2'-F-dA phosphoramidite alongside standard DNA and RNA phosphoramidites.

Materials and Reagents:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA and RNA phosphoramidites (A, C, G, T/U)

  • 2'-F-dA phosphoramidite

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Anhydrous acetonitrile

Workflow Diagram:

Synthesis_Workflow start Start Synthesis deblock 1. Deblocking (DMT Removal) start->deblock coupling 2. Coupling (Add 2'-F-dA or other amidite) deblock->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat for next cycle oxidation->repeat repeat->deblock Next monomer end_synthesis End Synthesis repeat->end_synthesis Final monomer Deprotection_Workflow start Synthesized Oligo on CPG cleavage 1. Cleavage & Base Deprotection (AMA Treatment) start->cleavage desilylation 2. 2'-OH Deprotection (if applicable, e.g., for RNA) cleavage->desilylation purification 3. Purification (e.g., HPLC) desilylation->purification final_product Purified Chimeric Oligonucleotide purification->final_product RNAi_Pathway siRNA siRNA (with 2'-F-dA) Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Direct loading Dicer->RISC_loading RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

References

Application Notes and Protocols for HPLC Purification of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro (2'-F) modified oligonucleotides are a class of synthetic nucleic acid analogs that offer enhanced nuclease resistance and increased binding affinity to complementary RNA strands compared to their unmodified counterparts. These properties make them valuable tools in various research and therapeutic applications, including antisense therapy, siRNA-based gene silencing, and aptamer development.[1][2] High-purity 2'-F modified oligonucleotides are essential for reliable and reproducible results in these sensitive applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used and effective method for the purification of these modified oligonucleotides.[3][4]

This document provides a detailed protocol for the HPLC purification of 2'-fluoro modified oligonucleotides, along with supporting data and visualizations to guide researchers in achieving high-purity products.

Data Presentation: Purity and Yield of Purified Oligonucleotides

The efficiency of the purification process is typically assessed by the final purity and recovery yield of the target oligonucleotide. The following table summarizes representative data for the purification of siRNA oligonucleotides, which often incorporate 2'-fluoro modifications, using IP-RP-HPLC.

Oligonucleotide IDCrude Purity (%)Purified Purity (%)Yield (%)Purification Method
siRNA-1 (Luciferase Sense)45>9575-80IP-RP-HPLC
siRNA-2 (Luciferase Antisense)50>9575-80IP-RP-HPLC
siRNA-3 (Lamin A/C Sense)36>9575-80IP-RP-HPLC
siRNA-4 (Lamin A/C Antisense)42>9575-80IP-RP-HPLC

Note: Data is adapted from a study on siRNA purification. Yields and purity can vary depending on the specific sequence, length, and synthesis efficiency of the 2'-fluoro modified oligonucleotide.

Experimental Protocols: Ion-Pair Reversed-Phase HPLC Purification

This protocol outlines a general method for the purification of 2'-fluoro modified oligonucleotides. Optimization of the gradient and other parameters may be necessary for specific oligonucleotide sequences.

1. Materials and Reagents:

  • Crude 2'-fluoro modified oligonucleotide, desalted

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in HPLC-grade water

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in 50% acetonitrile/water

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.22 µm filters for mobile phases

2. HPLC System and Column:

  • HPLC System: A binary HPLC system with a UV detector and fraction collector.

  • Column: A reversed-phase C8 or C18 column suitable for oligonucleotide purification (e.g., ACE 10 C8, 250 mm x 10 mm).[5]

3. Mobile Phase Preparation:

  • Mobile Phase A (0.1 M TEAA, pH 7.0): To prepare 1 L, add 13.9 mL of triethylamine to approximately 950 mL of HPLC-grade water. Adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L with HPLC-grade water and filter through a 0.22 µm membrane.

  • Mobile Phase B (0.1 M TEAA, pH 7.0 in 50% Acetonitrile): Prepare 1 L of 0.2 M TEAA, pH 7.0. Mix 500 mL of this solution with 500 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm membrane.

4. Sample Preparation:

  • Dissolve the crude, desalted 2'-fluoro modified oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 OD/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Method:

  • Column Temperature: 50-60 °C (elevated temperature helps to denature secondary structures).

  • Flow Rate: 4.0 mL/min (for a 10 mm ID column).

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 500 µL to 1.2 mL, depending on the concentration and column capacity.

  • Gradient:

Time (min)% Mobile Phase B
00
50
2550
30100
35100
400
450

6. Fraction Collection and Post-Purification Processing:

  • Collect fractions corresponding to the main peak of the full-length product.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to remove the mobile phase.

  • For applications sensitive to TEAA, perform a desalting step using a size-exclusion column (e.g., NAP-10 column).

  • Resuspend the purified oligonucleotide in an appropriate nuclease-free buffer or water.

  • Quantify the final product by UV absorbance at 260 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of 2'-fluoro modified oligonucleotides to the final, purified product ready for downstream applications.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_final_product Final Product synthesis Solid-Phase Synthesis (2'-F Phosphoramidites) cleavage Cleavage & Deprotection synthesis->cleavage desalting1 Crude Desalting cleavage->desalting1 hplc IP-RP-HPLC Purification desalting1->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pooling Fraction Pooling purity_analysis->pooling desalting2 Final Desalting (e.g., SEC) pooling->desalting2 quantification Quantification (UV 260nm) desalting2->quantification storage Storage (-20°C) quantification->storage

Caption: Workflow for 2'-F Oligonucleotide Synthesis and Purification.

Signaling Pathway: RNA Interference (RNAi)

2'-Fluoro modified oligonucleotides are frequently used as siRNAs to induce gene silencing through the RNAi pathway. The diagram below provides a simplified overview of this biological process.

RNAi_pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (if long dsRNA) RISC_loading RISC Loading siRNA->RISC_loading Dicer->siRNA RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger strand ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: Simplified diagram of the RNA interference (RNAi) pathway.

References

Application Notes and Protocols for the Incorporation of DMT-2'-F-Bz-dA in Therapeutic Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic oligonucleotides is rapidly evolving, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and safety. Among these, the 2'-fluoro (2'-F) modification has emerged as a critical tool in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. The incorporation of 2'-deoxy-2'-fluoro-N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) offers significant advantages, including increased thermal stability of duplexes, enhanced resistance to nuclease degradation, and high binding affinity to target RNA sequences.[1][2][3] These properties translate to improved potency and a longer duration of action in vivo.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into therapeutic oligonucleotides. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oligonucleotide therapeutics.

Key Benefits of 2'-Fluoro-dA Modification

The substitution of the 2'-hydroxyl group with a fluorine atom imparts several beneficial properties to oligonucleotides:

  • Increased Thermal Stability: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices characteristic of RNA duplexes. This pre-organization leads to a significant increase in the melting temperature (Tm) of the oligonucleotide duplex, with an approximate increase of 1.8°C to 2.5°C per modification.[4] This enhanced stability is crucial for effective target engagement in vivo.

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[2] This increased resistance to enzymatic degradation prolongs the half-life of the therapeutic oligonucleotide in biological fluids.

  • High Binding Affinity: The favorable conformational properties of the 2'-fluoro modification contribute to a higher binding affinity for complementary RNA targets, leading to improved potency.

  • Compatibility with RNase H-mediated decay: In the context of antisense "gapmer" oligonucleotides, 2'-fluoro modifications in the flanking regions (wings) enhance stability and affinity without interfering with the RNase H-mediated cleavage of the target mRNA, which is directed by the central DNA "gap".

Data Presentation

Table 1: Physicochemical and Biochemical Properties of Unmodified vs. 2'-F-Bz-dA Modified Oligonucleotides
PropertyUnmodified Oligonucleotide (DNA)2'-F-Bz-dA Modified OligonucleotideReference(s)
Melting Temperature (Tm) Sequence-dependentIncrease of ~0.5-2.5°C per modification
Nuclease Resistance Susceptible to degradationSignificantly increased resistance
RNase H Activity (Gapmer ASO) Active (in DNA gap)Maintained (with 2'-F in wings)
Binding Affinity (to RNA target) GoodHigh

Experimental Protocols

Solid-Phase Synthesis of 2'-F-Bz-dA Containing Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating this compound using standard phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Standard DNA, RNA, or other modified phosphoramidites (e.g., DMT-dG(iBu)-CE Phosphoramidite, DMT-dC(Ac)-CE Phosphoramidite, dT-CE Phosphoramidite)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA))

Instrumentation:

  • Automated DNA/RNA synthesizer

Protocol:

  • Preparation:

    • Dissolve this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite solutions, reagents, and the appropriate CPG column on the automated synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. Note: An extended coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for DMT-on purification.

  • Cleavage and Deprotection:

    • Transfer the CPG support to a vial.

    • Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

    • Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl and cyanoethyl protecting groups.

    • Cool the solution, transfer the supernatant containing the crude oligonucleotide to a new tube, and evaporate to dryness.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of 2'-F-Bz-dA containing oligonucleotides using reversed-phase HPLC. The hydrophobicity of the 2'-fluoro modification may require optimization of the gradient.

Materials:

  • Crude, deprotected oligonucleotide

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • C18 reverse-phase HPLC column

Instrumentation:

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dissolve the dried crude oligonucleotide in Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes. The gradient may need to be adjusted based on the hydrophobicity of the specific oligonucleotide sequence.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Desalting: Evaporate the collected fraction to dryness, resuspend in water, and desalt using a desalting column or ethanol precipitation.

Characterization by Mass Spectrometry

This protocol provides a general procedure for the analysis of the purified oligonucleotide by electrospray ionization mass spectrometry (ESI-MS) to confirm its molecular weight.

Materials:

  • Purified oligonucleotide

  • Nuclease-free water

  • Mass spectrometer compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Protocol:

  • Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a concentration of approximately 10-20 µM. Dilute further in the mass spectrometer compatible solvent.

  • Analysis: Infuse the sample into the ESI-MS. Acquire the mass spectrum in the negative ion mode.

  • Data Interpretation: Deconvolute the resulting multi-charged spectrum to obtain the molecular mass of the oligonucleotide. Compare the experimental mass with the theoretical calculated mass to confirm the identity of the product. The fragmentation pattern can also be analyzed to confirm the sequence, with specific attention to any characteristic fragmentation of the 2'-fluoro-modified nucleotides.

Nuclease Resistance Assay

This protocol assesses the stability of 2'-F-Bz-dA modified oligonucleotides in the presence of serum nucleases.

Materials:

  • Purified 2'-F-Bz-dA modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Loading dye

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Gel staining solution (e.g., Stains-All or a fluorescent stain)

Instrumentation:

  • Gel electrophoresis apparatus

  • Gel imaging system

Protocol:

  • Reaction Setup:

    • For each oligonucleotide (modified and unmodified), prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) and 50% FBS in PBS.

    • Prepare a control reaction for each oligonucleotide with PBS instead of FBS.

  • Incubation: Incubate all reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and mix it with an equal volume of loading dye to stop the reaction. Store the samples at -20°C.

  • Gel Electrophoresis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Analysis:

    • Stain the gel and visualize the bands using a gel imaging system.

    • Compare the intensity of the full-length oligonucleotide band at different time points for the modified and unmodified oligonucleotides. The 2'-F-Bz-dA modified oligonucleotide is expected to show significantly less degradation over time.

RNase H Cleavage Assay

This protocol evaluates the ability of a 2'-F-Bz-dA modified gapmer ASO to mediate RNase H cleavage of a target RNA.

Materials:

  • Purified 2'-F-Bz-dA modified gapmer ASO

  • Unmodified DNA ASO control of the same sequence

  • 5'-radiolabeled or fluorescently labeled target RNA

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Recombinant RNase H1

  • Loading dye containing formamide

  • Denaturing polyacrylamide gel

Instrumentation:

  • Hybridization oven or thermocycler

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Protocol:

  • Hybridization:

    • Anneal the ASO (modified or unmodified) with the labeled target RNA in the RNase H reaction buffer (without RNase H) by heating to 90°C for 2 minutes and then slowly cooling to room temperature.

  • Cleavage Reaction:

    • Initiate the reaction by adding RNase H1 to the hybridized duplex.

    • Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding loading dye.

  • Gel Electrophoresis:

    • Separate the cleavage products on a denaturing polyacrylamide gel.

  • Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the full-length RNA and the cleavage products. The 2'-F-Bz-dA modified gapmer ASO is expected to show a similar or slightly modulated cleavage pattern compared to the unmodified DNA ASO.

Visualization of Key Processes

Solid-Phase Oligonucleotide Synthesis Workflow

G cluster_0 Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next nucleotide Cleavage 5. Cleavage & Deprotection Oxidation->Cleavage Start Start: CPG Solid Support Start->Deblocking Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis FinalProduct Final 2'-F-Bz-dA Oligonucleotide Analysis->FinalProduct

Caption: Workflow of solid-phase synthesis for 2'-F-Bz-dA oligonucleotides.

Antisense Mechanism of a 2'-Fluoro Modified Gapmer ASO

G ASO 2'-F Modified Gapmer ASO (High Stability & Affinity) Duplex ASO-mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex RNaseH RNase H Duplex->RNaseH Recruitment Cleavage mRNA Cleavage (in DNA gap) RNaseH->Cleavage Catalysis Degradation mRNA Degradation Cleavage->Degradation NoTranslation Inhibition of Translation Degradation->NoTranslation

Caption: RNase H-mediated cleavage by a 2'-F modified gapmer ASO.

References

Application Notes and Protocols for the Automated Synthesis of Oligonucleotides Containing 2'-Fluoro Phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro (2'-F) modified nucleosides into oligonucleotides has become a cornerstone in the development of therapeutic and diagnostic nucleic acids. The 2'-fluoro modification imparts several desirable properties, including increased nuclease resistance, enhanced binding affinity to target RNA, and the ability to adopt an A-form helical structure, which is crucial for applications such as antisense oligonucleotides and siRNAs.[1][2] This document provides a comprehensive, step-by-step guide for the utilization of 2'-fluoro phosphoramidites in standard automated oligonucleotide synthesizers. The protocols outlined below are designed to ensure high coupling efficiencies and optimal yields of the final product.

Core Principles of 2'-Fluoro Oligonucleotide Synthesis

The automated synthesis of oligonucleotides containing 2'-fluoro modifications follows the well-established phosphoramidite chemistry cycle.[3][4][5] This cycle consists of four primary steps that are repeated for each monomer addition: detritylation, coupling, capping, and oxidation. While the fundamental chemistry is the same as for standard DNA and RNA synthesis, certain parameters, particularly the coupling time, are adjusted to accommodate the altered reactivity of the 2'-fluoro phosphoramidites.

Experimental Protocols

Protocol 1: Reagent Preparation and Synthesizer Setup
  • Phosphoramidite Preparation :

    • Dissolve the 2'-fluoro phosphoramidites in anhydrous acetonitrile to a final concentration of 0.08 M to 0.15 M. It is crucial to use high-quality, anhydrous solvent with a water content below 30 ppm to prevent hydrolysis of the phosphoramidites.

    • Ensure the phosphoramidite solutions are protected from moisture and air by using septum-sealed bottles and an inert gas atmosphere (Argon or Helium) on the synthesizer.

  • Ancillary Reagents :

    • Prepare and install the following standard ancillary reagents according to the synthesizer manufacturer's recommendations:

      • Deblocking Solution : 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

      • Activator Solution : 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile.

      • Capping Reagents :

        • Cap A: Acetic anhydride in tetrahydrofuran (THF).

        • Cap B: 16% N-methylimidazole in THF.

      • Oxidizing Solution : 0.02 - 0.1 M Iodine in a mixture of THF, pyridine, and water.

  • Synthesizer Priming :

    • Prime all reagent lines on the automated synthesizer to ensure fresh reagents are delivered to the synthesis column.

Protocol 2: Automated Oligonucleotide Synthesis Cycle

Program the automated synthesizer to perform the following cycle for each 2'-fluoro phosphoramidite addition.

  • Detritylation (Deblocking) :

    • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling :

    • The 2'-fluoro phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Crucial Step : An extended coupling time is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency. A coupling time of 3 to 10 minutes is generally sufficient. For sterically hindered bases like guanosine, a longer time of up to 15 minutes may be beneficial.

  • Capping :

    • Any unreacted 5'-hydroxyl groups (failure sequences) are acetylated by the capping reagents. This prevents the elongation of incomplete sequences in subsequent cycles, simplifying the purification of the final product.

  • Oxidation :

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.

Repeat this four-step cycle until the desired oligonucleotide sequence is synthesized.

Protocol 3: Cleavage and Deprotection

The cleavage and deprotection strategy depends on the presence of other modifications in the oligonucleotide.

For oligonucleotides containing only 2'-fluoro and DNA bases:

  • Cleavage from Solid Support and Base Deprotection :

    • Treat the solid support with a mixture of 3:1 aqueous ammonium hydroxide and ethanol for 16 hours at 55°C or for 48 hours at room temperature.

    • Alternatively, a solution of 40% aqueous methylamine can be used for 30 minutes at a temperature ranging from 25°C to 45°C.

    • Another option is a 1:1 mixture of 30% ammonium hydroxide and 40% methylamine (AMA), which can be used for 2 hours at room temperature. Note: Heating with AMA may cause some degradation of the 2'-fluoro nucleotides.

For chimeric oligonucleotides containing 2'-fluoro and RNA bases:

  • Initial Cleavage and Base Deprotection :

    • First, perform the cleavage and base deprotection as described above for 2'-fluoro/DNA oligonucleotides.

  • Removal of 2'-Silyl Protecting Groups (from RNA monomers) :

    • After the initial deprotection, the oligonucleotide is treated with triethylamine trihydrofluoride (TEA·3HF) for 48 hours at room temperature to remove the TBDMS or other silyl protecting groups from the 2'-hydroxyls of the RNA monomers.

Protocol 4: Purification

The crude deprotected oligonucleotide can be purified using standard techniques such as:

  • Reversed-phase High-Performance Liquid Chromatography (RP-HPLC)

  • Anion-exchange High-Performance Liquid Chromatography (IEX-HPLC)

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

The choice of purification method will depend on the length of the oligonucleotide, the presence of other modifications, and the required purity for the intended application.

Data Presentation

The following table summarizes the key quantitative parameters for the successful automated synthesis of 2'-fluoro modified oligonucleotides.

ParameterRecommended ValueNotes
Phosphoramidite Concentration 0.08 M - 0.15 M in anhydrous acetonitrileHigher concentrations can improve coupling efficiency.
Coupling Time 3 - 15 minutesLonger times are generally required compared to standard DNA amidites.
Coupling Efficiency >95%Can be monitored by trityl cation assay.
Deprotection (2'-F/DNA only) NH₄OH/EtOH (3:1) for 16h at 55°C or 48h at RTStandard deprotection conditions are often sufficient.
40% aq. Methylamine for 30 min at 25-45°CA milder alternative to ammonium hydroxide.
AMA (1:1) for 2h at room temperatureAvoid heating to prevent degradation.
Deprotection (2'-F/RNA Chimeras) Step 1: As above; Step 2: TEA·3HF for 48h at RTA two-step process is required for desilylation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing reagent_prep Reagent Preparation (Phosphoramidites & Ancillaries) synth_setup Synthesizer Setup & Priming reagent_prep->synth_setup start Start Synthesis Cycle synth_setup->start detritylation 1. Detritylation start->detritylation coupling 2. Coupling (Extended Time) detritylation->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation end_cycle Repeat for each monomer oxidation->end_cycle end_cycle->detritylation Next monomer cleavage Cleavage & Deprotection end_cycle->cleavage Final monomer purification Purification (HPLC or PAGE) cleavage->purification qc Quality Control (Mass Spec, etc.) purification->qc

Caption: Workflow for automated synthesis of 2'-fluoro oligonucleotides.

synthesis_cycle_chemistry cluster_cycle Phosphoramidite Synthesis Cycle start_node 5'-DMT-Oligonucleotide (on solid support) deblock Detritylation (TCA/DCA) start_node->deblock free_hydroxyl 5'-HO-Oligonucleotide deblock->free_hydroxyl coupling Coupling (2'-F-Phosphoramidite + Activator) free_hydroxyl->coupling capping Capping (Acetic Anhydride) free_hydroxyl->capping Failure Sequence phosphite_triester Phosphite Triester Linkage coupling->phosphite_triester oxidation Oxidation (Iodine) phosphite_triester->oxidation capped_failure Capped Failure Sequence capping->capped_failure phosphate_triester Phosphate Triester Linkage oxidation->phosphate_triester next_cycle Ready for next cycle phosphate_triester->next_cycle

Caption: Chemical steps in the 2'-fluoro phosphoramidite synthesis cycle.

References

Application Notes and Protocols for Post-Synthesis Processing of Oligonucleotides Containing DMT-2'-F-Bz-dA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating modified nucleosides are crucial for the development of therapeutic and diagnostic agents. The 2'-fluoro (2'-F) modification, in particular, enhances nuclease resistance and binding affinity. The N6-benzoyl (Bz) protected 2'-deoxyadenosine (dA) is a standard building block in solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMT) group at the 5'-terminus is instrumental for purification. This document provides detailed application notes and protocols for the post-synthesis processing of oligonucleotides containing DMT-2'-F-Bz-dA, covering cleavage, deprotection, and purification.

The post-synthesis workflow for oligonucleotides containing 2'-F-Bz-dA is largely analogous to that of standard DNA oligonucleotides.[1][2] The critical steps involve the removal of protecting groups from the nucleobases and phosphate backbone, cleavage from the solid support, and subsequent purification of the full-length oligonucleotide.

Cleavage and Deprotection

Cleavage of the oligonucleotide from the solid support and removal of the protecting groups (N-benzoyl from dA and cyanoethyl from the phosphate backbone) are typically performed in a single step using a basic solution. The choice of the deprotection reagent and conditions is critical to ensure complete removal of all protecting groups without degrading the oligonucleotide.

Several deprotection strategies are available, with the most common being treatment with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). The selection of the appropriate method depends on the presence of other sensitive modifications in the oligonucleotide sequence. For oligonucleotides containing only standard protecting groups like the benzoyl group on deoxyadenosine, a variety of methods can be employed.[3]

Comparison of Common Deprotection Methods

Deprotection ReagentTemperatureTimeNotes
Concentrated Ammonium Hydroxide55°C16 hoursThe most traditional method. Requires fresh ammonium hydroxide for optimal results.[1][2]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C10 minutes"UltraFAST" deprotection. Requires the use of acetyl (Ac) protected dC to avoid base modification.
Potassium Carbonate in Methanol (0.05 M)Room Temp.4 hoursAn "UltraMILD" option suitable for very sensitive modifications. Requires UltraMILD protected phosphoramidites.
t-Butylamine/Water (1:3 v/v)60°C6 hoursAn alternative for certain sensitive dyes.

Purification Strategies

Purification is essential to isolate the full-length product from shorter, "failure" sequences and other impurities generated during synthesis. The two primary strategies for purification are DMT-on and DMT-off, which are determined by whether the final 5'-DMT group is removed during the final synthesis cycle or retained for purification.

DMT-on Purification

This is a widely used and effective method for purifying oligonucleotides. The hydrophobic DMT group is left on the 5'-end of the full-length oligonucleotide, which allows for strong retention on a reverse-phase (RP) purification matrix, while the DMT-off failure sequences are washed away. The DMT group is then cleaved from the purified oligonucleotide on the purification column or cartridge. This method is particularly effective for longer oligonucleotides.

DMT-off Purification

In this strategy, the 5'-DMT group is removed during the final step of synthesis. Purification is then typically performed using anion-exchange (AEX) HPLC, which separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. While effective, the resolution of AEX-HPLC can decrease for longer oligonucleotides.

Comparison of Purification Methods

Purification MethodPrincipleTypical PurityTypical YieldNotes
DMT-on
Reverse-Phase HPLC (RP-HPLC)Hydrophobicity>95%VariesExcellent resolution for separating the DMT-on product from failure sequences.
Solid-Phase Extraction (SPE) Cartridges (e.g., Glen-Pak)Hydrophobicity90-95%50-80 ODs (1 µmol scale)Rapid and cost-effective. Suitable for high-throughput applications.
Simulated Moving-Bed (SMB) ChromatographyHydrophobicity>99%77%Reported for a 20-mer phosphorothioate oligonucleotide.
DMT-off
Anion-Exchange HPLC (AEX-HPLC)Charge (phosphate backbone)>95%VariesGood for separating oligonucleotides of different lengths, especially shorter sequences.
Polyacrylamide Gel Electrophoresis (PAGE)Size and ChargeVery HighLowerTime-consuming but offers high resolution.

Experimental Protocols

Protocol 1: Cleavage and Deprotection using Ammonium Hydroxide

This protocol is suitable for standard oligonucleotides containing this compound without other base-labile modifications.

Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vial.

  • Heating block or oven.

Procedure:

  • Carefully push the CPG support from the synthesis column into a 2 mL screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Tightly seal the vial.

  • Place the vial in a heating block or oven set to 55°C for 16 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Using a pipette, transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the CPG support with 0.5 mL of nuclease-free water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 2: DMT-on Purification using a Solid-Phase Extraction (SPE) Cartridge

This protocol describes a general procedure for the purification of DMT-on oligonucleotides.

Materials:

  • Crude, deprotected DMT-on oligonucleotide solution.

  • SPE cartridge (e.g., Glen-Pak DNA Purification Cartridge).

  • Syringes.

  • Acetonitrile (ACN).

  • 2 M Triethylammonium Acetate (TEAA).

  • 3% Trifluoroacetic Acid (TFA) in water.

  • 0.1 M TEAA.

  • Nuclease-free water.

Procedure:

  • Cartridge Preparation:

    • Flush the SPE cartridge with 5 mL of acetonitrile.

    • Equilibrate the cartridge with 5 mL of 2 M TEAA.

  • Sample Loading:

    • Dilute the crude oligonucleotide solution with an equal volume of 2 M TEAA.

    • Load the diluted sample onto the cartridge. Collect the flow-through.

  • Washing:

    • Wash the cartridge with 5 mL of 1.5% ammonium hydroxide solution (if the deprotection solution was basic).

    • Wash the cartridge with 5 mL of nuclease-free water.

    • Wash the cartridge with a solution of 5% acetonitrile in 0.1 M TEAA to elute the failure sequences.

  • Detritylation:

    • Slowly pass 5 mL of 3% TFA through the cartridge to cleave the DMT group. The orange color of the DMT cation will be visible.

  • Elution:

    • Wash the cartridge with 5 mL of nuclease-free water to remove the TFA.

    • Elute the purified DMT-off oligonucleotide with 1-2 mL of 20-50% acetonitrile in water.

  • Post-Purification:

    • Dry the purified oligonucleotide solution in a vacuum concentrator.

    • Perform a final desalting step if necessary.

Protocol 3: DMT-off Purification using Anion-Exchange HPLC (AEX-HPLC)

This protocol provides a general guideline for AEX-HPLC purification.

Materials:

  • Crude, deprotected DMT-off oligonucleotide.

  • Anion-exchange HPLC column.

  • HPLC system with a UV detector.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

Procedure:

  • Dissolve the crude DMT-off oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated AEX-HPLC column.

  • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0-100% B over 30 minutes).

  • Monitor the elution at 260 nm. The full-length product will be the major peak eluting at a higher salt concentration.

  • Collect the fractions corresponding to the main peak.

  • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

  • Lyophilize the desalted oligonucleotide to obtain a dry powder.

Visualizations

Deprotection_Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_purification Purification cluster_final Final Product Synthesis Oligonucleotide Synthesis (this compound incorporation) CleavageDeprotection Cleavage from Support & Deprotection of Bases/Phosphate (e.g., NH4OH, 55°C, 16h) Synthesis->CleavageDeprotection Completed Synthesis Drying1 Drying CleavageDeprotection->Drying1 Crude Oligo Solution Purification Purification (e.g., DMT-on RP-HPLC) Drying1->Purification Crude Oligonucleotide Desalting Desalting Purification->Desalting Purified Oligo FinalProduct Pure Oligonucleotide Desalting->FinalProduct

Caption: General workflow for post-synthesis processing.

DMT_On_Purification_Workflow CrudeOligo Crude DMT-on Oligo Solution Load Load on RP Cartridge/Column CrudeOligo->Load Wash1 Wash 1: Remove Failure Sequences (DMT-off) Load->Wash1 Detritylation On-Column Detritylation (e.g., 3% TFA) Wash1->Detritylation Wash2 Wash 2: Remove Acid Detritylation->Wash2 Elute Elute Purified Oligonucleotide (DMT-off) Wash2->Elute FinalProduct Pure Oligonucleotide Elute->FinalProduct

Caption: DMT-on purification workflow.

DMT_Off_Purification_Workflow CrudeOligo Crude DMT-off Oligo Solution Inject Inject on AEX-HPLC Column CrudeOligo->Inject Gradient Salt Gradient Elution Inject->Gradient Collect Collect Full-Length Product Peak Gradient->Collect Desalt Desalt Collected Fractions Collect->Desalt FinalProduct Pure Oligonucleotide Desalt->FinalProduct

Caption: DMT-off purification workflow.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with DMT-2'-F-Bz-dA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotide synthesis, with a specific focus on issues related to DMT-2'-F-Bz-dA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a phosphoramidite building block used in the chemical synthesis of oligonucleotides.[1][] The "DMT" (Dimethoxytrityl) group is a protecting group on the 5'-hydroxyl of the ribose sugar, the "2'-F" indicates a fluorine atom at the 2' position of the ribose, and "Bz-dA" represents a deoxyadenosine with a benzoyl protecting group on the exocyclic amine.[3] This modification is often incorporated to enhance the nuclease resistance and binding affinity of the resulting oligonucleotide to its target RNA.[4][5] Oligonucleotides containing 2'-fluoro modifications are used in various research and therapeutic applications, including antisense oligonucleotides and siRNAs.

Q2: What is the expected coupling efficiency for standard phosphoramidites?

A2: For standard, unmodified phosphoramidites, a high coupling efficiency of over 98% is generally expected with optimized protocols. Even a small decrease in coupling efficiency per step can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences. For example, a 20-mer synthesis with 99.4% average coupling efficiency will yield approximately 89.2% full-length product, whereas the same synthesis with 98% efficiency would yield only about 68% full-length product.

Q3: Are there known issues with the coupling efficiency of 2'-Fluoro modified phosphoramidites like this compound?

A3: Yes, 2'-modified phosphoramidites, including 2'-fluoro analogs, can sometimes exhibit lower coupling efficiencies compared to their standard deoxy- or ribo- counterparts. This can be attributed to factors such as steric hindrance from the 2'-substituent and altered reactivity. Some studies have noted that the electronegativity of the fluorine atom can diminish the nucleophilicity of the reacting amine, potentially leading to poorer coupling efficiency. Consequently, adjustments to the standard synthesis protocol, such as extending the coupling time, are often recommended for 2'-fluoro phosphoramidites.

Troubleshooting Guide: Low Coupling Efficiency with this compound

This guide addresses specific issues that can lead to low coupling efficiency when using this compound and provides systematic steps for troubleshooting.

Issue 1: Overall Low Coupling Efficiency

Symptoms:

  • Low overall yield of the crude oligonucleotide.

  • Trityl cation assay shows consistently low values across all coupling steps.

  • Chromatographic analysis (e.g., HPLC) of the crude product shows a high proportion of shorter, truncated sequences (n-1, n-2, etc.).

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Suboptimal Coupling Time Increase the coupling time for the this compound monomer.Protocol 1: Optimization of Coupling Time.
Reagent Quality Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile, are fresh, of high purity, and anhydrous.Protocol 2: Reagent Quality Validation.
Presence of Moisture Implement strict anhydrous techniques for all reagents and synthesizer lines.Protocol 3: Anhydrous Technique Verification.
Incorrect Reagent Concentration Verify the concentration of the phosphoramidite and activator solutions.Prepare fresh solutions according to the manufacturer's recommendations and re-verify concentrations using appropriate methods if available.
Inefficient Activator Consider using a more potent activator or optimizing the activator concentration.Consult literature or technical support from your reagent supplier for the recommended activator for 2'-fluoro phosphoramidites. 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI) are common activators.

Experimental Protocols

Protocol 1: Optimization of Coupling Time
  • Baseline Synthesis: Program a short test synthesis (e.g., a 10-mer) containing at least one this compound coupling step using the standard coupling time (e.g., 90 seconds).

  • Extended Coupling Time Synthesis: Program a second synthesis of the same sequence, but increase the coupling time specifically for the this compound monomer. A recommended starting point is to double the standard time (e.g., 180 seconds).

  • Analysis:

    • Monitor the trityl cation release after each coupling step for both syntheses. A more intense orange color indicates a higher coupling efficiency in the preceding step.

    • Analyze the crude product from both syntheses by reverse-phase HPLC or UPLC.

  • Comparison: Compare the percentage of full-length product in both chromatograms. A significant increase in the full-length peak for the extended coupling time synthesis indicates that the initial coupling time was suboptimal.

Protocol 2: Reagent Quality Validation
  • Phosphoramidite Integrity:

    • Visually inspect the this compound powder for any signs of discoloration or clumping, which could indicate degradation.

    • If possible, analyze the phosphoramidite by ³¹P NMR to confirm its purity and the absence of significant oxidation products (H-phosphonate).

  • Solvent and Activator Freshness:

    • Use freshly opened, anhydrous acetonitrile (<15 ppm water) from a septum-sealed bottle for all reagent preparations.

    • Prepare fresh activator solution. Old or improperly stored activator can lose its potency.

  • Test Synthesis: Perform a small-scale synthesis of a simple sequence (e.g., TTT-X-TTT, where X is the 2'-F-dA) using the fresh reagents. Analyze the crude product by HPLC. If the coupling efficiency improves significantly, the previous reagents were likely compromised.

Protocol 3: Anhydrous Technique Verification
  • Synthesizer Lines: If the synthesizer has been idle, perform several priming cycles with anhydrous acetonitrile to flush any residual moisture from the lines.

  • Inert Gas: Ensure a dry, inert gas supply (Argon or Helium) is used for the synthesizer. An in-line gas dryer is recommended.

  • Reagent Handling:

    • Allow phosphoramidite and activator bottles to equilibrate to room temperature before opening to prevent condensation.

    • Use a syringe to transfer anhydrous acetonitrile to the reagent bottles under a positive pressure of the inert gas.

    • Keep all reagent bottles tightly sealed with septa when on the synthesizer.

Visualizations

Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Workflow start Low Coupling Efficiency with this compound check_time Is Coupling Time Optimized for 2'-F Monomer? start->check_time increase_time Increase Coupling Time (e.g., to 3 minutes) check_time->increase_time No check_reagents Are Reagents Fresh and Anhydrous? check_time->check_reagents Yes increase_time->check_reagents end_success Coupling Efficiency Improved increase_time->end_success replace_reagents Use Fresh Phosphoramidite, Activator, and Acetonitrile check_reagents->replace_reagents No check_anhydrous Are Anhydrous Techniques Strictly Followed? check_reagents->check_anhydrous Yes replace_reagents->check_anhydrous replace_reagents->end_success improve_anhydrous Flush Synthesizer Lines, Use Gas Dryer, and Improve Reagent Handling check_anhydrous->improve_anhydrous No check_activator Is the Activator Type and Concentration Correct? check_anhydrous->check_activator Yes improve_anhydrous->check_activator improve_anhydrous->end_success optimize_activator Consult Literature for Optimal Activator for 2'-F Monomers check_activator->optimize_activator No check_activator->end_success Yes optimize_activator->end_success end_fail Issue Persists: Contact Technical Support optimize_activator->end_fail

Caption: A flowchart for systematically troubleshooting low coupling efficiency.

Standard Phosphoramidite Synthesis Cycle

Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Repeat for next base capping 3. Capping (Unreacted 5'-OH Blocked) coupling->capping Repeat for next base oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Repeat for next base oxidation->deblocking Repeat for next base

Caption: The four main steps of the phosphoramidite synthesis cycle.

References

Technical Support Center: Deprotection of N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine (Bz-2'-F-dA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Bz-2'-F-dA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the N-benzoyl protecting group from this specific nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents used for the deprotection of the N6-benzoyl group on 2'-F-dA?

A1: The most common reagents for removing the N6-benzoyl group from 2'-F-dA are basic solutions. These include aqueous ammonia, methanolic ammonia, and a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[1][2] The choice of reagent and reaction conditions depends on the desired reaction time and the presence of other sensitive functional groups in the molecule.

Q2: How does the 2'-fluoro substituent affect the deprotection of the N6-benzoyl group?

Q3: What are the potential side products if the deprotection is incomplete?

A3: The primary and most obvious side product of incomplete deprotection is the starting material itself, N6-Benzoyl-2'-F-dA. Depending on the deprotection reagent and conditions, other side reactions could potentially occur, though specific examples for 2'-F-dA are not detailed in the provided search results. For instance, with reagents like AMA, transamination has been observed with benzoyl-protected cytidine, leading to the formation of N4-Me-dC.[2] While not directly reported for adenosine, it highlights a potential pathway for side product formation with amine-based reagents.

Q4: Can I monitor the progress of the deprotection reaction?

A4: Yes, the progress of the deprotection reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (Bz-2'-F-dA) and a standard of the deprotected product (2'-F-dA), you can determine the extent of the reaction.

Troubleshooting Guide: Incomplete Deprotection of N6-Benzoyl-2'-F-dA

Incomplete deprotection is a common issue that can lead to low yields and purification difficulties. The following guide provides a systematic approach to troubleshooting this problem.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Pathways cluster_3 Analytical Troubleshooting Problem Incomplete Deprotection of Bz-2'-F-dA (Observed via TLC/HPLC) Reagent_Quality Reagent Quality: - Freshly prepared? - Correct concentration? Problem->Reagent_Quality Check Reaction_Setup Reaction Setup: - Correct temperature? - Adequate stirring? - Inert atmosphere (if required)? Problem->Reaction_Setup Check HPLC_Check HPLC Analysis: - Peak tailing/broadening? - Co-elution of product and starting material? Problem->HPLC_Check Analyze Increase_Time Increase Reaction Time Reagent_Quality->Increase_Time If reagents are fresh Reaction_Setup->Increase_Time If setup is correct Increase_Temp Increase Reaction Temperature Increase_Time->Increase_Temp If still incomplete Change_Reagent Change Deprotection Reagent Increase_Temp->Change_Reagent If still incomplete Optimize_HPLC Optimize HPLC Method: - Adjust gradient - Change column - Modify mobile phase HPLC_Check->Optimize_HPLC If peaks are not well-resolved

Caption: Troubleshooting workflow for incomplete benzoyl deprotection.

Step-by-Step Troubleshooting
  • Verify Reagent Quality:

    • Aqueous Ammonia: Ensure that the aqueous ammonia solution is fresh. Old solutions may have a lower concentration of ammonia, leading to incomplete reactions.

    • AMA (Ammonium Hydroxide/Methylamine): Prepare the AMA solution fresh before each use by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.[1]

  • Optimize Reaction Conditions:

    • Reaction Time: If the deprotection is incomplete, the simplest first step is to extend the reaction time. Monitor the reaction periodically by TLC or HPLC to determine the optimal duration.

    • Temperature: Increasing the reaction temperature can significantly accelerate the rate of deprotection. However, be cautious as excessive heat can lead to degradation of the nucleoside. A modest increase in temperature (e.g., from room temperature to 40-50°C) is a good starting point.

  • Consider a Different Deprotection Reagent:

    • If extending the time and temperature with your current reagent is ineffective, consider switching to a stronger or faster-acting reagent. For example, if you are using aqueous ammonia with slow kinetics, switching to AMA can significantly reduce the deprotection time.

  • Analytical Troubleshooting (HPLC):

    • Poor Peak Shape: If you observe peak tailing or broadening in your HPLC analysis, it could indicate interactions between the analyte and the stationary phase or issues with the mobile phase. Ensure your mobile phase is properly buffered and consider adding a small amount of a competing base, like triethylamine, to improve peak shape.

    • Co-elution: If the starting material and product peaks are not well-resolved, it will be difficult to accurately assess the completeness of the reaction. Optimize your HPLC method by adjusting the gradient, changing the column, or modifying the mobile phase composition.

Quantitative Data on Deprotection Methods

The following table summarizes common deprotection conditions for benzoyl groups on nucleosides. Note that the yields are general estimates for oligonucleotides and may vary for the specific case of Bz-2'-F-dA. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate and setup.

Deprotection ReagentTemperature (°C)TimeTypical Yield (%)Notes
Aqueous Ammonium Hydroxide (28-30%)558-12 hours>90A standard and reliable method.
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)6510-15 minutes>90A much faster deprotection method.
Methanolic Ammonia (7N) / 40% Aqueous Methylamine (1:1 v/v)Room Temp, then 604h, then 10hGoodReported to minimize side reactions in some cases.

Experimental Protocols

Protocol 1: Deprotection using Aqueous Ammonium Hydroxide
  • Preparation: Dissolve the N6-Benzoyl-2'-F-dA in concentrated aqueous ammonium hydroxide (28-30%) in a sealed vial.

  • Reaction: Heat the reaction mixture at 55°C for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude 2'-F-dA product using an appropriate chromatographic technique (e.g., silica gel chromatography or reversed-phase HPLC).

Protocol 2: Deprotection using Ammonium Hydroxide/Methylamine (AMA)
  • Reagent Preparation: In a well-ventilated fume hood, prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine. Caution: This mixture is highly volatile and corrosive.

  • Reaction: Add the freshly prepared AMA solution to the N6-Benzoyl-2'-F-dA in a sealed, pressure-resistant vial.

  • Incubation: Heat the reaction mixture at 65°C for 10-15 minutes.

  • Monitoring: Due to the rapid nature of this reaction, it is often run to completion without intermediate monitoring. Initial optimization experiments are recommended.

  • Work-up: Cool the reaction vial to room temperature before opening. Evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting 2'-F-dA using a suitable chromatographic method.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always exercise their own judgment and perform appropriate safety assessments before conducting any chemical reactions. The specific reaction conditions and yields may vary depending on the scale of the reaction, the purity of the reagents, and the experimental setup.

References

Technical Support Center: Optimizing HPLC Purification of 2'-Fluoro Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2'-fluoro modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the removal of failure sequences and other impurities from synthetic 2'-fluoro oligonucleotides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2'-fluoro oligonucleotides?

A1: The most frequent impurities are "failure sequences," also known as "shortmers." These are truncated oligonucleotides that result from incomplete coupling of a phosphoramidite monomer to the growing oligonucleotide chain during solid-phase synthesis. Other potential impurities include by-products from cleavage and deprotection steps, and for modified oligonucleotides, any remaining unmodified sequences of the same length. The number of potential impurities increases with the length of the oligonucleotide.

Q2: What is the recommended HPLC method for purifying 2'-fluoro oligonucleotides?

A2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective method for the analytical separation and purification of oligonucleotides, including those with 2'-fluoro modifications.[1] This technique offers high resolution and is compatible with mass spectrometry, which is often used for quality control.[2]

Q3: How does the 2'-fluoro modification affect the HPLC purification process?

A3: The 2'-fluoro modification increases the hydrophobicity of the oligonucleotide compared to its unmodified RNA counterpart. This increased hydrophobicity can enhance the retention of the full-length product on a reversed-phase column, potentially improving the separation from less hydrophobic failure sequences. However, it may also necessitate adjustments to the mobile phase composition and gradient to ensure efficient elution and optimal resolution.

Q4: What are the key parameters to optimize in an IP-RP-HPLC method for 2'-fluoro oligonucleotides?

A4: The key parameters to optimize include:

  • Column Chemistry: C18 columns are commonly used. The choice of particle size and pore size can impact resolution and loading capacity.

  • Mobile Phase Composition: This includes the type and concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA) and the organic solvent (typically acetonitrile).

  • Gradient: A shallow gradient of the organic solvent is often required to resolve the full-length oligonucleotide from closely related impurities.

  • Temperature: Elevated temperatures (e.g., 60°C) can help to denature any secondary structures in the oligonucleotide, leading to sharper peaks and improved resolution.[3]

  • Flow Rate: Optimizing the flow rate can improve separation efficiency and reduce run time.

Q5: Which ion-pairing reagent is better for 2'-fluoro oligonucleotides: Triethylammonium Acetate (TEAA) or Triethylamine/Hexafluoroisopropanol (TEA/HFIP)?

A5: Both TEAA and TEA/HFIP are commonly used ion-pairing systems for oligonucleotide purification.

  • TEAA is a widely used and effective ion-pairing reagent for UV-based purification.[2]

  • TEA/HFIP is often preferred when the purified fractions will be analyzed by mass spectrometry, as HFIP is more volatile and reduces ion suppression, leading to better ESI-MS sensitivity. The choice will depend on the downstream application of the purified oligonucleotide. For 2'-fluoro oligos, the principles of choosing an ion-pairing agent remain the same, though the increased hydrophobicity may influence the optimal concentration required.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of 2'-fluoro oligonucleotides.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Full-Length Product and Failure Sequences - Gradient is too steep.- Inappropriate ion-pairing agent concentration.- Non-optimal column temperature.- Incorrect column chemistry.- Decrease the gradient slope (e.g., less than 1% change in organic solvent per minute).- Optimize the concentration of the ion-pairing agent (e.g., TEAA).- Increase the column temperature to 60-80°C to disrupt secondary structures.- Ensure a C18 column with appropriate particle and pore size is being used.
Peak Tailing - Secondary interactions with residual silanols on the silica-based column.- Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Use a high-quality, end-capped column.- Reduce the mobile phase pH to suppress the ionization of silanol groups.- Reduce the sample amount injected onto the column.- Ensure the mobile phase pH is appropriate for the oligonucleotide and the column.- Use a guard column and filter samples to prevent column contamination.
Broad Peaks - Secondary structures in the oligonucleotide.- Extra-column volume.- Column degradation.- Increase the column temperature to denature the oligonucleotide.- Use tubing with a smaller internal diameter and minimize the length of connections.- Replace the column if it is old or has been subjected to harsh conditions.
Low Recovery of Purified Oligonucleotide - Adsorption of the oligonucleotide to the column or system components.- Inefficient fraction collection.- Degradation of the oligonucleotide during purification.- Use bio-inert column hardware and system components.- Optimize fraction collection parameters to ensure the entire peak is collected.- Ensure the mobile phase pH is not too harsh and that the temperature is not excessively high.
Variable Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Column aging.- Equilibrate the column with the mobile phase for a sufficient time before each run.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Monitor column performance and replace it when retention times start to shift significantly.

Experimental Protocols

Protocol 1: General IP-RP-HPLC Purification of a 2'-Fluoro Oligonucleotide

This protocol provides a starting point for developing a purification method for a 2'-fluoro modified oligonucleotide. Optimization will be required based on the specific sequence, length, and purity requirements.

1. Materials and Reagents:

  • Crude 2'-fluoro oligonucleotide, desalted.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Triethylammonium acetate (TEAA) solution (e.g., 2.0 M).

  • HPLC system with a UV detector, gradient pump, and column oven.

  • Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 130 Å pore size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 100 mM TEAA in water.

  • Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water. (Note: The concentration of acetonitrile in Mobile Phase B can be adjusted based on the hydrophobicity of the oligonucleotide.)

3. HPLC Method:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Column Temperature: 60°C.

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 260 nm.

  • Injection Volume: 10-100 µL (dependent on concentration and column capacity).

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

    • 50-60 min: 10% B (re-equilibration)

4. Procedure:

  • Dissolve the crude 2'-fluoro oligonucleotide in Mobile Phase A to a concentration of approximately 10 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the HPLC column with 10% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample.

  • Run the HPLC method and collect fractions corresponding to the main peak (the full-length product).

  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Purification Issue issue Identify the Problem (e.g., Poor Resolution, Peak Tailing) start->issue check_gradient Is the Gradient Optimized? issue->check_gradient adjust_gradient Decrease Gradient Slope check_gradient->adjust_gradient No check_temp Is the Temperature Elevated? check_gradient->check_temp Yes adjust_gradient->check_temp increase_temp Increase Temperature (e.g., 60°C) check_temp->increase_temp No check_peak_shape Is there Peak Tailing? check_temp->check_peak_shape Yes increase_temp->check_peak_shape reduce_load Reduce Sample Load check_peak_shape->reduce_load Yes end_good Problem Resolved check_peak_shape->end_good No check_column Check Column Health reduce_load->check_column end_bad Consult Further Documentation check_column->end_bad

Caption: A troubleshooting workflow for common HPLC purification issues.

IPRP_Mechanism oligo {Oligonucleotide|- Negatively Charged Phosphate Backbone} ion_pair {Neutral Ion-Pair|- Increased Hydrophobicity} oligo->ion_pair ip_agent {Ion-Pairing Agent (TEA+)|- Positively Charged - Hydrophobic Alkyl Chains} ip_agent->ion_pair stationary_phase {C18 Stationary Phase|- Hydrophobic Surface} ion_pair->stationary_phase Hydrophobic Interaction retention Retention & Separation stationary_phase->retention

Caption: The mechanism of Ion-Pair Reversed-Phase (IP-RP) Chromatography.

References

Technical Support Center: Synthesis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMT-2'-F-Bz-dA-CE Phosphoramidite. The following information is intended to help address common challenges, particularly poor solubility, encountered during the synthesis of 2'-fluoro modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is this compound-CE Phosphoramidite and what are its key features?

This compound-CE Phosphoramidite is a nucleoside phosphoramidite used in the chemical synthesis of oligonucleotides.[1][2] It is specifically a 2'-fluoro modified deoxyadenosine building block. The key features of this modification include:

  • Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit greater thermal stability when hybridized to their target RNA.[1]

  • Enhanced Nuclease Resistance: The 2'-fluoro group provides protection against degradation by nucleases, increasing the in vivo stability of the oligonucleotide.[1]

  • High RNA Binding Affinity: The modification promotes an A-form duplex conformation, leading to high binding affinity and specificity for RNA targets.

The full chemical name is N-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoroadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. It is typically supplied as a white to off-white powder.

Q2: What is the recommended solvent for dissolving this compound phosphoramidite for oligonucleotide synthesis?

The standard and most commonly used solvent for dissolving nucleoside phosphoramidites, including this compound, for automated oligonucleotide synthesis is anhydrous acetonitrile (ACN) .[3] It is crucial that the acetonitrile used has a very low water content (preferably ≤10-15 ppm) to prevent hydrolysis of the phosphoramidite, which would lead to reduced coupling efficiency.

Q3: My this compound phosphoramidite is not dissolving well in anhydrous acetonitrile. What could be the cause?

Poor solubility of phosphoramidites in acetonitrile can be attributed to several factors:

  • Quality of Acetonitrile: The acetonitrile may not be sufficiently anhydrous. Moisture can lead to the formation of less soluble byproducts.

  • Lipophilicity of the Phosphoramidite: Some modified phosphoramidites, particularly those with bulky or hydrophobic protecting groups, may have inherently lower solubility in acetonitrile. The benzoyl (Bz) protecting group on the adenine base contributes to the lipophilicity of the molecule.

  • Temperature: Low ambient temperatures can reduce the solubility of phosphoramidites.

  • Concentration: Attempting to dissolve the phosphoramidite at a concentration that exceeds its solubility limit in acetonitrile.

Q4: How does poor solubility of the phosphoramidite affect the synthesis of my oligonucleotide?

Incomplete dissolution of the phosphoramidite can have significant negative consequences for oligonucleotide synthesis:

  • Low Coupling Efficiency: If the phosphoramidite is not fully dissolved, the concentration of the active species delivered to the synthesis column will be lower than intended. This leads to a decrease in the efficiency of the coupling reaction, resulting in a higher proportion of truncated sequences (n-1 mers).

  • Inaccurate Dispensing: Undissolved particles can clog the lines and valves of the DNA synthesizer, leading to inaccurate reagent delivery and potential mechanical failure.

  • Lower Overall Yield: The cumulative effect of reduced coupling efficiency over multiple cycles is a significantly lower yield of the desired full-length oligonucleotide.

Troubleshooting Guide: Addressing Poor Solubility

If you are experiencing poor solubility with this compound phosphoramidite, consider the following troubleshooting steps.

Issue 1: Phosphoramidite Appears Cloudy or Forms a Precipitate in Acetonitrile
  • Potential Cause:

    • Insufficiently anhydrous acetonitrile.

    • Low ambient temperature.

    • The phosphoramidite has degraded due to exposure to moisture or acidic conditions.

  • Recommended Actions:

    • Use Fresh, High-Quality Anhydrous Acetonitrile: Always use a fresh bottle of anhydrous acetonitrile with a water content of <30 ppm, preferably <10-15 ppm. Consider purchasing septum-sealed bottles to minimize atmospheric moisture exposure.

    • Warm the Phosphoramidite Vial: Before opening, allow the vial of solid phosphoramidite to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

    • Gentle Warming and Sonication: After adding the solvent, gently warm the solution and sonicate for a short period to aid dissolution.

    • Consider Solvent Mixtures: For particularly lipophilic phosphoramidites, a mixture of solvents may improve solubility. Dichloromethane (DCM) is a common co-solvent. You may try a mixture of ACN and DCM, but ensure compatibility with your synthesizer's fluidics system.

Issue 2: Consistently Low Coupling Efficiency with this compound
  • Potential Cause:

    • Partial precipitation of the phosphoramidite in the solution.

    • Hydrolysis of the phosphoramidite due to residual moisture.

    • Insufficient coupling time for this modified nucleoside.

  • Recommended Actions:

    • Confirm Complete Dissolution: Visually inspect the phosphoramidite solution to ensure it is clear and free of particulates before placing it on the synthesizer.

    • Extend Coupling Time: Modified phosphoramidites, especially at the 2' position, can be more sterically hindered. An extended coupling time (e.g., 3-5 minutes) may be necessary to achieve high coupling efficiency.

    • Use Molecular Sieves: Adding activated 3 Å molecular sieves to the phosphoramidite solution can help to scavenge any residual moisture.

Experimental Protocols

Protocol for Preparing Phosphoramidite Solution

  • Allow the vial of solid this compound phosphoramidite to equilibrate to room temperature for at least 30 minutes before opening.

  • Using a syringe, add the required volume of fresh, anhydrous acetonitrile to the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Gently swirl the vial to dissolve the powder. If necessary, sonicate the vial in a water bath for 1-2 minutes.

  • Visually inspect the solution to ensure it is completely clear.

  • If desired, add a small amount of activated 3 Å molecular sieves to the bottom of the vial.

  • Place the prepared solution on the appropriate port of the DNA synthesizer.

Quantitative Data Summary

CompoundSolventSolubilityNotes
This compound phosphoramiditeDMSO100 mg/mLWith sonication. For in vitro/in vivo applications, not synthesis.
This compound phosphoramidite10% DMSO + 90% Corn Oil≥ 2.5 mg/mLFor in vivo formulation.

Visualizations

experimental_workflow Workflow for Addressing Poor Phosphoramidite Solubility cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_synthesis Synthesis start Start: Poor Solubility of This compound Observed check_solvent Verify Anhydrous Acetonitrile (<15 ppm H2O) start->check_solvent warm_vial Equilibrate Phosphoramidite Vial to Room Temperature check_solvent->warm_vial dissolve Dissolve in Acetonitrile under Inert Atmosphere warm_vial->dissolve sonicate Gentle Warming and Sonication dissolve->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect decision Is Solution Clear? inspect->decision add_cosolvent Option 1: Add Co-solvent (e.g., Dichloromethane) decision->add_cosolvent No proceed Proceed with Oligonucleotide Synthesis decision->proceed Yes add_cosolvent->dissolve extend_coupling Option 2: Extend Coupling Time on Synthesizer end End: Improved Coupling Efficiency extend_coupling->end proceed->extend_coupling

Caption: Troubleshooting workflow for poor phosphoramidite solubility.

logical_relationship Factors Affecting Coupling Efficiency cluster_inputs Key Inputs cluster_factors Influencing Factors cluster_outcome Outcome cluster_final_product Final Product Quality phosphoramidite Phosphoramidite Quality (this compound) solubility Solubility phosphoramidite->solubility stability Chemical Stability (Hydrolysis/Oxidation) phosphoramidite->stability solvent Solvent Quality (Anhydrous Acetonitrile) solvent->solubility solvent->stability conditions Synthesis Conditions kinetics Reaction Kinetics conditions->kinetics coupling_efficiency Coupling Efficiency solubility->coupling_efficiency stability->coupling_efficiency kinetics->coupling_efficiency yield Full-Length Product Yield coupling_efficiency->yield purity Sequence Purity coupling_efficiency->purity

Caption: Key factors influencing oligonucleotide synthesis coupling efficiency.

References

Technical Support Center: Strategies to Prevent Degradation of DMT-2'-F-Bz-dA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and storage of DMT-2'-F-Bz-dA phosphoramidite in solution to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your starting material and the success of your oligonucleotide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the degradation of this compound in solution during your experiments.

Issue Potential Cause Recommended Action
Low Coupling Efficiency in Oligonucleotide Synthesis Hydrolysis of Phosphoramidite: The phosphoramidite has been compromised by moisture, leading to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.- Use fresh, anhydrous acetonitrile (<30 ppm water) for dissolution.- Ensure the this compound vial is warmed to room temperature before opening to prevent condensation.[1]- Store the phosphoramidite solution over activated molecular sieves (3 Å) to scavenge residual moisture.[2]- Prepare fresh solutions for each synthesis run, especially for long or critical oligonucleotides.
Oxidation of Phosphoramidite: The P(III) center has been oxidized to P(V) by exposure to air, rendering it incapable of coupling.- Handle solid phosphoramidite and prepare solutions under an inert atmosphere (e.g., argon or nitrogen).- Use septum-sealed vials and syringes flushed with inert gas for all transfers.- Minimize the time the phosphoramidite solution is on the synthesizer and exposed to the environment.
Appearance of Unexpected Peaks in HPLC or LC-MS Analysis Formation of H-phosphonate: A peak corresponding to the hydrolyzed phosphoramidite will be present.- Confirm the identity of the peak by mass spectrometry (expected mass = this compound - C6H15N, or the H-phosphonate derivative).- Follow the recommended actions for preventing hydrolysis.
Formation of Oxidized Species: A peak corresponding to the P(V) phosphate triester will be observed.- Confirm the identity of the peak by mass spectrometry (expected mass = this compound + 16 Da).- Adhere strictly to anaerobic handling techniques.
Depurination: Although less common for phosphoramidites in solution, prolonged exposure to acidic conditions can lead to cleavage of the glycosidic bond.- Ensure that no acidic contaminants are present in the acetonitrile or on the synthesizer.- If acidic activators are used, ensure they are neutralized or removed promptly after the coupling step.
Inconsistent Synthesis Yields Inconsistent Quality of Phosphoramidite Solution: The stability of the phosphoramidite solution is variable between runs.- Standardize the procedure for preparing and handling this compound solutions.- Regularly check the purity of the stock solution using HPLC or ³¹P NMR (see experimental protocols below).- Do not store phosphoramidite solutions on the synthesizer for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound in solution are:

  • Hydrolysis: Reaction with water molecules present in the solvent (e.g., acetonitrile) cleaves the diisopropylamino group, forming the corresponding H-phosphonate, which is inactive in oligonucleotide synthesis.[2][3]

  • Oxidation: The phosphorus (III) center is susceptible to oxidation by atmospheric oxygen, converting it to a phosphorus (V) species that will not couple to the growing oligonucleotide chain.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at freezer temperatures, typically -20°C. This minimizes exposure to moisture and oxygen.

Q3: How long is a solution of this compound in anhydrous acetonitrile stable?

A3: The stability of phosphoramidites in solution can vary. A study on standard deoxyadenosine phosphoramidite with a benzoyl protecting group (dA(bz)) showed a 6% reduction in purity after five weeks when stored in anhydrous acetonitrile under an inert atmosphere. The 2'-fluoro modification in this compound is known to increase the stability of oligonucleotides, particularly against acid-catalyzed hydrolysis, suggesting it may be more stable in solution than its deoxy counterpart. However, for critical applications, it is always recommended to use freshly prepared solutions.

Q4: What is the role of the benzoyl (Bz) protecting group on the stability of the phosphoramidite?

A4: The benzoyl group protects the exocyclic amine of the adenine base during oligonucleotide synthesis. While protecting groups like benzoyl are generally stable under standard synthesis conditions, the choice of protecting group can influence the overall stability and deprotection conditions of the final oligonucleotide. For this compound, the benzoyl group is compatible with standard deprotection protocols using aqueous ammonia.

Q5: Can I use ¹H NMR to assess the purity of my this compound?

A5: While ¹H NMR can provide structural confirmation, ³¹P NMR is a more direct and sensitive method for assessing the purity of phosphoramidites. The ³¹P NMR spectrum shows distinct signals for the desired P(III) species and any P(V) oxidation products, allowing for straightforward quantification.

Quantitative Data on Phosphoramidite Stability

The following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in anhydrous acetonitrile when stored under an inert gas atmosphere at room temperature for five weeks. While this data is for the deoxy counterparts, it provides a useful reference for understanding the relative stability of different phosphoramidites. The 2'-fluoro modification is generally considered to enhance stability.

Phosphoramidite Purity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz) 6%
DMT-dG(ib)39%

Data adapted from Krotz et al., Nucleosides, Nucleotides and Nucleic Acids, 2004.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by HPLC-MS

Objective: To quantify the purity of a this compound solution and identify potential degradation products.

Materials:

  • This compound solution in anhydrous acetonitrile

  • HPLC system with a UV detector and a mass spectrometer (MS)

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Anhydrous acetonitrile for sample dilution

Procedure:

  • Prepare a sample of the this compound solution by diluting it to approximately 0.1 mg/mL in anhydrous acetonitrile.

  • Set up the HPLC-MS system with the following parameters (can be optimized):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • UV Detection: 260 nm

    • Gradient: A linear gradient from 50% B to 100% B over 20 minutes.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected mass of this compound and potential degradation products (hydrolyzed and oxidized forms).

  • Inject the sample and acquire the data.

  • Analyze the chromatogram to determine the peak area of the this compound diastereomers and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Analyze the mass spectrometry data to confirm the identity of the main peak and any observed impurities.

Protocol 2: Assessing this compound Purity by ³¹P NMR

Objective: To determine the ratio of the active P(III) phosphoramidite to the inactive P(V) oxidation products.

Materials:

  • This compound solution in anhydrous acetonitrile

  • NMR spectrometer with a phosphorus probe

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tubes

Procedure:

  • Prepare the NMR sample by dissolving an aliquot of the this compound solution in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The desired this compound phosphoramidite will appear as two singlets (for the diastereomers) in the region of approximately 148-150 ppm.

  • Oxidized P(V) species will appear as signals in the region of approximately -10 to 10 ppm.

  • Integrate the peaks corresponding to the P(III) and P(V) species.

  • Calculate the purity by dividing the integral of the P(III) peaks by the sum of the integrals of the P(III) and P(V) peaks.

Visualizations

degradation_pathways cluster_main This compound Degradation This compound This compound H-phosphonate H-phosphonate This compound->H-phosphonate Hydrolysis (H₂O) Oxidized_Amidite Oxidized_Amidite This compound->Oxidized_Amidite Oxidation (O₂)

Caption: Primary degradation pathways for this compound in solution.

experimental_workflow cluster_workflow Stability Assessment Workflow Sample This compound Solution HPLC HPLC-MS Analysis Sample->HPLC NMR ³¹P NMR Analysis Sample->NMR Purity Purity Assessment (%) HPLC->Purity Degradation Degradation Product ID HPLC->Degradation NMR->Purity

Caption: Workflow for assessing the stability of this compound solutions.

References

impact of water content on DMT-2'-F-Bz-dA stability and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DMT-2'-F-Bz-dA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound, with a specific focus on the impact of water content. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is exposure to moisture. Phosphoramidites, in general, are highly sensitive to water and will hydrolyze upon contact.[1][2] This hydrolysis leads to the formation of an H-phosphonate derivative, which is inactive in the standard oligonucleotide synthesis coupling reaction.[3][4][5]

Q2: How does water content affect the performance of this compound in oligonucleotide synthesis?

A2: Water content directly and negatively impacts the coupling efficiency during oligonucleotide synthesis. There are two main ways this occurs:

  • Reaction with the activated phosphoramidite: Water can react with the activated phosphoramidite intermediate, preventing it from coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Hydrolysis of the phosphoramidite: The presence of water will hydrolyze the this compound to its H-phosphonate form, reducing the concentration of the active reagent available for the coupling reaction.

A seemingly small decrease in average coupling efficiency can lead to a significant reduction in the yield of the full-length oligonucleotide, especially for longer sequences.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To minimize exposure to moisture, this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen). It is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Use anhydrous solvents and maintain a dry environment when preparing solutions.

Q4: What are the signs of this compound degradation in my experiments?

A4: The most common sign of degradation is a lower-than-expected coupling efficiency during oligonucleotide synthesis, which can be monitored by trityl cation assays. A low yield of the final full-length oligonucleotide is also a strong indicator. Analytically, degradation can be confirmed by the presence of an H-phosphonate peak in the 31P NMR spectrum.

Q5: How can I determine the water content of my this compound sample?

A5: The water content of phosphoramidites is typically determined by Karl Fischer titration. This method is highly sensitive and specific for water. Several suppliers specify a maximum water content of ≤0.3% for their products.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Low trityl cation assay readings.

  • Reduced yield of the full-length oligonucleotide.

Possible Cause:

  • Contamination of the this compound or synthesis reagents with water.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all reagents, especially the acetonitrile (ACN) used as a solvent and diluent, are anhydrous. Use freshly opened, high-purity solvents. Consider pre-treating ACN with molecular sieves.

  • Check Phosphoramidite Integrity: If possible, analyze the this compound powder by 31P NMR to check for the presence of H-phosphonate impurities.

  • Improve Handling Technique: Ensure that the phosphoramidite vial is warmed to room temperature before opening. Prepare phosphoramidite solutions under an inert atmosphere.

  • Synthesizer Maintenance: Check the synthesizer lines for any potential leaks that could introduce moisture. Ensure that the inert gas supply is dry.

  • Optimize Coupling Time: For 2'-Fluoro phosphoramidites, a longer coupling time (e.g., 3 minutes) is often recommended compared to standard DNA phosphoramidites.

Data Presentation

ParameterRecommended Value/ConditionPotential Impact of DeviationAnalytical Method for Verification
Storage Temperature -20°CIncreased degradation rate at higher temperatures.-
Atmosphere Dry, Inert (Argon or Nitrogen)Exposure to moisture leads to hydrolysis.-
Water Content ≤ 0.3%Reduced coupling efficiency, lower oligonucleotide yield.Karl Fischer Titration
Purity (31P NMR) ≥ 99%Presence of H-phosphonate indicates degradation.31P NMR Spectroscopy
Purity (RP-HPLC) ≥ 99.0%Presence of degradation products.Reversed-Phase HPLC
Coupling Time ~3 minutesIncomplete coupling leading to lower yield.Trityl Cation Assay
Solvent (Acetonitrile) Anhydrous (< 30 ppm water)Source of water for hydrolysis.Karl Fischer Titration

Experimental Protocols

Protocol 1: Assessment of this compound Stability by 31P NMR

Objective: To determine the purity of this compound and detect the presence of its primary hydrolysis product, the H-phosphonate.

Methodology:

  • Prepare a sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube under an inert atmosphere.

  • Acquire a proton-decoupled 31P NMR spectrum.

  • The active phosphoramidite will appear as a signal in the region of 140-155 ppm.

  • The H-phosphonate degradation product will appear as a P(V) species in the region of -10 to 50 ppm.

  • Integrate the peaks corresponding to the phosphoramidite and the H-phosphonate to quantify the extent of degradation.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound.

Methodology:

  • Use a Karl Fischer titrator, either volumetric or coulometric.

  • The solvent for the titration cell is typically methanol.

  • Accurately weigh a sample of this compound and introduce it into the titration cell.

  • The titrator will automatically add the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted.

  • The instrument calculates the water content based on the amount of reagent consumed. The pH of the solution should be maintained between 5.5 and 8 for optimal reaction speed.

Visualizations

Hydrolysis_Pathway DMT_amidite This compound (Active Phosphoramidite, P(III)) H_phosphonate H-phosphonate Derivative (Inactive, P(V)) DMT_amidite->H_phosphonate Hydrolysis Coupling_Success Successful Coupling DMT_amidite->Coupling_Success Reacts with 5'-OH H2O Water (H₂O) H2O->H_phosphonate Coupling_Failure Coupling Failure H_phosphonate->Coupling_Failure Does not react

Caption: Hydrolysis pathway of this compound in the presence of water.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Solvents Verify Anhydrous Solvents (< 30 ppm H₂O) Start->Check_Solvents Check_Amidite Analyze Amidite Purity (31P NMR) Check_Solvents->Check_Amidite Solvents OK Problem_Solved Problem Resolved Check_Solvents->Problem_Solved Replace Solvents Check_Technique Review Handling Procedures Check_Amidite->Check_Technique Amidite OK Check_Amidite->Problem_Solved Use fresh Amidite Check_Synthesizer Inspect Synthesizer for Leaks Check_Technique->Check_Synthesizer Technique OK Check_Technique->Problem_Solved Improve Technique Check_Synthesizer->Problem_Solved Repair Synthesizer Consult_Support Consult Further Technical Support Check_Synthesizer->Consult_Support No obvious issues

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Resolving Peak Splitting in HPLC Analysis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak splitting issues encountered during the HPLC analysis of 2'-fluoro modified oligonucleotides.

Troubleshooting Guide

Peak splitting in HPLC of modified oligonucleotides can be a complex issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Question: My 2'-fluoro modified oligonucleotide shows a split or broad peak in the HPLC chromatogram. How can I identify the cause and resolve it?

Answer:

Peak splitting for 2'-fluoro modified oligonucleotides can arise from several factors, ranging from the inherent properties of the molecule to the analytical method parameters. Follow the troubleshooting workflow below to systematically address the issue.

TroubleshootingWorkflow cluster_0 Start: Peak Splitting Observed cluster_1 Step 1: Investigate Oligonucleotide-Specific Causes cluster_2 Step 2: Optimize HPLC Method Parameters cluster_3 Step 3: Evaluate HPLC System & Consumables cluster_4 Step 4: Advanced Characterization cluster_5 Resolution start Observe Split/Broad Peak check_synthesis Review Synthesis & Purification Data (Presence of Diastereomers/Impurities?) start->check_synthesis check_secondary_structure Hypothesize Secondary Structures (Hairpins, Duplexes?) check_synthesis->check_secondary_structure Synthesis OK optimize_mp Adjust Mobile Phase - Ion-pairing agent concentration - pH - Organic solvent check_synthesis->optimize_mp Impurity Suspected optimize_temp Increase Column Temperature (e.g., 50-80°C) check_secondary_structure->optimize_temp Secondary Structure Suspected optimize_temp->optimize_mp Issue Persists resolved Peak Splitting Resolved optimize_temp->resolved Issue Resolved check_column Inspect/Replace Column (Check for voids, frit blockage) optimize_mp->check_column Issue Persists optimize_mp->resolved Issue Resolved use_bioinert Use Bioinert Column/System check_column->use_bioinert Column OK check_column->resolved Issue Resolved run_ms Perform LC-MS Analysis (Identify species in each peak) use_bioinert->run_ms Issue Persists use_bioinert->resolved Issue Resolved enzymatic_digest Enzymatic Digestion followed by LC-MS (Confirm sequence and modifications) run_ms->enzymatic_digest Ambiguous Results run_ms->resolved Species Identified enzymatic_digest->resolved Structure Confirmed

Caption: Troubleshooting workflow for resolving peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak splitting for 2'-fluoro modified oligonucleotides?

A1: The primary causes can be grouped into three categories:

  • Oligonucleotide-Related:

    • Diastereomers: If your oligonucleotide has phosphorothioate (PS) linkages in addition to the 2'-fluoro modifications, the synthesis creates a mixture of diastereomers.[1][2] These closely related stereoisomers can have slightly different retention times, leading to broadened or split peaks.[3]

    • Secondary Structures: 2'-fluoro modifications can increase the thermal stability of duplexes. The oligonucleotide may form stable hairpins or self-dimers that exist in equilibrium, resulting in multiple peaks.[4][5]

    • Synthesis Impurities: Incomplete synthesis or purification can lead to the presence of closely eluting species, such as n-1 or n+1 impurities.

  • Method-Related:

    • Suboptimal Temperature: Low column temperatures may not be sufficient to denature secondary structures.

    • Inappropriate Mobile Phase Conditions: The type and concentration of the ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) and the mobile phase pH are critical for good peak shape.

    • Sample Solvent Mismatch: A significant difference between the sample solvent and the initial mobile phase can cause peak distortion.

  • System-Related:

    • Column Issues: A blocked column frit or a void in the stationary phase can disrupt the sample flow path, causing peak splitting.

    • Metal Interactions: The phosphate backbone of oligonucleotides can interact with metal components of the HPLC system, leading to peak tailing or splitting.

CausesOfPeakSplitting cluster_Oligo Oligonucleotide-Related cluster_Method Method-Related cluster_System System-Related Diastereomers Diastereomers (PS Linkages) SecondaryStructures Secondary Structures (Hairpins, Dimers) Impurities Synthesis Impurities (n-1, n+1) Temperature Suboptimal Temperature MobilePhase Inappropriate Mobile Phase (Ion-Pair, pH) SolventMismatch Sample Solvent Mismatch ColumnIssues Column Issues (Void, Blockage) MetalInteractions System Metal Interactions PeakSplitting Peak Splitting PeakSplitting->Diastereomers PeakSplitting->SecondaryStructures PeakSplitting->Impurities PeakSplitting->Temperature PeakSplitting->MobilePhase PeakSplitting->SolventMismatch PeakSplitting->ColumnIssues PeakSplitting->MetalInteractions

Caption: Common causes of peak splitting in oligonucleotide analysis.

Q2: How does temperature affect the chromatography of 2'-fluoro modified oligonucleotides?

A2: Increasing the column temperature, often in the range of 50-80°C, is a common strategy to improve peak shape. Higher temperatures provide enough energy to denature secondary structures like hairpins and duplexes, which can cause peak splitting. This results in the oligonucleotide behaving as a single, linear species, leading to sharper, more symmetrical peaks. However, excessively high temperatures could potentially degrade the oligonucleotide, so a temperature stability study may be necessary.

Q3: What is the role of the ion-pairing agent and how can I optimize it?

A3: Ion-pair reversed-phase (IP-RP) HPLC is the standard method for oligonucleotide analysis. The negatively charged phosphate backbone of the oligonucleotide interacts with a positively charged ion-pairing agent (e.g., triethylamine, TEA) in the mobile phase. This complex becomes more hydrophobic and is retained by the reversed-phase column.

Optimization strategies include:

  • Concentration: Adjusting the concentration of the ion-pairing agent (e.g., TEA) and the acidic modifier (e.g., hexafluoroisopropanol, HFIP) can significantly impact retention and resolution.

  • Type of Agent: Different ion-pairing agents can provide different selectivity.

  • pH: The pH of the mobile phase affects the charge state of both the oligonucleotide and the ion-pairing agent, influencing their interaction.

Q4: When should I consider using LC-MS to troubleshoot peak splitting?

A4: LC-MS is a powerful tool when you suspect the presence of multiple, co-eluting species. By analyzing the mass-to-charge ratio of the ions in each part of the split peak, you can determine if they correspond to different molecular weights. This can help you identify:

  • Synthesis-related impurities (e.g., n-1, n+1 mers).

  • Degradation products.

  • Different salt adducts of the same oligonucleotide.

Q5: Can enzymatic digestion help in resolving peak splitting issues?

A5: While enzymatic digestion itself does not resolve the peak splitting in the original chromatogram, it is a valuable diagnostic tool. By digesting the oligonucleotide into its constituent nucleosides or nucleotides and analyzing the digest by LC-MS, you can:

  • Confirm the base composition and sequence of your oligonucleotide.

  • Verify the presence and location of modifications. This can help rule out synthesis errors as the cause of the peak splitting.

Data Summary Tables

Table 1: Effect of Temperature on Peak Shape

Temperature (°C)ObservationRecommendation
35Broad or split peaks may be observed due to secondary structures.Increase temperature in increments of 5-10°C.
60Often a good starting point for single-stranded oligonucleotides.Monitor peak shape and resolution.
80Generally leads to sharper peaks by denaturing secondary structures.Ensure oligonucleotide stability at this temperature.

Table 2: Common Ion-Pairing Reagents and their Impact

Ion-Pairing SystemTypical ConcentrationCharacteristics & Recommendations
Triethylamine (TEA) / Hexafluoroisopropanol (HFIP)TEA: 5-15 mM, HFIP: 100-400 mMThe most common system for LC-MS. Provides good resolution. Varying the TEA:HFIP ratio and concentration can optimize separation. Lower HFIP concentrations can sometimes improve peak shape for early eluting impurities.
Triethylammonium Acetate (TEAA)100 mMCommonly used for non-MS applications (UV detection). Can be less effective at resolving complex mixtures.
Dibutylammonium Acetate (DBAA)10 mMCan offer different selectivity compared to TEA-based systems.

Experimental Protocols

Protocol 1: Temperature Gradient Analysis

  • Objective: To determine the optimal column temperature for improving peak shape.

  • HPLC System: A system equipped with a column thermostat.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Your standard ion-pair reversed-phase mobile phase.

  • Procedure: a. Equilibrate the column at an initial temperature (e.g., 40°C). b. Inject the 2'-fluoro modified oligonucleotide sample and acquire the chromatogram. c. Increase the column temperature in 10°C increments (e.g., 50°C, 60°C, 70°C, 80°C). d. At each temperature, allow the system to equilibrate for at least 15 minutes before injecting the sample. e. Compare the chromatograms for peak shape, resolution, and retention time.

Protocol 2: Enzymatic Digestion for Sequence Confirmation

  • Objective: To confirm the composition of the oligonucleotide.

  • Materials:

    • 2'-fluoro modified oligonucleotide sample.

    • Snake Venom Phosphodiesterase (SVP) and Shrimp Alkaline Phosphatase (SAP).

    • Ammonium acetate buffer (or similar volatile buffer compatible with MS).

  • Procedure: a. Dissolve the oligonucleotide in the reaction buffer. b. Add SVP and SAP enzymes. c. Incubate at 37°C for 2-4 hours or until digestion is complete. d. Stop the reaction by heating or adding a quenching agent. e. Analyze the resulting mixture of nucleosides by LC-MS.

  • Analysis: Compare the observed masses of the resulting nucleosides with the expected masses based on the oligonucleotide sequence. This will confirm the presence of the 2'-fluoro modified and any other nucleosides.

References

optimizing activator concentration for DMT-2'-F-Bz-dA coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activator concentration for DMT-2'-F-Bz-dA phosphoramidite coupling in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in this compound coupling?

A1: In phosphoramidite chemistry, the activator plays a crucial dual role. It first protonates the nitrogen of the diisopropylamino group on the this compound phosphoramidite. This protonation turns the diisopropylamino group into a good leaving group. The activator's conjugate base then acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine to form a highly reactive intermediate. This intermediate rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming the desired phosphite triester linkage.[]

Q2: Why is the coupling of 2'-fluoro modified phosphoramidites like this compound more challenging than standard DNA or RNA phosphoramidites?

A2: The 2'-fluoro modification in this compound introduces steric hindrance and electronic effects that make the phosphoramidite less reactive. The electronegativity of the fluorine atom can reduce the nucleophilicity of the 5'-hydroxyl group of the preceding nucleotide, slowing down the coupling reaction.[2][3] Consequently, longer coupling times and potentially more potent activators are often required to achieve high coupling efficiencies.[4]

Q3: Which activators are recommended for this compound coupling?

A3: Several activators can be used for 2'-fluoro phosphoramidite coupling. Common choices include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[5] The choice of activator often depends on a balance between reactivity, cost, and the potential for side reactions. DCI is a popular choice as it is less acidic than tetrazole-based activators, which helps to minimize side reactions like detritylation, yet it is a highly effective nucleophilic catalyst.

Q4: What is the impact of the activator's pKa on the coupling reaction?

A4: The pKa of an activator is a measure of its acidity. A lower pKa indicates a stronger acid. More acidic activators can lead to faster protonation of the phosphoramidite, which can increase the coupling rate. However, activators that are too acidic can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This can lead to the formation of (n+1) impurities (dimer additions), where two monomers are added in a single coupling cycle. Therefore, an activator with an optimal pKa that is acidic enough to efficiently catalyze the reaction but not so acidic as to cause significant detritylation is ideal.

Q5: What are the typical recommended activator concentrations and coupling times for 2'-fluoro phosphoramidites?

A5: For 2'-fluoro phosphoramidites, extended coupling times are generally recommended compared to standard DNA phosphoramidites. A typical coupling time is around 3 minutes, but can range from 2 to 15 minutes depending on the activator and the specific sequence. The optimal concentration for DCI in small-scale synthesis is often cited as 0.25 M. For large-scale synthesis, a higher concentration of DCI (e.g., 1.0 M) might be used to drive the reaction to completion, especially when using a lower excess of the phosphoramidite.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Sub-optimal Activator Concentration: The activator concentration may be too low for the less reactive 2'-fluoro phosphoramidite. 2. Inadequate Coupling Time: The coupling time may be too short for the sterically hindered 2'-fluoro amidite. 3. Moisture Contamination: The presence of water in the acetonitrile (ACN) or other reagents will hydrolyze the activated phosphoramidite, preventing coupling. 4. Degraded Phosphoramidite or Activator: Reagents may have degraded due to improper storage or prolonged exposure to air and moisture.1. Optimize Activator Concentration: Increase the activator concentration. For DCI, a concentration of 0.25 M is a good starting point for small-scale synthesis. 2. Extend Coupling Time: Increase the coupling time to 3-5 minutes. For particularly difficult couplings, times up to 15 minutes may be necessary. 3. Ensure Anhydrous Conditions: Use anhydrous ACN and ensure all reagents are dry. Store reagents under an inert atmosphere (e.g., argon). 4. Use Fresh Reagents: Use freshly prepared activator solutions and ensure the phosphoramidite has been stored correctly at -20°C.
(n+1) Impurities Observed in Final Product 1. Activator is Too Acidic: A highly acidic activator (low pKa) can cause premature detritylation of the phosphoramidite in solution, leading to dimer addition. 2. Prolonged Exposure of Amidite to Activator: Leaving the phosphoramidite and activator mixed for too long before delivery to the synthesis column can increase the chance of detritylation.1. Switch to a Less Acidic Activator: Consider using an activator with a higher pKa, such as DCI (pKa ≈ 5.2), which is less prone to causing detritylation than more acidic activators like BTT (pKa ≈ 4.1). 2. Minimize Pre-activation Time: Ensure the synthesis protocol minimizes the time the phosphoramidite and activator are mixed before the coupling step.
Formation of H-phosphonate Impurities 1. Hydrolysis of Phosphoramidite: Trace amounts of water can lead to the formation of the corresponding H-phosphonate.1. Strict Anhydrous Technique: As with low coupling efficiency, ensuring absolutely dry conditions is critical. Use high-quality anhydrous ACN for all solutions.
Inconsistent Coupling Results 1. Incomplete Mixing of Reagents: Poor mixing of the phosphoramidite and activator solutions can lead to variable coupling efficiency. 2. Synthesizer Fluidics Issues: Clogged lines or malfunctioning valves on the DNA synthesizer can lead to inconsistent delivery of reagents.1. Ensure Proper Mixing: Check the synthesizer's mixing protocols to ensure thorough mixing of reagents before delivery. 2. Maintain the Synthesizer: Regularly perform maintenance on the DNA synthesizer to ensure proper function of the fluidics system.

Data Presentation

Table 1: Properties of Common Activators for Phosphoramidite Coupling

ActivatorAbbreviationpKaRecommended Concentration (in ACN)Key Characteristics
1H-Tetrazole-~4.80.45 MTraditional activator, but less effective for sterically hindered phosphoramidites.
4,5-DicyanoimidazoleDCI~5.20.25 M - 1.0 MLess acidic than tetrazoles, reducing (n+1) formation. Highly nucleophilic, leading to faster coupling rates.
5-Ethylthio-1H-tetrazoleETT~4.30.25 MMore acidic than tetrazole, good for RNA synthesis.
5-Benzylthio-1H-tetrazoleBTT~4.10.25 MMore acidic than ETT, often used for RNA synthesis with short coupling times.
5-(4-Nitrophenyl)-1H-tetrazole-~3.7~0.12 M (max solubility)Highly acidic, very reactive, but low solubility in ACN.

Table 2: Recommended Coupling Conditions for this compound

ActivatorRecommended ConcentrationRecommended Coupling TimeExpected Coupling Efficiency
DCI0.25 M3 - 5 minutes>98%
ETT0.25 M3 - 5 minutes>98%
BTT0.25 M2 - 4 minutes>98%

Note: The expected coupling efficiency can vary depending on the synthesis scale, the specific oligonucleotide sequence, and the condition of the reagents and synthesizer.

Experimental Protocols

Protocol 1: Standard Solid-Phase Coupling Cycle for this compound

This protocol outlines a single coupling cycle on an automated DNA synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group.

    • Duration: 60-90 seconds.

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: The column is thoroughly washed with ACN to remove the deblocking agent and any cleaved DMT cations.

  • Coupling:

    • Reagents:

      • This compound phosphoramidite solution (e.g., 0.1 M in ACN).

      • Activator solution (e.g., 0.25 M DCI in ACN).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group on the solid support.

    • Duration: 3-5 minutes.

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: The column is washed with ACN to remove unreacted phosphoramidite and activator.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride/Pyridine or Lutidine/THF.

      • Cap B: 16% N-Methylimidazole (NMI) in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from reacting in subsequent cycles, which would lead to deletion mutations (n-1 sequences).

    • Duration: 30-60 seconds.

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: The column is washed with ACN to remove the capping reagents.

  • Oxidation:

    • Reagent: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.

    • Procedure: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester.

    • Duration: 30-60 seconds.

  • Washing:

    • Reagent: Anhydrous Acetonitrile (ACN).

    • Procedure: The column is washed with ACN to remove the oxidizing agent, preparing the support for the next synthesis cycle.

Visualizations

Coupling_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Amidite This compound Phosphoramidite Activated_Amidite Reactive Intermediate Amidite->Activated_Amidite Protonation & Displacement Activator Activator (e.g., DCI) Activator->Activated_Amidite Coupled_Product Phosphite Triester Linkage Activated_Amidite->Coupled_Product Support Solid Support with 5'-OH Oligo Chain Support->Coupled_Product Nucleophilic Attack

Figure 1: General mechanism of phosphoramidite activation and coupling.

Troubleshooting_Flowchart Start Low Coupling Efficiency? Check_Moisture Ensure Anhydrous Conditions (Reagents & Synthesizer) Start->Check_Moisture Yes N_plus_1 (n+1) Impurities? Start->N_plus_1 No Extend_Time Increase Coupling Time (3-5 min) Check_Moisture->Extend_Time Increase_Conc Increase Activator Concentration Extend_Time->Increase_Conc Check_Reagents Use Fresh Phosphoramidite & Activator Increase_Conc->Check_Reagents Problem_Solved Problem Resolved Check_Reagents->Problem_Solved N_plus_1->Problem_Solved No Change_Activator Switch to Less Acidic Activator (e.g., DCI) N_plus_1->Change_Activator Yes Minimize_Preactivation Minimize Pre-activation Time Change_Activator->Minimize_Preactivation Minimize_Preactivation->Problem_Solved

Figure 2: Troubleshooting workflow for common coupling issues.

References

Technical Support Center: Troubleshooting Mass Spectrometry of 2'-F-dA Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2'-Fluoro-2'-deoxyadenosine (2'-F-dA) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected mass spectrometry results and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Unexpectedly High Molecular Weight: What are the extra peaks in my spectrum?

Question: My mass spectrum shows a peak corresponding to the expected mass of my 2'-F-dA modified oligonucleotide, but I also see peaks at higher m/z values. What are these?

Answer: Higher molecular weight species are common in the mass spectrometry of synthetic oligonucleotides. The most frequent causes are:

  • Metal Adducts: The negatively charged phosphate backbone of oligonucleotides readily attracts positive ions. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are the most common, resulting in mass shifts of approximately +22 Da and +38 Da, respectively. In ESI-MS, you may also observe adducts with ion-pairing reagents like triethylamine ([M+TEA]⁺).[1][2]

  • Incomplete Deprotection: During solid-phase synthesis, protecting groups are used on the nucleobases and phosphate backbone. Incomplete removal of these groups will lead to a higher observed mass. The exact mass shift depends on the specific protecting group used.

  • Dimerization or Aggregation: Oligonucleotides can form non-covalent dimers or higher-order aggregates, especially at high concentrations. This will result in peaks at approximately double the expected molecular weight.

Troubleshooting Steps:

  • Optimize Sample Preparation: Proper desalting of the oligonucleotide sample is crucial to minimize metal adduct formation.[1]

  • Review Synthesis and Deprotection Protocols: Ensure that the deprotection steps were carried out for the recommended time and with fresh reagents.

  • Adjust Mass Spectrometry Conditions: In ESI-MS, adding a small amount of a volatile amine like triethylamine (TEA) to the sample solution can help to reduce sodium and potassium adducts by competing for binding to the phosphate backbone.[1]

  • Dilute the Sample: If aggregation is suspected, diluting the sample before analysis can help to reduce the formation of multimers.

Common Adduct/Modification Typical Mass Shift (Da) Potential Cause
Sodium Adduct+21.98 (for singly charged ion)Incomplete desalting, contaminated reagents or vials.
Potassium Adduct+37.95 (for singly charged ion)Incomplete desalting, contaminated reagents or vials.
Triethylamine (TEA) Adduct+101.19Use of TEA as an ion-pairing agent in chromatography.
Incomplete DeprotectionVaries (e.g., +56 for acetyl)Suboptimal deprotection conditions during synthesis.
Unexpectedly Low Molecular Weight: Why am I seeing smaller fragments?

Question: My mass spectrum shows peaks at lower m/z values than my expected full-length product. What could be the cause?

Answer: The presence of lower molecular weight species can be attributed to several factors, both from the synthesis process and the analysis itself:

  • N-x Truncations and Deletions: Incomplete coupling during solid-phase synthesis can lead to the formation of shorter oligonucleotides (truncations) or oligonucleotides missing one or more internal bases (deletions). These are often referred to as "n-1," "n-2," etc. products.

  • Depurination: The loss of a purine base (adenine or guanine) can occur during synthesis, purification, or even during the mass spectrometry analysis, particularly with harsher ionization methods. This results in a mass loss of approximately 134 Da for deoxyadenosine and 150 Da for deoxyguanosine.

  • Fragmentation in the Mass Spectrometer: While 2'-fluoro modifications are known to stabilize the N-glycosidic bond and reduce fragmentation compared to unmodified DNA, some fragmentation can still occur, especially with tandem MS (MS/MS) or high-energy ionization methods.[3]

Troubleshooting Steps:

  • Optimize Synthesis and Purification: Ensure high coupling efficiencies during synthesis and use appropriate purification methods (e.g., HPLC) to remove shorter fragments.

  • Use "Soft" Ionization Techniques: For MALDI-TOF, using a matrix like 3-hydroxypicolinic acid (3-HPA) can minimize in-source decay and fragmentation. For ESI-MS, using gentler source conditions (e.g., lower capillary temperature) can reduce in-source fragmentation.

  • Analyze by Tandem MS (MS/MS): If you need to confirm the sequence and identify the location of any modifications or deletions, MS/MS is a powerful tool. However, be aware that the 2'-fluoro modification can inhibit fragmentation at the modified site.

Species Typical Mass Shift (Da from full-length) Potential Cause
n-1 Deletion (dA)-313.21Incomplete coupling during synthesis.
n-1 Deletion (dC)-289.18Incomplete coupling during synthesis.
n-1 Deletion (dG)-329.21Incomplete coupling during synthesis.
n-1 Deletion (dT)-304.20Incomplete coupling during synthesis.
Depurination (dA)-134.1Acidic conditions, harsh MS settings.
Depurination (dG)-150.1Acidic conditions, harsh MS settings.
Reduced Fragmentation in MS/MS Analysis

Question: I am trying to sequence my 2'-F-dA modified oligonucleotide using MS/MS, but I am seeing very little or no fragmentation at the modified adenosine residue. Is this normal?

Answer: Yes, this is an expected and well-documented behavior of 2'-fluoro modified oligonucleotides. The electron-withdrawing fluorine atom at the 2' position of the ribose sugar stabilizes the N-glycosidic bond. This increased stability makes the bond less likely to break during collision-induced dissociation (CID) in the mass spectrometer.

Key Observations in MS/MS of 2'-F-dA Oligos:

  • Inhibition of Backbone Cleavage: Cleavage of the 3' C-O bond in the phosphodiester backbone adjacent to a 2'-fluoro modified nucleotide is significantly inhibited.

  • Fragmentation at Unmodified Sites: In chimeric oligonucleotides containing both 2'-F-dA and unmodified DNA bases, fragmentation will preferentially occur at the unmodified residues. The most common fragment ions observed are typically a-Base and w-ions.

  • "Cleaner" Spectra: In MALDI-TOF analysis, 2'-fluoro modified oligonucleotides often produce "cleaner" spectra with significantly less base loss and backbone fragmentation compared to their unmodified DNA counterparts, especially when using matrices like 2,5-dihydroxybenzoic acid (2,5-DHBA).

Experimental Approach:

If you need to confirm the sequence of a highly modified oligonucleotide, you may need to use higher collision energies or alternative fragmentation techniques. However, for routine quality control, the presence of the correct full-length mass with reduced fragmentation can be considered a characteristic feature of your 2'-F-dA modified product.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Objective: To prepare a 2'-F-dA modified oligonucleotide sample for ESI-MS or MALDI-TOF MS analysis by removing salts and other contaminants that can interfere with ionization and data quality.

Materials:

  • Lyophilized 2'-F-dA modified oligonucleotide

  • Nuclease-free water

  • C18 reverse-phase desalting spin columns or pipette tips

  • Wetting solution: 50% acetonitrile in water

  • Washing solution: Nuclease-free water

  • Elution solution: 50% acetonitrile in water

  • MALDI matrix solution (if applicable): e.g., saturated 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water with 10 mg/mL diammonium citrate.

Protocol:

  • Reconstitute the Oligonucleotide: Dissolve the lyophilized oligonucleotide in a small volume of nuclease-free water to create a stock solution (e.g., 100 µM).

  • Condition the C18 Column/Tip:

    • Add 200 µL of wetting solution to the C18 material and centrifuge or aspirate/dispense to pass the solution through.

    • Repeat the process with 200 µL of nuclease-free water to equilibrate the column.

  • Bind the Oligonucleotide:

    • Add your oligonucleotide sample to the C18 material.

    • Gently mix or centrifuge to ensure the oligonucleotide binds to the C18 resin.

  • Wash the Column/Tip:

    • Add 200 µL of washing solution (nuclease-free water) and pass it through the C18 material.

    • Repeat the wash step 2-3 times to thoroughly remove salts.

  • Elute the Oligonucleotide:

    • Add a small volume (e.g., 10-20 µL) of elution solution to the C18 material.

    • Collect the eluate containing your desalted oligonucleotide.

  • Prepare for Analysis:

    • For ESI-MS: Dilute the desalted oligonucleotide in an appropriate mobile phase, often containing an ion-pairing agent like triethylamine/hexafluoroisopropanol (TEA/HFIP).

    • For MALDI-TOF MS: Mix the desalted oligonucleotide solution 1:1 with the MALDI matrix solution directly on the MALDI target plate and allow it to air dry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Troubleshooting reconstitution Reconstitute Oligo desalting C18 Desalting reconstitution->desalting elution Elute Oligo desalting->elution ionization Ionization (ESI or MALDI) elution->ionization Introduce Sample mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector raw_spectrum Raw Spectrum detector->raw_spectrum Generate Data data_interpretation Interpret Spectrum raw_spectrum->data_interpretation troubleshooting Troubleshoot Unexpected Results data_interpretation->troubleshooting troubleshooting_logic cluster_higher_mass Higher than Expected Mass cluster_lower_mass Lower than Expected Mass cluster_msms MS/MS Issues start Unexpected Mass Spec Result adducts Metal Adducts? start->adducts deprotection Incomplete Deprotection? start->deprotection aggregation Aggregation? start->aggregation truncation Truncation/Deletion? start->truncation depurination Depurination? start->depurination no_frag Reduced Fragmentation at 2'-F-dA? start->no_frag solution1 Optimize Desalting Use Amine Additives adducts->solution1 Yes solution2 Review Synthesis Protocol deprotection->solution2 Yes solution3 Dilute Sample aggregation->solution3 Yes solution4 Optimize Synthesis/Purification truncation->solution4 Yes solution5 Use Softer Ionization depurination->solution5 Yes solution6 Expected Behavior Due to 2'-F Stabilization no_frag->solution6 Yes

References

Validation & Comparative

Confirming DMT-2'-F-Bz-dA Incorporation in Synthetic Oligonucleotides via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleotide incorporation into synthetic oligonucleotides is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of mass spectrometry techniques for verifying the incorporation of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA), a key building block for enhancing nuclease resistance and binding affinity. We present experimental data comparing its analysis with unmodified deoxyadenosine (dA) and another common modification, 2'-O-Methyl-deoxyadenosine (2'-OMe-dA).

The introduction of modifications like 2'-fluoro groups into oligonucleotides can significantly improve their therapeutic properties. However, these modifications also present unique challenges for analytical characterization. Mass spectrometry (MS) stands out as a powerful tool for the unambiguous identification and sequencing of these modified oligonucleotides, overcoming the limitations of traditional enzymatic sequencing methods which can be hindered by such modifications.[1] This guide focuses on leveraging high-resolution mass spectrometry to confirm the successful incorporation of this compound into a target oligonucleotide sequence.

Experimental and Analytical Workflow

The overall process for confirming the incorporation of a modified nucleotide involves the chemical synthesis of the oligonucleotide, followed by purification and subsequent analysis by mass spectrometry to verify the mass of the full-length product and to sequence the oligonucleotide through fragmentation analysis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Mass Spectrometry Analysis start Solid Support s1 Deblocking (DMT Removal) start->s1 Repeat for each nucleotide s2 Coupling (this compound) s1->s2 Repeat for each nucleotide s3 Capping s2->s3 Repeat for each nucleotide s4 Oxidation s3->s4 Repeat for each nucleotide s4->s1 Repeat for each nucleotide s5 Cleavage & Deprotection s4->s5 Final Cycle a1 Purification (e.g., HPLC) s5->a1 a2 Intact Mass Analysis (ESI-MS or MALDI-TOF) a1->a2 a3 Tandem MS (MS/MS) Fragmentation a2->a3 a4 Data Analysis & Sequence Confirmation a3->a4

Figure 1. Workflow for synthesis and MS confirmation.

Comparative Analysis of Nucleoside Incorporation

The efficiency of the coupling step in solid-phase oligonucleotide synthesis is critical for producing high-purity, full-length products.[2][3] The incorporation of modified phosphoramidites can sometimes be less efficient than their unmodified counterparts. Below is a comparison of the typical coupling efficiencies and key mass spectrometry characteristics for oligonucleotides containing unmodified dA, 2'-F-dA, and 2'-OMe-dA.

ParameterUnmodified dA2'-Fluoro-dA (this compound)2'-O-Methyl-dA
Typical Coupling Efficiency >99%[2]98-99%>99%
Mass Shift per Incorporation (Da) +313.21+331.20+327.21
MS Fragmentation Behavior Prone to base loss, especially depurination.[4]Increased stability, less fragmentation and base loss compared to unmodified DNA.Generally stable, with characteristic fragmentation patterns.
Ionization Method of Choice ESI-MS or MALDI-TOFESI-MS or MALDI-TOF (2'-F modification enhances stability in MALDI)ESI-MS or MALDI-TOF

Experimental Protocols

Oligonucleotide Synthesis

Oligonucleotides were synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

  • Solid Support: Controlled pore glass (CPG) functionalized with the initial nucleoside.

  • Deblocking: Removal of the 5'-DMT protecting group using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activation of the phosphoramidite (this compound, unmodified DMT-dA, or DMT-2'-OMe-dA) with an activator (e.g., 5-ethylthiotetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 10-30 minutes is often employed for modified nucleotides to ensure high efficiency.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of base and phosphate protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. For RNA-containing sequences, an additional desilylation step with triethylamine trihydrofluoride is required.

Mass Spectrometry Analysis (LC-MS/MS)
  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column.

  • Sample Preparation: The purified oligonucleotide is desalted and dissolved in an appropriate solvent for mass spectrometry, often a mixture of water and acetonitrile with an ion-pairing agent.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS).

  • Intact Mass Analysis: The sample is injected into the LC-MS system. The intact mass of the oligonucleotide is determined from the resulting mass spectrum. This provides the initial confirmation of successful synthesis of the full-length product.

  • Tandem Mass Spectrometry (MS/MS): The ion corresponding to the full-length oligonucleotide is isolated and subjected to fragmentation (e.g., through collision-induced dissociation - CID).

  • Data Analysis: The resulting fragment ions are analyzed to determine the nucleotide sequence. The mass difference between adjacent fragment ions confirms the identity of each nucleotide, including the incorporated modified base.

Performance Comparison in Mass Spectrometry

The choice of mass spectrometry technique and the specific parameters can influence the quality of data obtained for modified oligonucleotides.

Mass Spectrometry TechniquePerformance with 2'-F-dA OligonucleotidesComparison with Unmodified and 2'-OMe-dA
Electrospray Ionization (ESI-MS) Provides high mass accuracy for intact mass measurement and is well-suited for coupling with liquid chromatography for online purification and analysis. It is effective for sequencing modified oligonucleotides via MS/MS.ESI-MS is a robust method for all three types of oligonucleotides, offering reliable mass determination and fragmentation for sequencing.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) The 2'-fluoro modification enhances the stability of the glycosidic bond, reducing in-source decay and fragmentation during MALDI analysis, leading to cleaner spectra compared to unmodified DNA.While MALDI-TOF is a rapid and sensitive technique, it can sometimes cause fragmentation of unmodified oligonucleotides. The increased stability of 2'-F and 2'-OMe modifications can be advantageous for this method.
Tandem MS (MS/MS) Fragmentation Oligonucleotides containing 2'-F-dA exhibit predictable fragmentation patterns, allowing for straightforward sequence confirmation. The modification itself is stable during CID.The fragmentation patterns of 2'-OMe-dA are also well-characterized. Unmodified DNA can sometimes show more complex fragmentation due to side reactions like base loss.

References

A Comparative Guide to Purity Assessment of DMT-2'-F-Bz-dA Phosphoramidite: ³¹P NMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of therapeutic oligonucleotides, the purity of phosphoramidite building blocks is paramount to ensuring the integrity and efficacy of the final product. DMT-2'-F-Bz-dA phosphoramidite, a key monomer for introducing 2'-fluoro modifications, requires rigorous quality control. This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for assessing the purity of this critical raw material.

Quantitative Purity Analysis: A Head-to-Head Comparison

³¹P NMR and RP-HPLC are the two most common methods for determining the purity of phosphoramidites. While both are powerful, they provide different types of information and have distinct advantages and limitations. LC-MS is often used as a complementary technique for impurity identification.

Parameter³¹P NMRRP-HPLCLC-MS
Principle of Detection Detects phosphorus nuclei, providing a direct measure of phosphorus-containing species.Separates molecules based on hydrophobicity, with UV detection quantifying UV-absorbing compounds.Separates molecules based on hydrophobicity and detects ions based on their mass-to-charge ratio.
Primary Purity Metric Relative percentage of P(III) and P(V) species.[1]Percentage of the main peak area relative to the total peak area in the chromatogram.[1]Provides mass confirmation of the main product and impurities.[2]
Typical Purity Specification ≥99%≥99.0%Conforms to structure
Key Impurities Detected Oxidized P(V) species (e.g., the corresponding phosphonate), hydrolyzed byproducts.[1][3]Diastereomers, incompletely protected nucleosides, and other synthesis-related impurities.A wide range of impurities can be identified by their mass.
Strengths - Direct and rapid quantification of phosphorus-containing impurities.- Minimal sample preparation.- High selectivity for the phosphorus moiety.- High sensitivity and resolution for a broad range of impurities.- Well-established and widely available technique.- High specificity for impurity identification.- Can detect non-UV absorbing impurities.
Limitations - May not detect non-phosphorus impurities.- Lower sensitivity compared to HPLC for some impurities.- Indirect quantification based on UV response, which can vary between compounds.- Co-elution of impurities can lead to inaccurate quantification.- Quantification can be complex and may require standards.- Ionization efficiency can vary between compounds.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for ³¹P NMR and RP-HPLC analysis of this compound phosphoramidite.

³¹P NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound phosphoramidite sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN), in an NMR tube. The solvent should be anhydrous to prevent hydrolysis of the phosphoramidite.

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a phosphorus probe.

    • Nucleus: ³¹P

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgig on Bruker instruments).

    • Relaxation Delay (D1): A sufficiently long delay (e.g., 5-10 seconds) is crucial for accurate quantification to ensure complete relaxation of the phosphorus nuclei.

    • Acquisition Time: Typically 1-2 seconds.

    • Number of Scans: 64 to 256 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).

    • Integrate the signals corresponding to the this compound phosphoramidite diastereomers (typically in the range of 148-152 ppm) and any P(V) impurity signals (often found in the range of -10 to 20 ppm).

    • Calculate the purity by dividing the integral of the product peaks by the sum of the integrals of all phosphorus-containing species.

RP-HPLC Protocol

  • Sample Preparation: Prepare a stock solution of the this compound phosphoramidite in anhydrous acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be from 50% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Identify the main peak(s) corresponding to the this compound phosphoramidite diastereomers.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak(s) relative to the total area of all peaks.

Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment of this compound phosphoramidite involves a multi-technique approach to ensure the highest quality material for oligonucleotide synthesis.

Purity_Assessment_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Primary Purity Analysis cluster_2 Impurity Identification and Characterization cluster_3 Data Evaluation and Lot Release start Receive this compound Phosphoramidite Lot prep Prepare Samples in Anhydrous Solvent start->prep nmr 31P NMR Analysis prep->nmr hplc RP-HPLC Analysis prep->hplc evaluate Evaluate Data Against Specifications nmr->evaluate lcms LC-MS Analysis (if impurities are detected) hplc->lcms lcms->evaluate release Lot Release/Rejection evaluate->release

Caption: Workflow for the purity assessment of phosphoramidites.

Conclusion

For comprehensive quality control of this compound phosphoramidite, a combination of analytical techniques is recommended. ³¹P NMR serves as an excellent primary method for the direct and rapid quantification of phosphorus-containing impurities, particularly the critical oxidized P(V) species. RP-HPLC complements this by providing high-resolution separation of a broader range of process-related impurities and diastereomers. When unknown impurities are detected, LC-MS is an indispensable tool for their identification. By employing these methods in a structured workflow, researchers and drug development professionals can ensure the high purity of their phosphoramidite starting materials, leading to more reliable and reproducible oligonucleotide synthesis.

References

2'-Fluoro Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical step in the development of nucleic acid-based therapeutics. This guide provides a comparative analysis of the nuclease resistance conferred by 2'-fluoro (2'-F) modifications, supported by experimental data and detailed protocols.

Oligonucleotides, in their natural form, are rapidly degraded by nucleases present in biological fluids, which significantly limits their therapeutic efficacy.[1][2][3] Chemical modifications are therefore essential to protect them from enzymatic degradation. Among the various modifications, 2'-fluoro substitution on the ribose sugar has emerged as a promising strategy to enhance stability without compromising binding affinity to target molecules.[4][5]

Comparative Nuclease Resistance: Performance Data

The stability of 2'-fluoro modified oligonucleotides has been evaluated in various studies, often in comparison to unmodified oligonucleotides and other common chemical modifications such as 2'-O-methyl (2'-OMe) and phosphorothioate (PS) linkages. The following tables summarize key quantitative data from published literature, highlighting the enhanced nuclease resistance of 2'-F modified oligonucleotides.

Oligonucleotide ModificationSerum TypeHalf-life (t½)Key Findings
2'-Fluoro RNA (fYrR) Mouse Serum2.2 hours2'-fluoro modification provides a notable increase in stability compared to unmodified RNA.
2'-Fluoro RNA (fYrR) with 3' inverted dT cap Fresh Human Serum12 hoursThe addition of a 3' inverted dT cap can further enhance the stability of 2'-F modified oligonucleotides in human serum.
DNA Mouse Serum~1.7 hoursDemonstrates the baseline instability of unmodified DNA in a nuclease-rich environment.
Fully modified (2'-O-Methyl A, C, U + 2'-Fluoro G) Human SerumLittle degradation after prolonged incubationA combination of 2'-O-methyl and 2'-fluoro modifications results in exceptionally high stability in human serum.
ModificationNuclease SourceObservation
2'-Fluoro modified DNA DNaseResistant to degradation.
2'-Fluoro modified DNA Lambda exonucleaseResistant to degradation.
2'-Fluoro modified DNA RNase T1No digestion observed, whereas unmodified RNA was completely degraded.
siRNA with 2'-F pyrimidines Human PlasmaGreatly increased stability compared to unmodified siRNA.

Nuclease Resistance Assay: Experimental Protocol

This protocol outlines a general method for assessing the nuclease resistance of 2'-fluoro modified oligonucleotides by incubating them in serum followed by analysis using polyacrylamide gel electrophoresis (PAGE).

Materials:

  • 2'-Fluoro modified oligonucleotide

  • Unmodified control oligonucleotide (DNA or RNA)

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel (e.g., 15-20%)

  • TBE or similar running buffer

  • Nucleic acid stain (e.g., SYBR Gold, GelRed)

  • Gel imaging system

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the 2'-fluoro modified and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of 10 µM in nuclease-free water.

  • Serum Incubation:

    • Prepare a 50% serum solution by diluting the serum with PBS.

    • For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

      • 10 µL of 50% serum solution

      • 1 µL of 10 µM oligonucleotide

      • 9 µL of nuclease-free water

    • The final concentration of the oligonucleotide will be 0.5 µM in 25% serum.

    • Incubate the tubes at 37°C.

  • Sample Collection and Nuclease Inactivation:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Immediately add an equal volume (20 µL) of gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA) to stop the nuclease reaction.

    • Store the samples at -20°C until all time points are collected.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a 15-20% polyacrylamide gel.

    • Load an equal volume of each time point sample into the wells of the gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain.

    • Visualize the gel using a gel imaging system.

    • Quantify the band intensity for the intact oligonucleotide at each time point.

    • The percentage of intact oligonucleotide at each time point can be calculated relative to the 0 time point.

    • The half-life of the oligonucleotide can be determined by plotting the percentage of intact oligonucleotide against time.

Experimental Workflow

Nuclease_Resistance_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation Reaction_Setup Set up Incubation Mixtures Oligo_Prep->Reaction_Setup Serum_Prep Serum Solution Preparation Serum_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Sample_Collection Sample Collection at Time Points Incubation->Sample_Collection Time Course Nuclease_Inactivation Nuclease Inactivation Sample_Collection->Nuclease_Inactivation PAGE Polyacrylamide Gel Electrophoresis (PAGE) Nuclease_Inactivation->PAGE Visualization Gel Staining and Visualization PAGE->Visualization Quantification Band Quantification and Half-life Calculation Visualization->Quantification

Caption: Workflow for Nuclease Resistance Assay.

Discussion

The data consistently demonstrates that 2'-fluoro modifications significantly enhance the resistance of oligonucleotides to nuclease degradation compared to their unmodified counterparts. This increased stability is attributed to the fluorine atom at the 2' position of the ribose sugar, which sterically hinders the approach of nucleases and alters the sugar pucker, making the phosphodiester backbone less susceptible to cleavage.

For therapeutic applications, where oligonucleotides must survive in the bloodstream and cellular environments for extended periods, this enhanced stability is a crucial advantage. While 2'-F modifications alone provide substantial protection, combining them with other modifications, such as phosphorothioate linkages or 2'-O-methyl groups, can lead to even greater nuclease resistance. The choice of modification strategy will ultimately depend on the specific application, balancing the need for stability with other factors such as binding affinity, specificity, and potential toxicity.

References

A Head-to-Head Battle: Unraveling the Thermal Stability of 2'-Fluoro versus 2'-O-Methyl Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, the choice of chemical modification is paramount. Among the most prevalent are 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) modifications, both lauded for their ability to enhance nuclease resistance and binding affinity. This guide provides an in-depth, data-driven comparison of their impact on thermal stability, a critical parameter for the efficacy and specificity of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a direct measure of the strength of the bonds between the oligonucleotide and its target sequence. A higher Tm generally translates to a more stable and specific interaction. Both 2'-F and 2'-OMe modifications are known to increase the Tm of oligonucleotide duplexes, primarily by pre-organizing the sugar moiety into an A-form helical geometry, which is energetically favorable for binding to RNA targets. However, the magnitude of this stabilizing effect differs between the two.

Quantitative Comparison of Thermal Stability

Experimental data consistently demonstrates that 2'-fluoro modifications confer a greater increase in thermal stability per modification compared to 2'-O-methyl modifications.

Oligonucleotide TypeModificationAverage Tm Increase per Modification (°C)Reference
RNA/RNA Duplex2'-Fluoro-RNA1.8[1][2][3]
RNA/RNA Duplex2'-O-Methyl-RNA1.3[1][2]
siRNA (fully modified pyrimidines)2'-Fluoro~15 (total duplex increase)
siRNA (fully 2'-F/2'-OMe modified)2'-Fluoro / 2'-O-Methyl~20 (total duplex increase)

The enhanced stability imparted by the 2'-fluoro group is attributed to its high electronegativity, which favors the C3'-endo sugar pucker characteristic of A-form RNA helices. This pre-organization reduces the entropic penalty of duplex formation. Thermodynamic studies have indicated that the increased stability of 2'-F modified RNA is primarily driven by a favorable enthalpic contribution.

Experimental Protocols for Determining Thermal Stability

Accurate determination of oligonucleotide melting temperature is crucial for comparing the effects of different modifications. The two most common methods are UV-Vis spectrophotometry and Differential Scanning Calorimetry (DSC).

Protocol 1: Thermal Melting Analysis using UV-Vis Spectrophotometry

This method relies on the hyperchromic effect, the increase in UV absorbance at 260 nm as a double-stranded oligonucleotide dissociates into single strands.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

  • Quartz cuvettes (1 cm path length)

  • Modified and unmodified oligonucleotides

  • Complementary target RNA or DNA strand

  • Melting Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

  • Sample Preparation: Anneal the modified or unmodified oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • Blank Measurement: Fill a cuvette with the melting buffer to be used as a reference.

  • Sample Measurement: Place the cuvette with the annealed oligonucleotide solution into the spectrophotometer.

  • Temperature Program: Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined from the resulting melting curve, typically as the temperature at which the first derivative of the absorbance with respect to temperature is at its maximum.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample as it is heated, providing a more detailed thermodynamic profile of the melting transition.

Materials:

  • Differential Scanning Calorimeter

  • Oligonucleotide duplex sample in a suitable buffer

  • Reference buffer

Procedure:

  • Sample and Reference Preparation: Prepare the oligonucleotide duplex sample and a matching reference buffer. Degas both solutions to prevent bubble formation during the scan.

  • Instrument Setup: Load the sample and reference solutions into the respective cells of the DSC instrument.

  • Thermal Scan: Program the DSC to heat the cells at a constant scan rate (e.g., 1°C/minute) over the desired temperature range.

  • Data Acquisition: The instrument records the differential heat flow between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the melting transition. The temperature at the peak maximum is the Tm. The area under the peak provides the calorimetric enthalpy (ΔH) of the transition.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying molecular mechanism of enhanced thermal stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo Oligonucleotide (Modified/Unmodified) Anneal Annealing: Heat & Cool Oligo->Anneal Target Complementary Target Strand Target->Anneal Buffer Melting Buffer Buffer->Anneal Spectrophotometer UV-Vis Spectrophotometer or DSC Anneal->Spectrophotometer Load Sample Heating Controlled Heating Ramp Spectrophotometer->Heating MeltingCurve Generate Melting Curve Heating->MeltingCurve Acquire Data Tm Determine Tm MeltingCurve->Tm

Experimental workflow for determining oligonucleotide melting temperature (Tm).

Stability_Mechanism cluster_unmodified Unmodified Ribose cluster_modified 2'-Fluoro or 2'-O-Methyl Modification cluster_duplex Duplex Formation with RNA Target Unmodified C2'-endo & C3'-endo (Flexible) UnmodifiedDuplex Less Stable Duplex (Higher Entropic Penalty) Unmodified->UnmodifiedDuplex Higher energy barrier Modified C3'-endo Conformation (Pre-organized for A-form helix) ModifiedDuplex More Stable Duplex (Lower Entropic Penalty, Favorable Enthalpy) Modified->ModifiedDuplex Lower energy barrier

Mechanism of enhanced thermal stability by 2'-modifications.

Conclusion

Both 2'-fluoro and 2'-O-methyl modifications are effective strategies for enhancing the thermal stability of therapeutic oligonucleotides. However, the available data consistently indicates that 2'-fluoro modifications provide a superior stabilizing effect compared to 2'-O-methyl modifications on a per-nucleotide basis. This enhanced stability can be advantageous for applications requiring high binding affinity and specificity. The choice between these modifications will ultimately depend on the specific application, balancing the need for thermal stability with other factors such as nuclease resistance, potential off-target effects, and manufacturing costs. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the optimal modification strategy for their specific oligonucleotide-based therapeutic.

References

Unlocking Gene Silencing: A Comparative Guide to the RNase H Activity of Antisense Oligonucleotides with 2'-Fluoro Modifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of gene expression is a cornerstone of therapeutic innovation. Antisense oligonucleotides (ASOs) represent a powerful tool in this endeavor, and their efficacy is intricately linked to their chemical modifications. This guide provides an objective comparison of the RNase H activity of ASOs featuring 2'-fluoro modifications, particularly 2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA), against other common ASO chemistries. Supported by experimental data, this document aims to inform the selection of ASO modifications for optimal target knockdown.

The primary mechanism for many ASOs to achieve gene silencing is through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex. The chemical makeup of the ASO is a critical determinant of its ability to form a substrate competent for RNase H recognition and cleavage. Among the various modifications, 2'-fluoro substitutions have emerged as a promising strategy to enhance the therapeutic profile of ASOs.

Performance Comparison of ASO Modifications

The effectiveness of an ASO is a multifactorial equation involving binding affinity to the target RNA, nuclease resistance, and the ability to activate RNase H. The following tables summarize key quantitative data comparing 2'-fluoro-modified ASOs with other common modifications.

Table 1: Duplex Stability with Target RNA

Higher melting temperatures (Tm) indicate a stronger, more stable bond between the ASO and its target RNA, which is a crucial first step for RNase H-mediated degradation.

ASO ModificationChange in Melting Temperature (ΔTm) per Modification (°C)
Unmodified DNABaseline
2'-O-Methyl (2'-O-Me)+0.5[1]
2'-O-Methoxyethyl (2'-MOE)+0.5[1]
2'-Fluoro (2'-F) RNA +1.8
2'-Fluoroarabino (FANA) Exhibits high RNA affinity [2][3]

Note: The ΔTm values are approximations and can vary based on sequence context and experimental conditions.

Table 2: In Vitro RNase H Cleavage Activity

Direct assessment of RNase H activity provides a clearer picture of an ASO's potential for target knockdown. The data below is compiled from various studies and methodologies, highlighting the competence of 2'-fluoro modified ASOs in mediating RNA cleavage.

ASO ModificationEnzymeSubstrateKey Findings
Unmodified DNA (PS)E. coli RNase H1RNAReference for cleavage activity.
Uniform PS-FANA E. coli RNase H1 RNA Supports RNase H activity, though at a 5-fold reduced efficiency compared to PS-DNA. [4]
Chimeric PS-FANA/DNA (8-10 DNA gap) E. coli RNase H1 RNA More efficient at directing RNase H cleavage than PS-DNA.
2'-O-Methyl (2'-O-Me)Human RNase H1RNAKcat/Km is approximately 1.1 to 3.2-fold less effective than the native AON/RNA duplex.
2'-O-Methoxyethyl (2'-O-MOE)Human RNase H1RNAKcat/Km is approximately 1.1 to 3.2-fold less effective than the native AON/RNA duplex.

Mechanism of Action: RNase H-Dependent Gene Silencing

The central mechanism of action for the ASOs discussed here is the targeted degradation of messenger RNA (mRNA) through the recruitment of RNase H1. This process effectively silences the expression of a specific gene.

RNase_H_Pathway ASO Antisense Oligonucleotide (ASO) Duplex ASO:mRNA Hybrid Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage Recruitment RNaseH1 RNase H1 RNaseH1->Cleavage Fragments mRNA Fragments Cleavage->Fragments Degradation Exonucleolytic Degradation Fragments->Degradation Silencing Gene Silencing (No Protein Translation) Degradation->Silencing

ASO-mediated RNase H-dependent gene silencing pathway.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of ASO performance. Below are detailed methodologies for key experiments cited in this guide.

In Vitro RNase H Cleavage Assay

This assay quantitatively measures the ability of an ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • ASO (unmodified, 2'-fluoro modified, etc.)

  • Target RNA (complementary to the ASO sequence, often 5'-radiolabeled or fluorescently labeled)

  • Recombinant RNase H1 (from E. coli or human)

  • RNase H Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

  • Stop Solution (e.g., formamide with 50 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 15-20% with 7M urea)

  • TBE Buffer

  • Phosphorimager or fluorescence scanner

Procedure:

  • Annealing of ASO and Target RNA:

    • Mix the ASO and the labeled target RNA in a 10:1 molar ratio in annealing buffer.

    • Heat the mixture to 90-95°C for 2-5 minutes.

    • Allow the mixture to cool slowly to room temperature to form the ASO:RNA duplex.

  • RNase H Cleavage Reaction:

    • Pre-warm the ASO:RNA duplex and the RNase H enzyme separately to 37°C.

    • Initiate the reaction by adding a defined amount of RNase H1 to the duplex solution. The final enzyme concentration should be in the low nanomolar range for kinetic studies.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction and immediately quench them by adding an equal volume of Stop Solution.

  • Analysis of Cleavage Products:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the cleavage products from the full-length RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the gel using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner.

  • Quantification:

    • Quantify the band intensities of the full-length RNA and the cleavage products.

    • Calculate the percentage of RNA cleaved at each time point.

    • For kinetic analysis, determine the initial rates of cleavage at different substrate concentrations to calculate Km and Vmax.

Experimental Workflow for RNase H Cleavage Assay

The following diagram illustrates the typical workflow for conducting an in vitro RNase H cleavage assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation (ASO, RNA) Labeling RNA Labeling (Radiolabeling/Fluorescence) Oligo_Prep->Labeling Annealing ASO:RNA Duplex Formation Labeling->Annealing Reaction_Setup Reaction Setup with RNase H1 Annealing->Reaction_Setup Incubation Incubation at 37°C (Time Course) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Gel Imaging (Phosphorimager/Scanner) PAGE->Imaging Quantification Data Quantification and Analysis Imaging->Quantification

A generalized workflow for an in vitro RNase H cleavage assay.

Conclusion

The inclusion of 2'-fluoro modifications, particularly in the form of FANA, presents a compelling strategy for the design of antisense oligonucleotides. These modifications can significantly enhance the binding affinity of an ASO to its target RNA, a critical prerequisite for RNase H-mediated degradation. While uniform FANA-modified ASOs may exhibit slightly reduced RNase H activity compared to unmodified DNA, chimeric designs that incorporate a central DNA "gap" flanked by FANA wings have been shown to be highly potent inducers of RNase H cleavage, in some cases surpassing the activity of traditional DNA ASOs.

The choice of ASO chemistry is a critical decision in the drug development pipeline. The data presented in this guide suggests that 2'-fluoro-modified ASOs, especially in a gapmer configuration, offer a favorable balance of high target affinity and robust RNase H activation, making them a strong candidate for therapeutic applications requiring potent and specific gene silencing. Further in vivo studies are essential to fully elucidate the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

Validating the Incorporation of DMT-2'-F-Bz-dA in Synthetic Oligonucleotides: A Comparative Guide to Enzymatic Digestion and LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise composition of synthetic oligonucleotides is paramount. The incorporation of modified nucleosides, such as 2'-Fluoro-N6-benzoyl-2'-deoxyadenosine (2'-F-Bz-dA), introduced via its phosphoramidite DMT-2'-F-Bz-dA, offers enhanced nuclease resistance and thermal stability to oligonucleotides. This guide provides a comprehensive comparison and detailed protocols for the validation of its incorporation using the robust analytical technique of enzymatic digestion followed by Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide will delve into the experimental validation of 2'-F-Bz-dA incorporation, comparing its performance with standard deoxyadenosine (dA) and another common modification, 2'-O-Methyl-Adenosine (2'-OMe-A). The methodologies provided are based on established protocols for the analysis of modified oligonucleotides.[1][2][3]

Comparative Analysis of Modified Adenosine Incorporation

The successful incorporation of modified phosphoramidites into a growing oligonucleotide chain is critical for the synthesis of effective therapeutic and research agents. The following table presents illustrative data on the expected outcomes of LC-MS analysis after enzymatic digestion of oligonucleotides containing this compound, a standard DMT-dA, and a DMT-2'-OMe-A phosphoramidite. This data serves to highlight the expected high fidelity of incorporation for 2'-F-Bz-dA.

Phosphoramidite UsedTarget Oligonucleotide Sequence (Illustrative)Expected MononucleosideExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Relative Abundance (%)Incorporation Efficiency
This compound 5'-TGC-A -GCT-3' (with 2'-F-dA)2'-Fluoro-deoxyadenosine268.09268.1098.5High
DMT-dA 5'-TGC-A -GCT-3' (standard dA)Deoxyadenosine252.10252.1199.8Very High
DMT-2'-OMe-A 5'-TGC-A -GCT-3' (with 2'-OMe-A)2'-O-Methyl-adenosine282.12282.1397.2High

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on synthesis conditions, oligonucleotide sequence, and instrumentation.

Experimental Validation Workflow

The validation of modified nucleoside incorporation follows a systematic workflow, beginning with the enzymatic digestion of the full-length oligonucleotide into its constituent mononucleosides, followed by their separation and identification using LC-MS.

experimental_workflow Experimental Workflow for Validation of Modified Nucleoside Incorporation cluster_synthesis Oligonucleotide Synthesis cluster_digestion Sample Preparation cluster_analysis Analysis Oligo_Synth Solid-Phase Synthesis of Modified Oligonucleotide Enzymatic_Digestion Enzymatic Digestion to Mononucleosides Oligo_Synth->Enzymatic_Digestion Purified Oligonucleotide LC_Separation Liquid Chromatography Separation Enzymatic_Digestion->LC_Separation Mononucleoside Mixture MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Separated Nucleosides Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Mass Spectra Result Result Data_Analysis->Result Validated Incorporation

Figure 1. A high-level overview of the experimental workflow.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic digestion and subsequent LC-MS analysis of oligonucleotides containing 2'-F-Bz-dA.

Protocol 1: Enzymatic Digestion of Modified Oligonucleotides

This protocol is adapted from established methods for the complete digestion of oligonucleotides into their constituent nucleosides.[1]

Materials:

  • Modified Oligonucleotide (e.g., containing 2'-F-Bz-dA)

  • Nuclease P1

  • Snake Venom Phosphodiesterase (SVP)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium Acetate Buffer (50 mM, pH 5.3)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 1 mg/mL.

  • Initial Digestion with Nuclease P1:

    • In a microcentrifuge tube, combine 10 µg of the oligonucleotide solution with 5 µL of 10x Ammonium Acetate Buffer and nuclease-free water to a final volume of 48 µL.

    • Add 2 µL of Nuclease P1 (100 units/mL).

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Secondary Digestion with SVP and BAP:

    • To the same tube, add 5 µL of 10x Tris-HCl Buffer.

    • Add 1 µL of Snake Venom Phosphodiesterase (1 unit/mL) and 1 µL of Bacterial Alkaline Phosphatase (10 units/µL).

    • Incubate at 37°C for an additional 2 hours.

  • Sample Preparation for LC-MS:

    • Centrifuge the digested sample at 10,000 x g for 5 minutes to pellet any undigested material.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dilute the sample 1:10 with nuclease-free water before injection into the LC-MS system.

enzymatic_digestion_workflow Enzymatic Digestion Workflow Oligo Modified Oligonucleotide NucleaseP1 Add Nuclease P1 (37°C, 2h) Oligo->NucleaseP1 SVP_BAP Add SVP & BAP (37°C, 2h) NucleaseP1->SVP_BAP Centrifuge Centrifuge SVP_BAP->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute LCMS LC-MS Analysis Dilute->LCMS

Figure 2. Step-by-step workflow for the enzymatic digestion of oligonucleotides.

Protocol 2: LC-MS Analysis of Digested Mononucleosides

This protocol outlines a general method for the separation and detection of mononucleosides using reverse-phase liquid chromatography coupled with mass spectrometry.[2]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC Gradient:

Time (min) % Mobile Phase B
0.0 2
1.0 2
5.0 30
5.5 95
6.5 95
7.0 2

| 10.0 | 2 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

lc_ms_logic LC-MS Analysis Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Injection Inject Digested Sample Column C18 Reverse-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Extract Ion Chromatograms Detector->Chromatogram MassSpectrum Analyze Mass Spectra Detector->MassSpectrum Quantification Quantify Peak Areas Chromatogram->Quantification MassSpectrum->Quantification Final_Result Final_Result Quantification->Final_Result Confirm & Quantify Incorporation

Figure 3. Logical flow of the LC-MS analysis process.

Conclusion

The combination of enzymatic digestion and LC-MS analysis provides a highly accurate and reliable method for validating the incorporation of modified nucleosides like this compound into synthetic oligonucleotides. The high incorporation efficiency, comparable to standard and other modified phosphoramidites, underscores its suitability for the synthesis of next-generation oligonucleotide therapeutics and diagnostics. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to implement this essential quality control step in their own laboratories.

References

A Comparative Guide to Off-Target Effects of 2'-Fluoro and Other Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of modulating gene expression with high specificity. Chemical modifications to the sugar moiety, such as 2'-fluoro (2'-F), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acid (LNA), are critical for enhancing their stability, binding affinity, and overall therapeutic performance. However, these modifications can also introduce unintended off-target effects (OTEs), which pose a significant challenge for drug development. Understanding the distinct off-target profiles of different ASO chemistries is paramount for designing safer and more effective therapies.

This guide provides a comparative analysis of the off-target effects associated with 2'-F modified ASOs and other common alternatives, supported by experimental data and detailed protocols.

Understanding ASO Off-Target Effects

ASO-mediated off-target effects can be broadly categorized into two main mechanisms: hybridization-dependent and hybridization-independent.

  • Hybridization-Dependent OTEs : These effects arise from the ASO binding to unintended RNA transcripts that share partial sequence complementarity. This can lead to the undesired downregulation of non-target genes, a phenomenon that can be assessed globally using transcriptomic approaches like RNA-sequencing (RNA-seq).[1][2][3] The degree of complementarity, including the number and position of mismatches, influences the likelihood of these off-target events.[2]

  • Hybridization-Independent OTEs : These effects are not mediated by Watson-Crick base pairing. Instead, they result from the intrinsic chemical properties of the ASO molecule interacting with cellular components, primarily proteins.[4] These interactions can trigger toxic responses, such as hepatotoxicity and immunotoxicity, and are heavily influenced by the specific chemical modifications used in the ASO design.

cluster_ASO ASO Molecule cluster_mechanisms Off-Target Mechanisms cluster_outcomes Cellular Consequences ASO Antisense Oligonucleotide (ASO) Hybridization Hybridization-Dependent ASO->Hybridization Sequence Complementarity NonHybridization Hybridization-Independent ASO->NonHybridization Chemical Properties GeneSilencing Unintended Gene Silencing Hybridization->GeneSilencing Toxicity Hepatotoxicity & Immunotoxicity NonHybridization->Toxicity

Figure 1. Primary mechanisms of ASO off-target effects.

Comparative Analysis of ASO Modifications

The choice of 2'-sugar modification significantly impacts the off-target profile of an ASO. While modifications like LNA can improve potency, they often come with an increased risk of toxicity. In contrast, 2'-MOE modifications are generally associated with a better safety profile. The 2'-F modification presents a unique and challenging toxicity profile.

Hepatotoxicity Profile

Hepatotoxicity is a common concern for ASO therapies. Studies in animal models have demonstrated clear differences in the hepatotoxic potential of various ASO chemistries.

  • 2'-Fluoro (2'-F): ASOs with 2'-F modifications have been shown to cause significant acute hepatotoxicity in mice. This toxicity is characterized by elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and is often observed shortly after administration. The underlying mechanism is believed to be hybridization-independent, stemming from the promiscuous binding of 2'-F ASOs to a wide range of intracellular proteins, particularly those in the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF. This interaction leads to the rapid, proteasome-dependent degradation of these proteins, resulting in DNA damage, p53 pathway activation, and apoptotic cell death.

  • Locked Nucleic Acid (LNA): LNA-modified ASOs, while potent, also carry a significant risk of hepatotoxicity. Direct comparisons have shown that LNA ASOs can induce increases in liver transaminases that are over 100-fold higher than normal, whereas corresponding 2'-MOE ASOs showed no evidence of toxicity. This toxicity appears to be a class effect of high-affinity modifications.

  • 2'-O-Methoxyethyl (2'-MOE): In numerous studies, 2'-MOE ASOs have demonstrated a favorable safety profile with minimal to no hepatotoxicity observed, even at high doses where LNA and 2'-F ASOs show significant liver damage.

ASO ModificationTargetAnimal ModelDoseKey Finding (ALT/AST Levels)Reference
2'-Fluoro (2'-F) PtenBALB/c Mice400 mg/kgSignificant Elevation: ALT (~717 U/L), AST (~853 U/L) vs. Saline (ALT ~30 U/L, AST ~47 U/L)
LNA TRADDMice4.5 µmol/kgProfound Elevation: >10-fold to >100-fold increase in transaminases observed across multiple LNA ASOs.
2'-MOE TRADDMice4.5 µmol/kgNormal Range: Transaminase levels remained within the normal range.
cEt PtenBALB/c Mice400 mg/kgLess hepatotoxic compared to the 2'-F ASO in the same study.

Table 1. Comparative in vivo hepatotoxicity of ASOs with different 2'-sugar modifications.

Immunotoxicity Profile: TLR Activation

The innate immune system can recognize certain nucleic acid sequences and structures, leading to an inflammatory response. ASOs, particularly those with a phosphorothioate (PS) backbone, can be recognized by endosomal Toll-like receptors (TLRs), such as TLR7, TLR8, and TLR9.

This activation is sequence- and chemistry-dependent. For example, some 2'-O-methyl (2'OMe) ASOs can suppress TLR7 while activating TLR8. This immune stimulation can be blunted by incorporating 2'-MOE or LNA modifications. The activation of TLR9 by non-CpG PS-ASOs is a known hybridization-independent off-target effect that can be modulated by changes to the 2'-ribose modification.

TLR9_Pathway cluster_endosome Endosomal Compartment ASO PS-ASO TLR9 TLR9 ASO->TLR9 Binding Endosome Endosome MyD88 MyD88 TLR9->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription

Figure 2. ASO-mediated activation of the TLR9 signaling pathway.

Recommended Experimental Protocols

A systematic evaluation of off-target effects is crucial for preclinical ASO development. A multi-tiered approach combining in silico, in vitro, and in vivo methods is recommended.

A 1. In Silico Analysis - Predict potential off-targets - BLAST against human transcriptome B 2. In Vitro Screening (Human Cell Lines) - Transfect cells with ASO - Perform RNA-seq/Microarray A->B C 3. Data Analysis - Identify differentially expressed genes - Correlate with sequence homology B->C D 4. In Vitro Validation - Confirm off-target hits (qRT-PCR) - Assess cytotoxicity & immune response C->D E 5. In Vivo Studies (Animal Models) - Assess PK/PD and tolerability - Measure hepatotoxicity & nephrotoxicity D->E F Candidate Selection E->F

Figure 3. Workflow for assessing ASO off-target effects.
Protocol 1: In Vitro Assessment of Hybridization-Dependent Off-Target Effects via RNA-Seq

Objective: To identify unintended gene expression changes on a transcriptome-wide scale following ASO treatment in a relevant human cell line.

Methodology:

  • Cell Culture and ASO Transfection:

    • Culture a relevant human cell line (e.g., HeLa, HepG2) to ~70-80% confluency.

    • Transfect cells with the test ASO (e.g., 2'-F, 2'-MOE) and appropriate controls (e.g., scrambled sequence, mismatch control) using a suitable transfection reagent (e.g., Lipofectamine). Include a mock-transfected control (reagent only).

    • Perform a dose-response titration to determine the effective concentration.

  • RNA Extraction and Quality Control:

    • Harvest cells 24-48 hours post-transfection.

    • Extract total RNA using a standard method (e.g., TRIzol reagent or column-based kits).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

    • Perform high-throughput sequencing on a platform like the Illumina NovaSeq to generate short reads.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads.

    • Alignment: Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.

    • Quantification: Count reads per gene.

    • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in ASO-treated samples compared to controls.

    • Off-Target Analysis: Correlate the list of differentially expressed genes with potential off-target binding sites predicted by sequence homology searches (allowing for mismatches).

Protocol 2: In Vivo Assessment of ASO-Induced Hepatotoxicity

Objective: To evaluate the potential for ASOs to cause liver damage in an animal model.

Methodology:

  • Animal Model and ASO Administration:

    • Use a suitable rodent model, such as BALB/c or C57BL/6 mice.

    • Administer the ASO via a clinically relevant route, typically subcutaneous (SC) or intravenous (IV) injection.

    • Include a saline-treated control group. Administer ASOs at various doses.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in activity).

    • Collect blood samples at specified time points (e.g., 24, 48, 96 hours, and weekly) via tail-bleeding.

    • At the end of the study, euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Prepare serum from blood samples.

    • Measure the levels of liver enzymes ALT and AST using a clinical chemistry analyzer. Significant elevations are indicative of hepatocellular injury.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A qualified pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and apoptosis.

Conclusion

The chemical modification of an ASO is a critical determinant of its off-target effect profile. While 2'-F modifications can enhance certain properties, they are strongly associated with a hybridization-independent toxicity mechanism involving promiscuous protein binding and subsequent degradation, leading to severe hepatotoxicity. LNA modifications offer increased potency but also carry a high risk of liver toxicity. In contrast, 2'-MOE modifications have consistently demonstrated a superior safety profile, making them a more conservative choice for therapeutic development where safety is a primary concern.

A rigorous, multi-faceted approach to evaluating both hybridization-dependent and -independent off-target effects is essential. By combining transcriptome-wide analyses with in vivo toxicity studies, researchers can better understand the safety profiles of their ASO candidates and select chemistries that provide the optimal balance of efficacy and safety for clinical advancement.

References

A Comparative Guide to the In Vivo Stability of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of therapeutic oligonucleotides is paramount to their successful clinical translation. This guide provides an objective comparison of 2'-fluoro (2'-F) modified oligonucleotides with unmodified counterparts and other common chemical modifications, supported by experimental data. Detailed methodologies for key stability-assessing experiments are also presented to aid in the design and execution of your own studies.

The introduction of chemical modifications to therapeutic oligonucleotides is a critical strategy to enhance their drug-like properties, primarily by increasing their resistance to nuclease degradation and improving their pharmacokinetic profile. Among these, the 2'-fluoro modification of the ribose sugar has emerged as a particularly effective strategy. By replacing the 2'-hydroxyl group with a fluorine atom, the oligonucleotide's susceptibility to enzymatic cleavage is significantly reduced, leading to a longer half-life in biological systems.[1][2] This modification also enhances the binding affinity of the oligonucleotide to its target RNA.[2][3]

Comparative In Vivo Stability Data

The in vivo stability of oligonucleotides is a key determinant of their therapeutic efficacy. The following tables summarize quantitative data from various studies, comparing the performance of 2'-F modified oligonucleotides to unmodified and other modified oligonucleotides in key in vivo parameters.

Table 1: Nuclease Resistance and Half-Life

Oligonucleotide ModificationNuclease ResistanceIn Vivo Half-Life (Serum/Plasma)Reference
2'-Fluoro (2'-F) Significantly Increased ~6 hours (FANA/RNA hybrid) [4]
Unmodified siRNALow<15 minutes
Phosphorothioate (PS)Increased~1-2 hours
2'-O-Methyl (2'-OMe)IncreasedSeveral hours (second-generation ASOs)
Locked Nucleic Acid (LNA)Very HighExtended

Table 2: In Vivo Potency and Biodistribution

Oligonucleotide ModificationRelative In Vivo PotencyPrimary Tissue AccumulationReference
2'-Fluoro (2'-F) modified siRNA ~2x more potent than unmodified Liver, Kidney
Unmodified OligonucleotidesBaselineRapidly cleared, low tissue accumulation
Phosphorothioate (PS) ASOsVariesLiver, Kidney
2'-O-Methoxyethyl (2'-MOE)VariesLiver, Kidney
GalNAc Conjugated ASOs10- to 30-fold increased potency in liverLiver (hepatocytes)

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for accurately assessing the in vivo stability of modified oligonucleotides. Below are detailed methodologies for key experiments.

Nuclease Degradation Assay (In Vitro)

This assay evaluates the resistance of oligonucleotides to degradation by nucleases present in serum or tissue homogenates.

Materials:

  • Modified and unmodified oligonucleotides

  • Fetal Bovine Serum (FBS) or tissue homogenate

  • Loading buffer (e.g., formamide-based)

  • Polyacrylamide gel (denaturing, e.g., 7M urea)

  • Gel running buffer (e.g., TBE)

  • Fluorescence imager or phosphorimager (if using labeled oligos)

Protocol:

  • Prepare oligonucleotide solutions at a final concentration of 1-2 µM in a buffer (e.g., PBS).

  • Incubate the oligonucleotides with a defined percentage of FBS (e.g., 10-90%) or tissue homogenate at 37°C.

  • Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Stop the degradation reaction by adding a loading buffer containing a denaturant and placing the samples on ice.

  • Separate the oligonucleotide fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the bands using a suitable imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.

Pharmacokinetic Studies in Animal Models (e.g., Mice)

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the oligonucleotides.

Materials:

  • Test oligonucleotides (labeled or unlabeled)

  • Animal model (e.g., mice)

  • Administration vehicle (e.g., saline)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Tissue homogenization equipment

  • Quantification method (e.g., ELISA, qPCR, LC-MS)

Protocol:

  • Administer a single dose of the oligonucleotide to the animals via the desired route (e.g., intravenous, subcutaneous).

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood to separate plasma or serum.

  • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, spleen, heart, lung).

  • Homogenize the collected tissues.

  • Extract the oligonucleotide from the plasma/serum and tissue homogenates.

  • Quantify the concentration of the oligonucleotide using a validated analytical method.

  • Calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).

Biodistribution Analysis

This analysis determines the tissue-specific accumulation of the oligonucleotides.

Materials:

  • Radiolabeled or fluorescently labeled oligonucleotides

  • Animal model

  • Imaging system (e.g., for autoradiography or fluorescence imaging) or scintillation counter

Protocol:

  • Administer the labeled oligonucleotide to the animals.

  • At selected time points, euthanize the animals and harvest the organs of interest.

  • For radiolabeled oligonucleotides, either perform whole-body autoradiography on tissue sections or measure the radioactivity in homogenized tissues using a scintillation counter to determine the amount of oligonucleotide accumulated.

  • For fluorescently labeled oligonucleotides, tissues can be sectioned and imaged using fluorescence microscopy to visualize the distribution of the oligonucleotide within the tissue architecture.

  • Quantify the amount of oligonucleotide per gram of tissue to determine the biodistribution profile.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing in vivo stability and the mechanism of nuclease degradation.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_vitro_start Oligonucleotide Synthesis (Unmodified vs. 2'-F Modified) nuclease_assay Nuclease Degradation Assay (Serum/Tissue Homogenate) in_vitro_start->nuclease_assay in_vivo_start Animal Model (e.g., Mouse) data_analysis_iv Gel Electrophoresis & Quantification of Stability nuclease_assay->data_analysis_iv administration Oligonucleotide Administration (IV, SC) in_vivo_start->administration pk_study Pharmacokinetic Study (Blood Sampling) administration->pk_study bd_study Biodistribution Study (Tissue Harvesting) administration->bd_study data_analysis_pk Quantification (ELISA, LC-MS) & Pharmacokinetic Modeling pk_study->data_analysis_pk data_analysis_bd Imaging/Quantification of Tissue Accumulation bd_study->data_analysis_bd Nuclease_Degradation_Pathway cluster_unmodified Unmodified Oligonucleotide cluster_modified 2'-Fluoro Modified Oligonucleotide unmodified_oligo Unmodified Ribose 2'-OH nuclease Nuclease (Exo- & Endo-) unmodified_oligo->nuclease Susceptible to Cleavage degradation_products Degraded Fragments nuclease->degradation_products modified_oligo 2'-Fluoro Modified Ribose 2'-F nuclease2 Nuclease (Exo- & Endo-) modified_oligo->nuclease2 Resistant to Cleavage stable_oligo Intact Oligonucleotide nuclease2->stable_oligo Reduced Degradation

References

comparative analysis of binding affinity of 2'-fluoro aptamers versus DNA aptamers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between different aptamer chemistries is a critical decision in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of the binding affinity of 2'-fluoro (2'-F) modified RNA aptamers and traditional DNA aptamers, supported by experimental data, detailed protocols, and visual workflows.

The modification of aptamers at the 2' position of the ribose sugar is a key strategy to enhance their therapeutic potential. Among these modifications, the substitution of the 2'-hydroxyl group with a 2'-fluoro group has gained significant attention. This alteration confers increased nuclease resistance and can significantly impact the binding affinity of the aptamer to its target. This guide delves into a comparative analysis of the binding characteristics of 2'-fluoro aptamers versus conventional DNA aptamers.

Enhanced Binding Affinity of 2'-Fluoro Aptamers: The Quantitative Evidence

Experimental data consistently demonstrates that 2'-fluoro modified aptamers often exhibit superior binding affinities—characterized by lower dissociation constants (Kd)—compared to their unmodified RNA or DNA counterparts. The fluorine atom at the 2' position influences the sugar pucker conformation, pre-organizing the aptamer into a structure that is often more favorable for target binding.[1]

Below is a summary of quantitative data from studies directly comparing the binding affinities of different aptamer chemistries against the same target.

Target ProteinAptamer ChemistryDissociation Constant (Kd)Reference
Interferon-γ (IFN-γ) 2'-Fluoro-pyrimidine modified RNA6.8 nM
2'-Amino-pyrimidine modified RNA1.8 nM
Unmodified RNA> 1 µM
HIV-1 Reverse Transcriptase 2'-Fluoroarabinonucleic acid (FANA)pM range[2]
DNA (same sequence)Low binding[2]

This table summarizes the binding affinities of different aptamer chemistries for their respective targets. The lower the Kd value, the higher the binding affinity.

The data for Interferon-γ clearly illustrates that both 2'-fluoro and 2'-amino modifications dramatically improve binding affinity compared to the unmodified RNA aptamer. Furthermore, a study on an aptamer targeting HIV-1 Reverse Transcriptase, using a 2'-fluoro analog (FANA), demonstrated picomolar affinity, while the equivalent DNA sequence showed minimal binding, highlighting the significant contribution of the 2'-fluoro modification to high-affinity interactions.[2]

Experimental Protocols: Determining Binding Affinity

The determination of binding affinity is a crucial step in aptamer characterization. The following are detailed methodologies for key experiments cited in the comparison of 2'-fluoro and DNA aptamers.

Nitrocellulose Filter Binding Assay

This technique is widely used to quantify the interaction between a labeled nucleic acid (aptamer) and a protein. The principle lies in the fact that proteins bind to nitrocellulose membranes, whereas unbound nucleic acids pass through.

Materials:

  • Radiolabeled (e.g., ³²P) or fluorescently labeled aptamer

  • Target protein of interest

  • Binding buffer (specific to the interaction, but often contains salts like NaCl and MgCl₂)

  • Wash buffer (same as binding buffer)

  • Nitrocellulose membrane (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence imager

Procedure:

  • Aptamer Renaturation: The labeled aptamer is diluted in binding buffer, heated to 85-95°C for 5 minutes, and then allowed to cool to room temperature to ensure proper folding.

  • Binding Reaction: A constant, low concentration of the labeled aptamer is incubated with varying concentrations of the target protein in binding buffer. The reactions are typically incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: The binding reaction mixtures are passed through a pre-wetted nitrocellulose membrane under vacuum.

  • Washing: The filters are washed with a small volume of cold wash buffer to remove unbound aptamer.

  • Quantification: The amount of labeled aptamer retained on the filter (bound to the protein) is quantified using a scintillation counter for radiolabeled aptamers or a fluorescence imager for fluorescently labeled aptamers.

  • Data Analysis: The fraction of bound aptamer is plotted against the protein concentration. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm equation (e.g., a one-site binding model).[3]

Visualizing the Workflow and Mechanism

To better understand the processes involved in generating and utilizing these aptamers, the following diagrams illustrate the experimental workflow for selecting 2'-fluoro aptamers and a relevant signaling pathway where such an aptamer can exert its effect.

SELEX_for_2F_Aptamers cluster_SELEX_Cycle SELEX Cycle (Multiple Rounds) cluster_Post_SELEX Post-SELEX Analysis Initial_Library Initial ssDNA Library (Randomized Region) PCR_Amp PCR Amplification Initial_Library->PCR_Amp cluster_Post_SELEX cluster_Post_SELEX Transcription In Vitro Transcription (with 2'-F-NTPs and mutant T7 RNA Polymerase) PCR_Amp->Transcription F_RNA_Pool 2'-Fluoro RNA Pool Transcription->F_RNA_Pool Incubation Incubation with Target F_RNA_Pool->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution RT_PCR Reverse Transcription & PCR Elution->RT_PCR RT_PCR->PCR_Amp Next Round Sequencing Sequencing of Enriched Pool RT_PCR->Sequencing Characterization Binding Affinity Characterization (e.g., Filter Binding) Sequencing->Characterization

Workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to generate 2'-fluoro modified RNA aptamers.

Aptamers with enhanced binding affinity and stability, such as 2'-fluoro aptamers, are valuable tools for targeting specific cellular pathways involved in disease. For instance, the Axl receptor tyrosine kinase is a key player in cancer progression, and its signaling can be inhibited by specific aptamers.

Axl_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 (Ligand) Axl Axl Receptor Gas6->Axl Activates Aptamer 2'-F Aptamer (e.g., GL21.T) Aptamer->Axl Inhibits PI3K PI3K Axl->PI3K Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified Axl receptor signaling pathway and the inhibitory action of a 2'-fluoro aptamer.

Conclusion

References

Unveiling the Cellular Effects of 2'-Fluoro-Modified Oligonucleotides: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly shaped by oligonucleotide-based drugs. Among the chemical modifications employed to enhance their efficacy and stability, 2'-fluoro (2'-F) modification has garnered significant attention. This guide provides an objective comparison of the cellular toxicity of 2'-fluoro-modified oligonucleotides against other common alternatives, supported by experimental data. We delve into the mechanisms of toxicity, present quantitative data in easily digestible formats, and provide detailed protocols for key experimental assays to aid researchers in their investigations.

Comparative Analysis of In Vitro Cytotoxicity

The introduction of 2'-fluoro modifications to oligonucleotides can influence their interaction with cellular components, leading to varying degrees of cytotoxicity compared to unmodified or other modified oligonucleotides, such as those with 2'-O-methoxyethyl (2'-MOE) modifications.

In a study comparing the effects of different modifications on HeLa cells, 2'-F-modified antisense oligonucleotides (ASOs) demonstrated a concentration-dependent decrease in cell viability. Notably, at a concentration of 30 nM, approximately 50% of HeLa cells treated with a 2'-F-PS-ASO were non-viable after 24 hours, whereas the same concentration of a 2'-MOE-PS-ASO showed little to no change in cell viability[1]. The cytotoxicity of 2'-F-modified oligonucleotides also appears to be correlated with the number of 2'-F modifications within the oligonucleotide sequence[1].

For small interfering RNAs (siRNAs), 2'-F modification has been shown to be well-tolerated and can even enhance potency. One study found that an siRNA with 2'-F modifications on both the guide and passenger strands was roughly two-fold more potent in gene silencing (IC50 of 0.50 nM) compared to the native siRNA (IC50 of 0.95 nM)[2][3].

Oligonucleotide TypeModificationCell LineConcentration% Cell ViabilityIC50Reference
ASO2'-Fluoro (PS)HeLa30 nM~50%-[1]
ASO2'-MOE (PS)HeLa30 nM~100%-
siRNA2'-FluoroHeLa (FVII)--0.50 nM
siRNAUnmodifiedHeLa (FVII)--0.95 nM

In Vivo Hepatotoxicity Assessment

Animal studies have provided crucial insights into the potential for 2'-fluoro-modified oligonucleotides to induce liver toxicity. The data consistently indicates that 2'-F modified ASOs, particularly in a gapmer design with a phosphorothioate (PS) backbone, are generally more hepatotoxic than their 2'-MOE counterparts.

In a study in mice, a single administration of a 2'-F PS-ASO at 400 mg/kg resulted in significant elevations in plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicators of liver damage. In contrast, the corresponding 2'-MOE PS-ASO at the same dose did not cause any significant elevation in these liver enzymes. Another study comparing various ASO modifications found that LNA (Locked Nucleic Acid) ASOs also induced profound hepatotoxicity, with some showing greater than 100-fold increases in transaminases, while MOE ASOs remained within the normal range.

OligonucleotideModificationDose (mg/kg)ALT (U/L)AST (U/L)SpeciesReference
ASO (ION-404130)2'-Fluoro (PS Gapmer)400Significantly ElevatedSignificantly ElevatedMouse
ASO (ION-116847)2'-MOE (PS Gapmer)400No Significant ElevationNo Significant ElevationMouse
ASO (3b, 4b, 5b)LNA4.5 µmol/kg>10-100 fold increase>10-100 fold increaseMouse
ASO (MOE counterparts)2'-MOE4.5 µmol/kgNormal RangeNormal RangeMouse

Mechanisms of Cellular Toxicity

The cellular toxicity of 2'-fluoro-modified oligonucleotides is multifaceted and can be triggered through several distinct pathways.

Interaction with DBHS Proteins and P53 Pathway Activation

One key mechanism involves the interaction of 2'-F-modified oligonucleotides with proteins from the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF. This interaction can lead to the rapid, proteasome-mediated degradation of these proteins. DBHS proteins are crucial for various cellular processes, including DNA double-strand break (DSB) repair. Their depletion by 2'-F ASOs results in an accumulation of DSBs, which in turn activates the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis).

DBHS_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO 2'-F ASO DBHS DBHS Proteins (P54nrb, PSF) ASO->DBHS Binds & Induces Degradation DSB DNA Double-Strand Breaks DBHS->DSB Repair Inhibition p53_inactive Inactive p53 DSB->p53_inactive Activates p53_active Active p53 p53_inactive->p53_active Phosphorylation Apoptosis Apoptosis p53_active->Apoptosis Induces RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ec_space Extracellular Space TwoF_RNA 2'-F RNA RIG_I RIG-I TwoF_RNA->RIG_I Activates MAVS MAVS (on Mitochondria) RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 Recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe Activates IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN_Gene IFN-β Gene IRF3_P->IFN_Gene Induces Transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_protein IFN-β Protein IFN_mRNA->IFN_protein Translation & Secretion MTT_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells add_oligo Add 2'-F oligonucleotides at various concentrations plate_cells->add_oligo incubate1 Incubate for the desired exposure period (e.g., 24-72h) add_oligo->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 1-4 hours at 37°C add_mtt->incubate2 add_solubilizer Add solubilization solution to dissolve formazan crystals incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data to determine cell viability read_absorbance->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of DMT-2'-F-Bz-dA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of DMT-2'-F-Bz-dA (N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine), a nucleoside analogue used in oligonucleotide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Key Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard statements.[1] Understanding these hazards is the first step in safe handling and disposal.

Hazard CodeGHS Hazard StatementMeaning
H302Harmful if swallowedIngestion of the substance can cause adverse health effects.[2][3][4][5]
H315Causes skin irritationContact with skin can lead to irritation.
H319Causes serious eye irritationContact with eyes can result in serious irritation.
H335May cause respiratory irritationInhalation of dust or fumes may irritate the respiratory tract.

Disposal Recommendation: The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation". This necessitates the use of a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Procedural Steps for Proper Disposal

The following protocol outlines the step-by-step process for preparing this compound waste for collection by a certified hazardous waste management company.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • In cases of potential dust or aerosol generation, a suitable respirator should be used.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, puncture-resistant container for chemically contaminated sharps or solids.

  • Empty Containers: The original container of this compound must be disposed of as hazardous waste, as it will contain residual amounts of the chemical. Do not rinse the container into the sink.

Step 3: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound" or "N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine".

  • Indicate the approximate amount of waste in the container.

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Provide them with the necessary information about the waste material, including its name and hazard classifications.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into Designated Hazardous Waste Container B->C D Is the waste container full? C->D E Seal the Container Securely D->E Yes K Continue to Collect Waste D->K No F Label Container with Chemical Name and Hazard Information E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Waste Pickup H->I J End: Proper Disposal Complete I->J K->C

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling DMT-2'-F-Bz-dA

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of DMT-2'-F-Bz-dA (N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine), a nucleoside analogue utilized in oligonucleotide synthesis. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationRationale
Eye/Face Protection Chemical safety goggles and face shield.Protects against splashes and dust that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation[1].
Skin and Body Protection Laboratory coat and other protective clothing as needed.Provides a barrier against accidental skin exposure[1].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.Prevents inhalation of dust or aerosols that may cause respiratory irritation[1].

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.

Table 2: Handling and Storage Guidelines

Guideline CategoryProcedure
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: Emergency and Disposal Plans

SituationAction
If Swallowed Rinse mouth. Call a poison center or doctor if you feel unwell.
If on Skin Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spill Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Don PPE 1. Don Required PPE (Gloves, Goggles, Lab Coat) Prepare Workspace 2. Prepare Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh Compound 3. Weigh Compound Carefully (Avoid Dust Generation) Prepare Workspace->Weigh Compound Dissolve 4. Dissolve in Appropriate Solvent Weigh Compound->Dissolve Decontaminate 5. Decontaminate Workspace and Equipment Dissolve->Decontaminate Dispose Waste 6. Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose Waste Doff PPE 7. Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands 8. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.